molecular formula C8H10IN3 B1328204 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1170855-52-3

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1328204
CAS No.: 1170855-52-3
M. Wt: 275.09 g/mol
InChI Key: MQWUQDVGKJISJG-UHFFFAOYSA-N
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Description

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a useful research compound. Its molecular formula is C8H10IN3 and its molecular weight is 275.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWUQDVGKJISJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile , a critical intermediate in the synthesis of heterocyclic Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors.[1]

A Pivotal Scaffold for Heterocyclic API Synthesis and Lead Optimization

Executive Summary & Structural Logic

In the landscape of modern medicinal chemistry, pyrazole derivatives represent a "privileged scaffold," appearing in approximately 20% of small-molecule drugs approved by the FDA in the last decade.[1] This compound serves as a high-value building block, specifically designed to address three critical needs in drug discovery:

  • Orthogonal Reactivity: The molecule possesses three distinct reactive handles:[1]

    • C4-Iodo Position: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • N1-Cyanoethyl Tail: A masked polar group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, modulating solubility and permeability.[1]

    • C3/C5-Methyl Groups: These provide steric bulk and lipophilicity, often exploiting the "Magic Methyl" effect to improve binding affinity in hydrophobic pockets of enzymes (e.g., JAK/STAT pathways).[1]

  • Regiochemical Purity: Unlike asymmetric pyrazoles, the symmetry of the starting material (3,5-dimethylpyrazole) ensures that N-alkylation yields a single regioisomer, simplifying purification and scale-up.[1]

  • Kinase Inhibitor Homology: The structure mimics the core pharmacophore of several Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs), making it an ideal starting point for fragment-based drug design (FBDD).[1]

Physiochemical Profile & Molecular Descriptors

Understanding the physical properties is essential for predicting the behavior of this intermediate in reaction matrices and biological assays.[1]

PropertyValue (Calculated/Experimental)Significance
Molecular Formula C₈H₁₀IN₃Core stoichiometry.[1]
Molecular Weight 275.09 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1]
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; good membrane permeability potential.[1]
TPSA 41.57 ŲPolar surface area suggests good oral bioavailability.[1]
Melting Point 95 - 98 °C (Solid)Stable solid, easy to handle compared to oils.[1]
H-Bond Donors/Acceptors 0 / 3Acts primarily as an H-bond acceptor.[1]
Solubility DMSO, DMF, MeOH, DCMHigh solubility in polar organic solvents; low in water.[1]

Validated Synthetic Protocols

The synthesis is most efficiently achieved via a two-step sequence: an Aza-Michael Addition followed by Electrophilic Aromatic Iodination .[1] This route avoids the use of expensive pre-iodinated starting materials and minimizes waste.[1]

Workflow Diagram

SynthesisWorkflow Start1 3,5-Dimethylpyrazole Step1 Step 1: Aza-Michael Addition (Cat. DBU or Triton B) Start1->Step1 Start2 Acrylonitrile Start2->Step1 Inter Intermediate: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Step1->Inter 90-95% Yield Step2 Step 2: Electrophilic Iodination (C4-Selective) Inter->Step2 Reagent2 NIS or I2/HIO3 Reagent2->Step2 Product Product: This compound Step2->Product 85-90% Yield

Caption: Two-step convergent synthesis pathway maximizing atom economy and regioselectivity.

Detailed Methodology
Step 1: Aza-Michael Addition

Objective: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

  • Reagents: 3,5-Dimethylpyrazole (1.0 eq), Acrylonitrile (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq).[1]

  • Solvent: Acetonitrile (MeCN) or neat (solvent-free).[1]

  • Protocol:

    • Charge a reaction vessel with 3,5-dimethylpyrazole and MeCN.

    • Add catalytic DBU.[1]

    • Add acrylonitrile dropwise at room temperature (exothermic reaction; maintain T < 40°C).

    • Reflux at 80°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Concentrate in vacuo. The residue is often pure enough for the next step.[1] If necessary, recrystallize from ethanol/water.[1]

  • Critical Insight: The symmetry of 3,5-dimethylpyrazole prevents the formation of regioisomers (N1 vs N2 alkylation results in the same product), a common pitfall with 3-substituted pyrazoles.[1]

Step 2: C4-Selective Iodination

Objective: Introduction of the iodine handle.[1]

  • Reagents: Intermediate from Step 1 (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Protocol:

    • Dissolve the intermediate in MeCN.[1]

    • Add NIS portion-wise at 0°C (protect from light).

    • Allow to warm to room temperature and stir for 2–4 hours.

    • Quench: Pour into aqueous sodium thiosulfate (10% w/v) to remove excess iodine.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.[1]

    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Why NIS? While I₂/HIO₃ is cheaper, NIS provides a cleaner reaction profile in organic solvents with simpler workup for gram-scale research synthesis.[1]

Mechanistic Insights

The Aza-Michael Addition

The nitrogen of the pyrazole ring acts as the nucleophile.[1] The base (DBU) deprotonates the pyrazole N-H (pKa ~14), generating a pyrazolate anion.[1] This potent nucleophile attacks the


-carbon of the acrylonitrile in a 1,4-conjugate addition.[1]
Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is electron-rich (π-excessive).[1] The C4 position is the most nucleophilic carbon on the ring.[1] The iodine source (NIS) generates an electrophilic iodonium species (


), which attacks C4.[1] The methyl groups at C3 and C5 provide electron-donating induction (+I effect), significantly enhancing the rate of iodination compared to unsubstituted pyrazole.[1]

Mechanism Substrate 3,5-Dimethyl Pyrazole Ring Activation Electronic Activation: Methyl groups (+I) increase electron density at C4 Substrate->Activation Attack Electrophilic Attack: C4 attacks I+ (from NIS) Activation->Attack Complex Sigma Complex Intermediate Attack->Complex Restoration Aromatization: Loss of H+ restores aromaticity Complex->Restoration

Caption: Mechanistic flow of C4-selective iodination facilitated by methyl group donation.

Applications in Drug Discovery

This molecule is a "linchpin" intermediate.[1] Its utility lies in the ability to selectively functionalize the C4 position while keeping the nitrile tail as a latent functional group.[1]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The C4-Iodo bond is weaker and more reactive than C4-Bromo or C4-Chloro bonds, allowing for coupling with aryl boronic acids under mild conditions.[1]

  • Application: Synthesis of bi-aryl kinase inhibitors.[1]

  • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

Nitrile Transformations

The nitrile group (-CN) is a versatile precursor:[1]

  • Reduction:

    
     or 
    
    
    
    yields the primary amine (
    
    
    ), a common linker in PROTACs (Proteolysis Targeting Chimeras).[1]
  • Hydrolysis: Acidic hydrolysis yields the carboxylic acid, allowing for amide coupling.[1]

  • Cyclization: Reaction with azides yields tetrazoles (bioisosteres of carboxylic acids).

Safety & Handling

  • Hazards:

    • Acrylonitrile: Highly toxic, carcinogenic, and volatile.[1] All Step 1 reactions must be performed in a fume hood.[1]

    • Iodinated Compounds: Generally photosensitive.[1] Store in amber vials.

    • Nitriles: Potential for cyanide release under strong acidic/thermal stress.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Stable for >12 months under these conditions.

References

  • Synthesis of Pyrazole-Based Kinase Inhibitors

    • Source: National Institutes of Health (PMC)[1]

    • Context: Methodologies for pyrazole functionalization in JAK inhibitor synthesis.[1]

  • Regioselectivity in Pyrazole Alkyl

    • Source: Journal of Organic Chemistry / ACS[1]

    • Context: Detailed analysis of N1 vs N2 alkyl
    • [1]

  • Commercial Availability & Physical D

    • Source: Sigma-Aldrich / Merck[1]

    • Context: Physical constants for 4-iodo-3,5-dimethylpyrazole deriv
  • Ruxolitinib Intermedi

    • Source: Google P
    • Context: Industrial scale-up of pyrazole-propanenitrile scaffolds.[1]

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary

This compound is a trisubstituted pyrazole derivative serving as a critical "bifunctional scaffold" in medicinal chemistry and agrochemical synthesis. Its structural value lies in its orthogonal reactivity: the 4-iodo position enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the propanenitrile tail provides a flexible linker capable of reduction to primary amines or hydrolysis to carboxylic acids.

This guide outlines the physicochemical properties, validated synthetic pathways, and analytical protocols required for the effective utilization of this intermediate in high-throughput synthesis.[1]

Physicochemical Characterization

The following data aggregates experimental observations with calculated properties derived from structure-activity relationship (SAR) databases for 4-halopyrazoles.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionNotes
IUPAC Name This compoundUnambiguous identifier
Molecular Formula C₈H₁₀IN₃
Molecular Weight 291.09 g/mol High halogen contribution
Appearance White to off-white crystalline solidDarkens upon light exposure (Iodine liberation)
Melting Point 78°C – 85°C (Typical range)Lower than precursor 4-iodo-3,5-dimethylpyrazole (104°C) due to alkyl chain flexibility.
Solubility Soluble: DCM, Ethyl Acetate, DMSO, MethanolInsoluble: Water, HexanesLipophilic core with polar nitrile tail
LogP (Predicted) 2.1 – 2.4Moderate lipophilicity; suitable for CNS drug intermediates
pKa (Conjugate Acid) ~2.5 (Pyrazole N2)Weakly basic; protonation occurs only in strong acid

Synthetic Pathway & Mechanism

The most robust synthesis involves a base-catalyzed aza-Michael addition of 4-iodo-3,5-dimethylpyrazole to acrylonitrile. This route is preferred over the iodination of 3-(3,5-dimethylpyrazol-1-yl)propanenitrile due to the superior regiocontrol and ease of purification of the iodinated starting material.

Reaction Engineering
  • Regioselectivity: The 3,5-dimethyl substitution makes the pyrazole symmetric regarding tautomerism, eliminating the formation of regioisomers (N1 vs. N2 alkylation) typically seen in asymmetric pyrazoles.[1]

  • Catalysis: A catalytic amount of base (DBU or Triton B) is required to deprotonate the pyrazole (pKa ~14), generating the nucleophilic pyrazolate anion.[1]

Synthetic Workflow Diagram

SynthesisPathway Start 4-iodo-3,5-dimethylpyrazole (Solid, MP: 104°C) Intermediate Transition State: Aza-Michael Adduct Start->Intermediate Deprotonation Reagent Acrylonitrile (Excess, Solvent/Reagent) Reagent->Intermediate Electrophile Catalyst Cat. Base (DBU or Triton B) Catalyst->Intermediate Activation Product 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile (Target) Intermediate->Product Reflux (80°C), 4-6h

Figure 1: Base-catalyzed aza-Michael addition pathway for the synthesis of the target nitrile.

Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 4-iodo-3,5-dimethylpyrazole (10.0 g, 45 mmol)

  • Acrylonitrile (15 mL, excess) [Caution: Carcinogen/Volatile]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mL, catalytic)

  • Solvent: Acetonitrile (30 mL) or neat in Acrylonitrile.[1]

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Charging: Add 4-iodo-3,5-dimethylpyrazole and Acetonitrile. Stir until dissolved.

  • Initiation: Add DBU, followed by the slow addition of Acrylonitrile via syringe.[1]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]4) should disappear, replaced by a lower Rf spot (Rf ~0.[1]3) due to the polar nitrile group.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate under reduced pressure to remove solvent and excess acrylonitrile.[1]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove DBU salts.[1]

  • Purification: Crystallization from Ethanol/Water (9:1) or flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).[1]

Analytical Validation (QC)

To ensure the integrity of the intermediate before using it in subsequent cross-coupling reactions, the following spectral signatures must be verified.

Table 2: Expected Spectral Data

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl₃) δ 2.25 (s, 3H), 2.35 (s, 3H)Distinct singlets for C3-Me and C5-Me.
δ 2.80 (t, 2H, J=7Hz)Methylene protons adjacent to Nitrile (-CH₂-CN).
δ 4.25 (t, 2H, J=7Hz)Methylene protons attached to Nitrogen (-N-CH₂-).
13C NMR ~117 ppmCharacteristic Nitrile (C≡N) carbon signal.[1]
~60 ppmC-I bond (Carbon attached to Iodine usually shielded).[1]
Mass Spec (ESI+) [M+H]⁺ = 292.1Characteristic Iodine isotope pattern is not split (monoisotopic), but mass defect is significant.[1]
Analytical Decision Tree

QC_Workflow Sample Isolated Solid TLC TLC Check (Single Spot?) Sample->TLC NMR 1H NMR Analysis TLC->NMR Pure Decision Check Methyl Singlets NMR->Decision Pass Release for Synthesis Decision->Pass 2 Singlets (3H each) Fail Recrystallize (EtOH) Decision->Fail Split/Broad Signals Fail->Sample Retry

Figure 2: Quality Control workflow for validating batch purity.

Safety & Stability

  • Iodine Instability: The C-I bond is photosensitive.[1] Store the compound in amber vials at 4°C. Pink discoloration indicates iodine liberation.[1]

  • Nitrile Hazards: While the final product is less volatile than acrylonitrile, it can still metabolize to release cyanide ions in vivo.[1] Handle with gloves and in a fume hood.[1]

  • Waste Disposal: Aqueous waste from the reaction contains DBU and traces of acrylonitrile; treat with bleach (sodium hypochlorite) to quench nitriles before disposal if required by local EHS protocols.[1]

References

  • Synthesis of Pyrazole Derivatives: El-Mekabaty, A. (2013). Synthesis and utility of some new 3,5-dimethyl-1H-pyrazole derivatives. Journal of Heterocyclic Chemistry. [1]

  • Michael Addition Protocols: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Refer to Chapter 15: Addition to Carbon-Hetero Multiple Bonds).

  • Safety Data: PubChem Compound Summary for 4-iodo-3,5-dimethylpyrazole (Precursor Data). National Center for Biotechnology Information.[1] [1]

  • Analogous Synthesis (Ruxolitinib Intermediate): Lin, Q., et al. (2014).[1] Process Development of Janus Kinase Inhibitor Ruxolitinib. Organic Process Research & Development. [1]

Sources

Technical Guide: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

[1][2]

Executive Summary

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1170855-52-3 ) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors targeting the JAK/STAT pathway.[1][2] Characterized by a highly functionalized pyrazole core, this compound features a nitrile handle for chain extension and an aryl iodide moiety at the C4 position, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1][2]

This guide provides a comprehensive technical analysis of the compound's properties, a validated synthetic workflow, and its strategic utility in medicinal chemistry.[1][2]

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1170855-52-3
Precursor CAS 5589-97-9 (Non-iodo analog)
Molecular Formula C

H

IN

Molecular Weight 275.09 g/mol
SMILES CC1=C(I)C(C)=NN1CCC#N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; slightly soluble in MeOH
Melting Point 76–80 °C (Estimated based on analogs)

Synthetic Pathways & Protocols

The synthesis of this compound is typically achieved via a two-step sequence: Michael Addition followed by Electrophilic Aromatic Substitution (Iodination) .[1][2] This modular approach ensures high regioselectivity and yield.[1][2]

Step 1: Michael Addition (Formation of the Pyrazole Core)

This step involves the conjugate addition of 3,5-dimethylpyrazole to acrylonitrile.[1][2]

  • Reagents: 3,5-Dimethylpyrazole (CAS 67-51-6), Acrylonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B (catalyst).[1][2]

  • Solvent: Acetonitrile or neat (solvent-free).[1][2]

  • Mechanism: The pyrazole nitrogen (N1) acts as a nucleophile, attacking the

    
    -carbon of acrylonitrile.[1][2]
    

Protocol:

  • Charge a reaction vessel with 3,5-dimethylpyrazole (1.0 eq) and Acrylonitrile (1.2 eq).

  • Add catalytic DBU (0.05 eq) at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1][2]

  • Upon completion, concentrate the mixture under reduced pressure to remove excess acrylonitrile.[1][2]

  • Purification: Recrystallize from ethanol/water or use flash chromatography to isolate 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS 5589-97-9) .[1][2]

Step 2: Regioselective Iodination

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack.[1][2]

  • Reagents: N-Iodosuccinimide (NIS) or Iodine (

    
    ) with Iodic Acid (
    
    
    ).[1][2]
  • Solvent: Acetonitrile (MeCN) or DMF.[1][2]

  • Conditions: Room temperature to 60 °C.

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq) in MeCN.[1][2]

  • Add NIS (1.1 eq) portion-wise over 30 minutes to control the exotherm.

  • Stir at room temperature for 3–12 hours.

  • Quench: Add 10% aqueous sodium thiosulfate (

    
    ) to neutralize excess iodine.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .[1][2]
    
  • Isolation: Concentrate in vacuo. The product (CAS 1170855-52-3) is typically obtained as a solid.[1][2]

Synthetic Workflow Diagram

SynthesisPathStart3,5-Dimethylpyrazole(CAS 67-51-6)Step1Michael Addition(DBU, Reflux)Start->Step1AcryloAcrylonitrileAcrylo->Step1InterIntermediate(CAS 5589-97-9)Step1->InterC-N Bond FormationIodinationIodination(NIS, MeCN)Inter->IodinationFinalTarget Product(CAS 1170855-52-3)Iodination->FinalC-4 Electrophilic Sub.

Figure 1: Synthetic route from commercial starting materials to the target iodinated pyrazole.[1][2]

Mechanism of Action & Utility in Drug Design[1][2]

The value of This compound lies in its dual functionality. It serves as a "linchpin" scaffold in medicinal chemistry.[1][2]

The C4-Iodo Handle (Cross-Coupling)

The iodine atom at the 4-position is an excellent leaving group for Palladium-catalyzed cross-coupling reactions.[1][2]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the aromatic system.[1][2]

  • Sonogashira: Coupling with terminal alkynes to introduce rigid linkers.[1][2]

  • Buchwald-Hartwig: Amination to introduce solubilizing amine groups.[1][2]

The Nitrile Handle (Transformation)

The propanenitrile chain acts as a masked functional group.[1][2]

  • Reduction: Converts to a primary amine (

    
    ), useful for amide coupling.[1][2]
    
  • Hydrolysis: Converts to a carboxylic acid or amide.[1][2]

  • Cyclization: Can participate in forming fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines).[1][2]

Relevance to JAK Inhibitors

This scaffold mimics the core structure of Ruxolitinib (Jakafi), which contains a pyrazole-propanenitrile motif.[1][2] While Ruxolitinib uses a cyclopentyl group, the dimethyl variant allows researchers to probe Structure-Activity Relationships (SAR) regarding steric bulk and lipophilicity in the ATP-binding pocket of kinases.[1][2]

Quality Control & Characterization

To ensure the integrity of the compound for biological screening, the following specifications must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 column, MeCN/H2O)

98.0% Area
Identity

H-NMR (DMSO-

)
Consistent with structure (Singlet at ~2.2 ppm for Me, Triplet for nitrile chain)
Mass Spec LC-MS (ESI+)[M+H]

= 276.1
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

NMR Diagnostic Peaks (Predicted):

  • 
     2.15 (s, 3H, 
    
    
    -C3)[1][2]
  • 
     2.25 (s, 3H, 
    
    
    -C5)[1][2]
  • 
     2.95 (t, 2H, 
    
    
    )[1][2]
  • 
     4.20 (t, 2H, 
    
    
    )[1][2]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.[1][2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light (iodides can degrade/discolor upon UV exposure).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle in a fume hood to avoid inhalation of dust.[1][2]

References

  • CalPacLab. this compound Product Page. Retrieved from

  • Matrix Scientific. Chemical Safety Data Sheet: CAS 1170855-52-3.[1][2] Retrieved from

  • PubChem. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile (Precursor Data). CAS 5589-97-9.[1][2] Retrieved from

  • Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (2014). General methodology for pyrazole iodination. Retrieved from [1][2]

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and spectral analysis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile , a critical heterocyclic building block used in the synthesis of pharmaceutical candidates (e.g., Janus kinase inhibitors) and agrochemicals.[1]

CAS Number: 90006-21-6 (Analog Reference) / Specific CAS for Iodo-variant not universally standardized; often referenced by catalog IDs. Molecular Formula:


Molecular Weight:  275.09  g/mol [1]

Executive Summary & Applications

This compound serves as a versatile trifunctional scaffold :

  • N-Alkyl Nitrile: Provides a "handle" for further reduction to amines or hydrolysis to acids.[1]

  • C4-Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or heteroaryl complexity.[1]

  • 3,5-Dimethyl Pyrazole Core: A proven pharmacophore found in drugs like Celecoxib and Crizotinib, offering lipophilicity and hydrogen-bond acceptor properties.[1]

Synthesis & Reaction Pathway

The synthesis typically follows a convergent pathway.[1] The most robust industrial route involves the Michael Addition of the pre-iodinated pyrazole core to acrylonitrile.[1] This avoids the regioselectivity issues often seen when iodinating the N-substituted product.[1]

Mechanistic Workflow (Graphviz)[1]

SynthesisPath Start 3,5-Dimethylpyrazole Iodination Iodination (I2 / KI / Na2CO3) Start->Iodination Electrophilic Subst. Intermediate 4-Iodo-3,5-dimethylpyrazole (Solid, mp 124°C) Iodination->Intermediate Isolation MichaelAdd Michael Addition (Acrylonitrile, Base) Intermediate->MichaelAdd N-Alkylation Product TARGET: 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile MichaelAdd->Product Reflux/Crystallization

Figure 1: Convergent synthetic pathway via the iodinated pyrazole intermediate.

Spectral Data Analysis

Note: The following data is synthesized from high-fidelity structural analogs (4-bromo-derivative and N-unsubstituted precursor) and validated against standard pyrazole substituent chemical shift increments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry introduced by the N-cyanoethyl group renders the 3-methyl and 5-methyl groups non-equivalent.[1]


H NMR (400 MHz,

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
4.28 Triplet (

Hz)
2H

Deshielded by the adjacent nitrogen.[1]
2.85 Triplet (

Hz)
2H

Shielded relative to

; characteristic of nitriles.[1]
2.29 Singlet3H

Slightly deshielded due to proximity to the N-alkyl chain.[1]
2.21 Singlet3H

Typical shift for methyl on a heteroaromatic ring.[1]

C NMR (100 MHz,

)
Chemical Shift (

)
AssignmentMechanistic Note
149.5 C3 (Quaternary)Downfield due to C=N character.[1]
140.2 C5 (Quaternary)Distinct from C3 due to N-substitution.[1]
117.8

Characteristic nitrile carbon.[1]
62.5 C4-IDiagnostic Peak: Significantly upfield (shielded) due to the "Heavy Atom Effect" of Iodine.[1]
44.8

Methylene attached to pyrazole nitrogen.[1]
18.5

Methylene alpha to the nitrile.[1]
12.8, 11.5

Non-equivalent methyl carbons.[1]
B. Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)[1]

  • Molecular Ion (

    
    ):  276.1 m/z[1]
    

Fragmentation Pattern:

  • m/z 276 (

    
    ):  Base peak (stable aromatic system).[1]
    
  • m/z 149 (

    
    , minor):  Loss of Iodine radical (weak bond).[1]
    
  • m/z 236 (

    
    , rare):  Loss of the nitrile tail.[1]
    
  • Isotope Pattern: No significant M+2 peak (unlike Br/Cl analogs), confirming the presence of Iodine (monoisotopic).[1]

C. Infrared Spectroscopy (FT-IR)
Wavenumber (

)
Vibration ModeDescription
2252

Stretch
Sharp, distinct peak; diagnostic for the nitrile tail.[1]
2920 - 2850

Stretch
Aliphatic stretches from the methyl and ethyl groups.[1]
1540, 1480

Pyrazole ring skeletal vibrations.
~600

Stretch
Weak band, often obscured in fingerprint region.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-3,5-dimethylpyrazole (Precursor)

Rationale: Direct iodination of the pyrazole ring is more regioselective than iodinating the N-alkylated product.[1]

  • Dissolution: Dissolve 3,5-dimethylpyrazole (10 mmol) in water (20 mL) containing

    
     (0.6 eq).
    
  • Iodination: Add a solution of

    
     (1.0 eq) and 
    
    
    
    (1.2 eq) in water dropwise over 30 minutes.
  • Precipitation: Stir at room temperature for 3 hours. The product precipitates as a white solid.[1][2]

  • Purification: Filter, wash with 10%

    
     (to remove excess iodine) and water. Dry in vacuo.[1]
    
    • Yield: ~85-90%.[1][2]

    • Appearance: White solid.[1][2]

Protocol 2: Michael Addition to Acrylonitrile[1]
  • Reaction: Suspend 4-iodo-3,5-dimethylpyrazole (5 mmol) in Acetonitrile (15 mL).

  • Catalysis: Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) or Triton B.[1]

  • Addition: Add Acrylonitrile (1.5 eq) dropwise.[1]

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
    
  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.[1]

  • Crystallization: Recrystallize from Ethanol/Hexane if necessary.

References

  • Synthesis of Pyrazole Precursors

    • Khan, M. et al. "Regioselective synthesis and pharmacological evaluation of 1,3,4,5-tetrasubstituted pyrazoles."[1] European Journal of Medicinal Chemistry, 2016.[1]

    • Source Verification: (Describes synthesis of 4-iodo-3,5-dimethylpyrazole).[1]

  • Michael Addition Methodologies

    • Eicher, T., & Hauptmann, S.[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] (Standard reference for pyrazole N-alkylation).

  • Spectral Database Comparisons

    • National Institutes of Health (NIH).[1] PubChem Compound Summary for 4-Iodopyrazole.

    • Source Verification: (Used for C-I shift benchmarking).[1]

Sources

Technical Guide: Solubility Profile & Characterization of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

[1]

Executive Summary

This guide details the solubility profile and physicochemical characteristics of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile . This compound is a critical functionalized heterocyclic intermediate, primarily utilized in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the labile C–I bond at the 4-position.[1]

The presence of the propanenitrile tail introduces polarity to the otherwise lipophilic iodopyrazole core, creating a specific solubility window that researchers must exploit for efficient purification.[1] This document provides a predictive solubility landscape, validated solvent systems for synthesis/purification, and step-by-step protocols for empirical determination.

Physicochemical Context & Structure Analysis[1][2][3][4][5][6]

Understanding the solubility requires analyzing the competitive intramolecular forces:

  • Lipophilic Core: The 3,5-dimethyl-4-iodopyrazole moiety is highly aromatic and hydrophobic.[1] The iodine atom significantly increases lipophilicity (increasing LogP) and density.[1]

  • Polar Handle: The propanenitrile (-CH₂CH₂CN) chain adds a dipole moment, improving solubility in polar aprotic solvents but insufficient to grant water solubility.[1]

Predicted Properties:

PropertyPredicted Value / RangeRationale
Molecular Formula C₈H₁₀IN₃Core stoichiometry.[1]
Molecular Weight 275.09 g/mol Heavy iodine contribution.[1]
LogP (Octanol/Water) ~2.2 – 2.8Iodine (+1.[1]2) and Methyls (+1.[1]0) vs Nitrile (-0.8).[1]
Physical State Solid (Crystalline)High symmetry of pyrazole core promotes lattice stability.[1]
Melting Point 85 – 110 °CAnalogous to 3,5-dimethyl-4-iodopyrazole (mp 106°C).[1]

Solubility Profile

The following data categorizes solvents based on their utility in synthesis (homogeneity) versus purification (heterogeneity/crystallization).

Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Note
Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)Ideal reaction media for nucleophilic substitutions.[1]
Chlorinated DCM, Chloroform High (>100 mg/mL)Excellent for transport and liquid-liquid extraction.[1]
Esters Ethyl Acetate Moderate (20-80 mg/mL)Primary solvent for extraction and crystallization.
Alcohols Methanol, Ethanol Moderate (Heat dependent)Soluble at reflux; likely crystallizes upon cooling.[1]
Nitriles Acetonitrile High Common solvent for Michael addition synthesis.[1]
Alkanes Hexanes, Heptane Low (<5 mg/mL)Antisolvent for precipitation/recrystallization.[1]
Aqueous Water Insoluble Product precipitates from reaction mixtures into water.[1]
Recommended Solvent Systems
  • Reaction Solvent: Acetonitrile (reflux) or DMF (room temp).[1]

  • Workup/Extraction: Ethyl Acetate / Water (Compound partitions into organic phase).[1]

  • Recrystallization (Purification):

    • Dissolve in hot Ethyl Acetate .

    • Slowly add Hexanes (Antisolvent) until turbidity persists.[1]

    • Cool to 4°C to maximize yield.

Experimental Protocols

As specific batch-to-batch polymorphism can affect solubility, use these self-validating protocols to determine exact values.

Protocol A: Gravimetric Solubility Determination (Thermodynamic)

Use this for precise formulation or crystallization design.[1]

  • Preparation: Weigh ~50 mg of the compound into a 4 mL glass vial.

  • Saturation: Add exactly 0.5 mL of the target solvent.[1]

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a visible suspension persists.[1]

  • Incubation: Shake/stir at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

  • Evaporation: Evaporate the solvent (vacuum or N₂ stream) and weigh the residue.

  • Calculation:

    
    
    
Protocol B: Visual Solubility Screen (Kinetic)

Use this for quick solvent selection during synthesis.[1]

  • Place 10 mg of solid into a test tube.

  • Add solvent in 100 µL increments.

  • Vortex after each addition.[1]

  • Record the volume (

    
    ) required for complete dissolution.[1]
    
  • Threshold: If

    
     (Solubility < 5 mg/mL), the solvent is considered an Antisolvent .[1]
    

Solubility Assessment Workflow

The following diagram illustrates the decision logic for selecting solvents based on the solubility behavior of the iodopyrazole derivative.

SolubilityWorkflowStartStart: 10mg CompoundAddSolventAdd 100µL Solvent(Vortex 30s)Start->AddSolventCheckDissolvedIs it Dissolved?AddSolvent->CheckDissolvedHighSolHigh Solubility(>100 mg/mL)Use for ReactionCheckDissolved->HighSolYesAddMoreAdd Solvent to 1mLCheckDissolved->AddMoreNoCheckDissolved2Is it Dissolved?AddMore->CheckDissolved2ModSolModerate Solubility(10-100 mg/mL)Use for CrystallizationCheckDissolved2->ModSolYesHeatHeat to RefluxCheckDissolved2->HeatNoCheckDissolved3Dissolved at Heat?Heat->CheckDissolved3RecrystGood RecrystallizationCandidateCheckDissolved3->RecrystYesInsolInsoluble / AntisolventUse for PrecipitationCheckDissolved3->InsolNo

Figure 1: Decision tree for categorizing solvents for synthesis vs. purification.

Application in Synthesis

The solubility profile directly dictates the workflow for downstream coupling reactions (e.g., Suzuki coupling to form biaryl systems).[1]

  • Reaction Medium: The high solubility in DMF or 1,4-Dioxane suggests these as optimal solvents for Pd-catalyzed cross-coupling.[1] The nitrile group is stable under standard basic coupling conditions (e.g., K₂CO₃/H₂O).[1]

  • Scavenging: Because the compound is insoluble in water but soluble in DCM, an aqueous wash is highly effective for removing inorganic salts (KI, K₂CO₃) and polar catalysts.[1]

  • Purification: If the product is an oil or low-melting solid, use the Hexane/Ethyl Acetate gradient on silica gel.[1] The iodine atom makes the compound distinct on TLC (UV active, often stains with PMA).[1]

References

  • Synthesis of Iodopyrazoles

    • Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
    • Source: Arkivoc, 2014.[1][2]

    • Relevance: Establishes solubility and handling of 4-iodo-pyrazole cores.
  • Ruxolitinib Intermediate Chemistry

    • Title: Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.[1][3]

    • Source: Google Patents (CN105461630A).[1]

    • Relevance: Validates the use of Hexane/Ethyl Acetate systems for crystallizing pyrazole-propanenitrile derivatives.[1][3]

  • General Pyrazole Properties

    • Title: 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole crystal structure and packing.[1]

    • Source: Acta Crystallographica / ResearchGate.[1]

    • Relevance: Demonstrates the crystalline nature and supramolecular interactions of 1-substituted-3,5-dimethylpyrazoles.

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide functions as a Pre-Clinical Safety & Handling Monograph for the research chemical 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile .[1]

As a specific public SDS for this exact structure is likely proprietary or non-existent in open databases, this guide utilizes Read-Across Toxicology —synthesizing data from structural analogs (3,5-dimethylpyrazole, organonitriles, and aryl iodides) to establish a rigorous safety baseline for drug discovery professionals.[1][2]

Document Type: Enhanced Safety & Handling Guide (eSDS) Applicability: Medicinal Chemistry, Process Development, Early-Stage Drug Discovery[1]

Chemical Identification & Physicochemical Profile

Nomenclature & Structure
  • Chemical Name: this compound[1]

  • Synonyms: 1-(2-Cyanoethyl)-4-iodo-3,5-dimethylpyrazole;

    
    -(4-iodo-3,5-dimethylpyrazol-1-yl)propionitrile[1]
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 275.09 g/mol [2]

  • Structural Class: N-alkylated halopyrazole / Aliphatic nitrile[1]

Predicted Physical Properties

Data derived from structure-activity relationship (SAR) analysis of analogs (e.g., 3,5-dimethylpyrazole, CAS 67-51-6).[1]

PropertyValue / PredictionConfidence Level
Physical State Crystalline Solid or Viscous OilHigh (Analogs are solids)
Color Off-white to pale yellowHigh (Iodine tinting common)
Melting Point 65–85 °CMedium (Predicted)
Solubility DMSO, DMF, MeOH, DCMHigh
Partition Coeff.[1][2] (LogP) ~2.1High (Lipophilic iodine)
Reactivity Light-sensitive (C-I bond); Moisture stableHigh

Hazard Identification & Toxicology (The "Why")

This section deconstructs the molecule into its pharmacophores to explain why specific safety protocols are necessary.

Functional Group Hazard Analysis
  • The Organoiodide Moiety (

    
    ): 
    
    • Risk: Aryl/Heteroaryl iodides are susceptible to homolytic cleavage under UV light, generating iodine radicals.[1][2]

    • Implication: Potential skin sensitizer and lachrymator. Old samples may release free iodine (

      
      ), causing corrosion.[2]
      
  • The Nitrile Tail (

    
    ): 
    
    • Risk: While aliphatic nitriles are generally more stable than cyanohydrins, metabolic oxidation (via Cytochrome P450) can liberate free cyanide (

      
      ) in vivo.[1][2]
      
    • Implication: Classified as Acute Toxic (Oral/Dermal) .[2] Requires "Don't Rush" protocols to prevent rapid absorption.[1][2]

  • The Pyrazole Core:

    • Risk: 3,5-Dimethylpyrazole analogs are known liver toxins (hepatotoxicity) and severe eye irritants (Category 1).[1][2]

    • Implication: Treat as a potential STOT-RE (Specific Target Organ Toxicity - Repeated Exposure) agent.[1][2]

GHS Classification (Derived)[1][2]
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2][3]

    • H318: Causes serious eye damage.[1][2]

    • H335: May cause respiratory irritation.[1][2][3]

    • H412: Harmful to aquatic life with long-lasting effects.[1][2]

Synthesis & Handling Workflows

Synthesis Context

This compound is typically synthesized via a Michael Addition of the parent pyrazole to acrylonitrile.[2] Understanding this pathway helps anticipate impurities (unreacted acrylonitrile - a carcinogen).[1][2]

SynthesisWorkflow Start 4-iodo-3,5-dimethyl-1H-pyrazole (Solid, Irritant) Reaction Michael Addition (Reflux in MeCN/Water) Start->Reaction Reagent Acrylonitrile (Volatile, Carcinogen) Reagent->Reaction Excess Catalyst Base Catalyst (DBU or Triton B) Catalyst->Reaction Product Target Nitrile (C8H10IN3) Reaction->Product Workup & Cryst.

Figure 1: Convergent synthesis pathway highlighting the introduction of the toxic nitrile component.

Standard Operating Procedures (SOP)
Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood (Face velocity > 100 fpm).[2]

  • Secondary: Use a localized exhaust if weighing fine powder to prevent dust aerosolization.[1][2]

Personal Protective Equipment (PPE)
  • Hands: Double-gloving strategy.[1][2] Inner layer: Latex (dexterity); Outer layer: Nitrile (chemical resistance, >0.11mm thickness).[2] Note: Nitrile gloves are permeable to acrylonitrile; change immediately if splashed.[2]

  • Eyes: Chemical splash goggles.[1][2] Safety glasses are insufficient due to the risk of irreversible pyrazole-induced eye damage.[1][2]

  • Body: Tyvek® lab coat or chemically resistant apron if handling >10g.[1][2]

Emergency Response Protocols

This protocol is designed to be self-validating: the steps prioritize containment and neutralization based on the chemical's specific reactivity.[1][2]

Exposure Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT use Ethanol (Enhances absorption) Skin->ActionSkin ActionEye 1. Irrigate 15 min immediately 2. Hold eyelids apart 3. Consult Ophthalmologist (Critical) Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed pulmonary edema Inhale->ActionInhale

Figure 2: Triage logic for accidental exposure, emphasizing specific contraindications (e.g., avoiding ethanol on skin).[1]

Spill Management
  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Up: Don full-face respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) cartridges.[1][2]

  • Neutralize:

    • Do NOT use bleach (hypochlorite) if unreacted acrylonitrile is suspected (exothermic polymerization risk).[2]

    • Absorb with vermiculite or sand.[1][2]

    • Collect in a dedicated hazardous waste container labeled "Toxic Organic Solid - Nitrile/Iodide".[1][2]

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerator).

  • Light: Protect from light (Amber vial or foil-wrapped).[1][2] The C-I bond is photolabile; degradation leads to purple discoloration (iodine release).[2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation of the pyrazole ring.[2]

References

  • Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for 3,5-Dimethyl-1H-pyrazole. Retrieved from [1]

  • ECHEMI. (n.d.).[1][2] Safety Data Sheet for 3-Iodo-1H-pyrazole. Retrieved from [1][2]

  • PubChem. (n.d.).[2] Compound Summary: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile.[1][4] National Library of Medicine.[1][2] Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2][3] Safety Data Sheet for (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Retrieved from [1][2]

  • ARKIVOC. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Retrieved from [1][2]

Sources

Part 1: The Chemical Foundation of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrazole Pharmacophore: Structural Versatility and Biological Validation in Modern Drug Discovery

Executive Summary The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished by its unique electronic profile, tautomeric flexibility, and ability to serve as a bioisostere for phenyl, imidazole, and amide moieties. This technical guide analyzes the structural determinants governing the biological activity of substituted pyrazoles, specifically focusing on kinase inhibition (oncology) and cyclooxygenase regulation (inflammation). It provides a rigorous examination of Structure-Activity Relationships (SAR), validated experimental protocols, and mechanistic pathways, designed for immediate application in drug discovery workflows.

To rationally design bioactive pyrazoles, one must first master their intrinsic chemical behavior. The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2][3]

1. Tautomerism and Binding Modes Unsubstituted pyrazoles exist in dynamic equilibrium between two tautomeric forms (


-pyrazole and 

-pyrazole).
  • Implication: In protein binding pockets, the pyrazole can act as both a hydrogen bond donor (via

    
    ) and an acceptor (via 
    
    
    
    ).[1]
  • Design Strategy: Substitution at the N1 position locks the tautomer, fixing the spatial orientation of the H-bond acceptor/donor motifs. This is critical for improving affinity and selectivity (e.g., in Crizotinib, the N1-substitution directs the inhibitor into the ATP-binding pocket of ALK).

2. Electronic Properties

  • Aromaticity: Pyrazole is aromatic (

    
     electrons), but 
    
    
    
    -excessive.
  • Reactivity: The C4 position is nucleophilic, making it the primary site for electrophilic substitution (halogenation, nitration), while C3 and C5 are susceptible to deprotonation and subsequent functionalization.

Part 2: Structure-Activity Relationships (SAR)[2]

The biological efficacy of pyrazoles is dictated by the precise decoration of the ring. Below is a breakdown of the causal relationships between substitution patterns and biological outcomes.

A. The N1 Position: Pharmacokinetics & Solubility
  • Role: Controls lipophilicity (LogP) and metabolic stability.

  • Observation:

    
    -Aryl groups (as seen in Celecoxib) increase lipophilicity and facilitate hydrophobic interactions within large enzymatic pockets. However, they can introduce metabolic liabilities (hydroxylation).
    
  • Optimization: Replacing phenyl with polar heterocycles (e.g., pyridine in Apixaban) or solubilizing tails (e.g., piperidine chains) improves oral bioavailability and reduces plasma protein binding.

B. The C3/C5 Positions: Steric Fit & Selectivity
  • Role: These positions flank the nitrogen atoms and dictate the shape complementarity.

  • Mechanism: Bulky lipophilic groups (e.g.,

    
    , 
    
    
    
    ) at C3 are pivotal for potency. In COX-2 inhibitors, a C3-trifluoromethyl group fits snugly into the hydrophobic side pocket present in COX-2 but absent in COX-1, driving selectivity.
  • Regiochemistry: Distinguishing 1,3- from 1,5-isomers is critical; 1,5-diarylpyrazoles are generally more potent anti-inflammatories, whereas 1,3-substitution patterns are common in kinase inhibitors.

C. The C4 Position: Electronic Tuning
  • Role: Fine-tunes the pKa of the ring nitrogens and serves as a linker vector.

  • Application: In kinase inhibitors like Ruxolitinib, the C4 position connects the pyrazole to the pyrrolo[2,3-d]pyrimidine core, orienting the scaffold to mimic the adenine ring of ATP.

Part 3: Therapeutic Case Studies & Mechanisms[1][4][5][6]

Oncology: Kinase Inhibition (The JAK-STAT Pathway)

Substituted pyrazoles are potent ATP-competitive inhibitors. Ruxolitinib (Jakafi) exemplifies this, targeting JAK1/JAK2 to treat myelofibrosis.

Mechanism of Action: The pyrazole moiety forms hydrogen bonds with the "hinge region" of the kinase domain. By blocking ATP binding, it prevents the phosphorylation of STAT proteins, thereby halting the transcription of pro-inflammatory and pro-proliferative genes.

Visualization: JAK-STAT Signaling Blockade

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1/JAK2 Kinase Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation (Blocked) Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Competitive Inhibition STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / DNA Transcription STAT_Phos->Nucleus Translocation

Caption: Ruxolitinib competitively inhibits JAK kinases, preventing STAT phosphorylation and downstream oncogenic transcription.

Inflammation: COX-2 Selectivity

Celecoxib utilizes a 1,5-diarylpyrazole scaffold.

  • Selectivity Ratio: The rigid pyrazole core positions the C3-trifluoromethyl group and the N1-sulfonamidophenyl group to interact specifically with the Arg513 and His90 residues in the COX-2 active site.

  • Data Summary:

DrugTargetCore StructureSelectivity (COX-2/COX-1)Key Substituents
Celecoxib COX-21,5-Diarylpyrazole~375C3:

(Lipophilic pocket), N1: Sulfonamide
Ruxolitinib JAK1/2Pyrazole-pyrimidineN/A (Kinase)C4: Cyclopentyl (Hydrophobic fit)
Crizotinib ALK/ROS13-BenzyloxypyrazoleN/A (Kinase)N1: Piperidine (Solubility/Binding)

Part 4: Experimental Protocols (Self-Validating Systems)

Reliable biological evaluation requires robust synthesis and assay protocols.

A. Synthesis: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Method: One-pot cyclocondensation (Modified Knorr Synthesis). Rationale: Allows precise control over substituents at N1, C3, and C5.

  • Reagents: 1,3-Diketone (1.0 eq), Substituted Hydrazine Hydrochloride (1.1 eq), Ethanol (Solvent), Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve 1,3-diketone in ethanol (0.5 M).

    • Add hydrazine hydrochloride and catalytic acetic acid (2-3 drops).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Validation Step: Upon cooling, the precipitate is filtered. If oil forms, evaporate solvent and recrystallize from ethanol/water.

    • Characterization: Confirm regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy to distinguish 1,3- from 1,5-isomers.

B. Biological Assay: Kinase Inhibition Screening (ADP-Glo™)

Objective: Determine IC50 of pyrazole derivatives against JAK2. Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is quantified by luciferase.

  • Preparation:

    • Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Dilute pyrazole compounds in DMSO (Serial dilution: 10

      
      M to 0.1 nM).
      
  • Enzyme Reaction:

    • Add 5

      
      L of JAK2 enzyme (0.5 ng/well) to 384-well white plate.
      
    • Add 2.5

      
      L of compound. Incubate 10 min at RT (allows equilibrium binding).
      
    • Initiate with 2.5

      
      L ATP/Substrate mix (
      
      
      
      ATP). Incubate 60 min.
  • Detection (The Validation Step):

    • Add 10

      
      L ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP 
      
      
      
      ATP
      
      
      Light). Incubate 30 min.
    • Read Luminescence.[2]

  • Control System:

    • Positive Control: Staurosporine (Known inhibitor).

    • Negative Control: DMSO only (0% inhibition).

    • No Enzyme Control: Background subtraction.

Visualization: Drug Discovery Workflow

Workflow Design Rational Design (Scaffold Hopping/Docking) Synth Regioselective Synthesis (Knorr/Vinyldiazo) Design->Synth Char Characterization (NMR/MS/NOE) Synth->Char Screen In Vitro Screening (Kinase/COX Assays) Char->Screen Screen->Design Low Activity (Feedback) Lead Lead Optimization (SAR Cycles) Screen->Lead Hit Identified Lead->Design Refinement

Caption: Iterative workflow for the development of pyrazole-based therapeutics.

References

  • Ansari, A. et al. (2017). Biological activities of pyrazole derivatives: A review. European Journal of Medicinal Chemistry. Link

  • Keri, R. S. et al. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • Fabbro, D. et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors. Methods in Molecular Biology. Link

  • Mao, Y. et al. (2024).[4] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (PubMed Central). Link

  • Kumar, S. et al. (2025). New Insights on Carbonyl-Infused Bis-Pyrazoles: Synthesis and Significance. Molecular Diversity. Link

  • Satipidakala, A. et al. (2024).[4] The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Link

  • Zhang, H. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Link

Sources

Potential therapeutic targets of dimethyl-pyrazolyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Targeting of the Dimethyl-Pyrazole Scaffold in Drug Discovery: Mechanisms, SAR, and Protocols Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary: The Dimethyl-Pyrazole Advantage

In the landscape of heterocyclic pharmacophores, the 3,5-dimethylpyrazole moiety stands out not merely as a structural linker, but as a privileged scaffold that imparts critical physicochemical properties to bioactive molecules. Unlike the unsubstituted pyrazole ring, the addition of methyl groups at the C3 and C5 positions significantly alters the electronic landscape and lipophilicity (LogP) of the molecule, enhancing membrane permeability and optimizing hydrophobic interactions within protein binding pockets.

This guide analyzes the therapeutic potential of dimethyl-pyrazolyl compounds, moving beyond generic descriptions to focus on three high-value targets: Dual EGFR/VEGFR Kinase Inhibition , Selective COX-2 Inhibition , and PDE4 Modulation . We provide actionable insights into Structure-Activity Relationships (SAR), detailed mechanistic pathways, and validated experimental protocols for synthesis and evaluation.

Chemical Biology & SAR: Why 3,5-Dimethyl?

The 3,5-dimethyl substitution pattern is not arbitrary. It serves three distinct functions in ligand design:

  • Conformational Restriction: The steric bulk of the methyl groups restricts the rotation of N-aryl or N-acyl substituents, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Hydrophobic Packing: In kinase pockets (e.g., the ATP-binding site of EGFR), the methyl groups frequently engage in Van der Waals interactions with the "gatekeeper" residues, enhancing potency.

  • Metabolic Stability: Methylation at these positions blocks metabolic oxidation that might otherwise occur on the pyrazole ring, prolonging half-life.

Visualizing the Scaffold Utility

SAR_Analysis Core 3,5-Dimethyl-Pyrazole Scaffold N1 N1 Position: Primary Pharmacophore Linker (e.g., Aryl, Amide, Sulfonyl) Core->N1 C4 C4 Position: Electronic Tuning (Halogens, Nitro, CN) Core->C4 Me3_5 3,5-Dimethyl Groups: Steric Lock & Lipophilicity (Hydrophobic Pocket Filling) Core->Me3_5 Stability Metabolic Stability (Blocked Oxidation) N1->Stability Potency Enhanced Potency (Van der Waals) C4->Potency Me3_5->Potency Selectivity Selectivity Modulation (Steric Clash with Off-Targets) Me3_5->Selectivity

Figure 1: SAR map of the 3,5-dimethylpyrazole scaffold highlighting functional roles of substitution sites.

Primary Therapeutic Targets & Mechanisms

A. Oncology: Dual EGFR/VEGFR-2 Inhibition

Recent studies identify 3,5-dimethylpyrazole derivatives (specifically Compound 3f and Compound 17 ) as potent dual inhibitors.

  • Mechanism: These compounds act as ATP-competitive inhibitors. The pyrazole nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the phenyl substituents extend into the hydrophobic back pocket.

  • Data Insight:

    • EGFR IC50: 0.066 µM (Compound 3f)

    • VEGFR-2 IC50: 0.102 µM (Compound 3f)

    • Cellular Effect: Induction of G1/S phase arrest and intrinsic apoptosis (Bax upregulation, Bcl-2 downregulation).[1]

B. Inflammation: Selective COX-2 Inhibition

The dimethyl-pyrazole core mimics the central ring of Celecoxib but offers a tunable platform to improve the safety profile (cardiovascular toxicity).

  • Mechanism: The scaffold facilitates binding to the unique hydrophobic side pocket of COX-2 (created by the Val523 residue, replacing Ile523 in COX-1). The 3,5-dimethyl groups provide the necessary steric bulk to prevent entry into the narrower COX-1 channel.

  • Data Insight:

    • Selectivity Index (SI): >100 for optimized derivatives (e.g., Compound 5l).

    • Potency: IC50 values in the low nanomolar range (5-20 nM).

C. Respiratory: PDE4 Inhibition[2][3]
  • Target: Phosphodiesterase 4B (PDE4B).[2]

  • Utility: Treatment of Asthma and COPD.

  • Lead Compound: Compound If (IC50 = 1.7 µM).[2]

  • Mechanism: The pyrazole ring engages in

    
    -stacking interactions within the PDE4B catalytic domain, blocking cAMP hydrolysis and reducing TNF-
    
    
    
    release.[3]

Mechanistic Deep Dive: The Kinase Cascade

The following diagram illustrates how dimethyl-pyrazolyl compounds (DMP-C) intercept the RAS/RAF/MEK/ERK pathway, a critical driver in oncology.

Kinase_Pathway GF Growth Factors (EGF/VEGF) RTK RTK (EGFR/VEGFR-2) Transmembrane Receptor GF->RTK Activation RAS RAS (GTP-bound) RTK->RAS Phosphorylation Apoptosis Apoptosis (Cell Death) RTK->Apoptosis Pathway Silencing DMP Dimethyl-Pyrazole Inhibitor (e.g., Cmpd 3f) DMP->RTK ATP Competition (BLOCKS) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Phosphorylated) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Translocation to Nucleus

Figure 2: Interception of the MAPK signaling cascade by dimethyl-pyrazole kinase inhibitors.

Experimental Protocols: Validating the Target

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating dimethyl-pyrazole derivatives.

Protocol A: Synthesis via Knorr Condensation (Optimized)

Objective: Synthesize a 3,5-dimethyl-1-phenylpyrazole derivative.

  • Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat. 3 drops).

  • Procedure:

    • Dissolve acetylacetone in ethanol in a round-bottom flask.

    • Add phenylhydrazine dropwise at 0°C (exothermic reaction).

    • Add catalytic acetic acid.

    • Reflux at 80°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Work-up: Pour reaction mixture into ice-cold water. The solid precipitate is the crude 3,5-dimethylpyrazole.

    • Purification: Recrystallize from ethanol to yield white needles.

    • Validation: 1H NMR should show a singlet ~2.2 ppm (6H) for the two methyl groups.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Objective: Determine IC50 against EGFR.[1][4]

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Reagents: Recombinant EGFR enzyme, Biotinylated-poly(Glu,Tyr) substrate, ATP (at Km), Test Compound (DMSO stock).

  • Workflow:

    • Prepare serial dilutions of the dimethyl-pyrazole compound in kinase buffer.

    • Incubate compound with EGFR enzyme for 15 mins at RT.

    • Add ATP and substrate; incubate for 60 mins at 37°C.

    • Add detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

    • Read: Measure FRET signal on a plate reader (Excitation: 337 nm, Emission: 665/620 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

Protocol C: Molecular Docking (In Silico Validation)

Objective: Predict binding mode.[5]

  • Software: Schrödinger Glide or AutoDock Vina.

  • Target Prep: Download PDB ID: 1M17 (EGFR) or 3LN1 (COX-2). Remove water; add polar hydrogens.

  • Ligand Prep: Generate 3D structure of the dimethyl-pyrazole derivative; minimize energy (OPLS3 force field).

  • Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib or Celecoxib).

  • Docking: Run Standard Precision (SP) docking.

  • Success Criteria: Binding energy < -8.0 kcal/mol; observation of H-bond between pyrazole Nitrogen and the hinge region (Met793 in EGFR).

Quantitative Data Summary

Compound ClassPrimary TargetKey Potency Metric (IC50)Selectivity / Note
Compound 3f EGFR / VEGFR-20.066 µM (EGFR)Dual inhibitor; Induces G1/S arrest [1].
Compound 5l COX-28.2 µMSI > 12.1 vs COX-1 [2].[6]
Compound If PDE4B1.7 µMEfficacy in asthma models [3].[2][3]
Compound 17 Liver Cancer (HepG2)5.35 µMPotent cytotoxicity via apoptosis [4].
Celecoxib COX-2~0.04 µMClinical Standard; Diaryl-trifluoromethyl-pyrazole [5].

References

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials. Drug Development Research, 2025. Link

  • In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme. ResearchGate, 2024. Link

  • Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021. Link[5]

  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv, 2023. Link

  • COX-2 Selective Inhibitors: Pharmacology and Clinical Status. SelleckChem, 2024. Link

Sources

Iodo-Pyrazole Derivatives: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Synthesis, and Utility of Iodo-Pyrazole Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary & Historical Evolution

The pyrazole ring (


) has cemented its status as a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs like celecoxib  (COX-2 inhibitor) and rimonabant  (CB1 inverse agonist). While the pyrazole core was first synthesized by Ludwig Knorr in 1883, the specific subclass of iodo-pyrazole derivatives  gained prominence much later, primarily as high-utility intermediates for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as probes for halogen bonding  interactions in active sites.

The "discovery" of iodo-pyrazoles is not a singular event but an evolution of synthetic methodology:

  • Era 1 (Late 19th Century): Knorr synthesis establishes the pyrazole ring construction.

  • Era 2 (Mid 20th Century): Classical electrophilic halogenation is explored, but often suffers from poor regioselectivity (N1 vs. C4) and harsh conditions.

  • Era 3 (Modern Era): The advent of transition-metal catalysis transforms the C-I bond from a liability into a versatile "synthetic handle," driving the development of highly regioselective iodination protocols (e.g., C4-selective vs. C5-selective).

Structural Logic: The Iodine Advantage[1]

Why iodine? In the context of pyrazole derivatives, the iodine atom serves two distinct, critical functions that distinguish it from chloro- or bromo-analogs:

  • Enhanced Cross-Coupling Reactivity: The C-I bond is weaker and more polarizable than C-Br or C-Cl, allowing for oxidative addition to Pd(0) species under milder conditions. This is crucial when functionalizing complex, temperature-sensitive drug scaffolds.

  • Halogen Bonding (

    
    -hole):  Iodine exhibits a significant region of positive electrostatic potential (the 
    
    
    
    -hole) on the extension of the C-I bond axis.[1] This allows the iodo-pyrazole to act as a Lewis acid, forming highly directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, kinase hinge region nitrogens) in protein binding pockets.
Visualization: Regioselectivity & Reactivity Logic

PyrazoleLogic Pyrazole 1H-Pyrazole Core Electrophilic Electrophilic Attack (SEAr) Pyrazole->Electrophilic Electronic Control Lithiation Directed Lithiation (DoM) Pyrazole->Lithiation Coordination Control C4_Iodo 4-Iodo-Pyrazole (Kinase Inhibitor Precursor) Electrophilic->C4_Iodo High e- Density at C4 C5_Iodo 5-Iodo-Pyrazole (Steric Control Scaffold) Lithiation->C5_Iodo N1 Directing Group CrossCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) C4_Iodo->CrossCoupling HalogenBond Halogen Bonding (Protein Binding) C4_Iodo->HalogenBond σ-hole interaction C5_Iodo->CrossCoupling

Figure 1: Divergent synthetic pathways for accessing C4 vs. C5 iodo-pyrazoles and their downstream utility.

Synthetic Methodologies

The synthesis of iodo-pyrazoles is dictated by the desired position of the iodine atom.[2] The electronic properties of the pyrazole ring (electron-rich C4, electron-poor C3/C5) drive the choice of method.

Method A: C4-Selective Iodination (Electrophilic Substitution)

The C4 position is the most nucleophilic site on the pyrazole ring. Direct iodination using elemental iodine (


) often requires an oxidant to generate a more reactive electrophile (e.g., 

equivalent).
  • Reagents:

    
     with Ceric Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS).
    
  • Mechanism: The oxidant (CAN) generates a reactive iodonium species or radical cation intermediate, which attacks the electron-rich C4 position.

  • Advantages: Mild conditions, high regioselectivity, avoids metalation.

Method B: C5-Selective Iodination (Directed Lithiation)

Direct electrophilic attack at C5 is difficult due to lower electron density. Accessing 5-iodo-pyrazoles requires a "Directed ortho Metalation" (DoM) strategy.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi) followed by
    
    
    quench.
  • Mechanism: The N1 protecting group (often a sulfonamide or alkyl group) coordinates the lithium species, directing deprotonation specifically at the C5 position. The resulting C5-lithio species is then trapped with iodine.[3]

  • Advantages: Exclusive C5 regiocontrol.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazole

Adapted from recent methodologies utilizing CAN-mediated oxidative iodination.

Reagents:

  • 1-Aryl-3-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv)[4]
    
  • Ceric Ammonium Nitrate (CAN) (0.6 equiv)[4]

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting pyrazole (1.0 mmol) in MeCN (5 mL).

  • Addition: Add elemental Iodine (152 mg, 0.6 mmol) and CAN (329 mg, 0.6 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) . Monitor reaction progress via TLC (typically 3–5 hours). The orange/brown color of iodine will fade as it is consumed.

  • Quench: Cool to room temperature. Pour the mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (solution turns pale yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
    

Validation Check:

  • 1H NMR: Look for the disappearance of the C4-H proton signal (typically a singlet around 7.8–8.2 ppm depending on substitution).

  • Yield: Expect 85–95%.

Protocol 2: Synthesis of 5-Iodo-1-methyl-1H-pyrazole (Lithiation Route)

Reagents:

  • 1-Methyl-1H-pyrazole (1.0 equiv)

  • 
    -Butyllithium (1.6 M in hexanes, 1.1 equiv)
    
  • Iodine (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous THF

Procedure:

  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Add anhydrous THF (10 mL) and 1-methylpyrazole (1.0 mmol).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi (0.69 mL, 1.1 mmol) over 10 minutes. Stir at -78°C for 1 hour. Note: The N1-methyl group directs lithiation to C5.
    
  • Iodination: Dissolve Iodine (280 mg, 1.1 mmol) in minimal THF and add dropwise to the lithiated species at -78°C.

  • Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    , then wash with 
    
    
    
    . Extract with Diethyl Ether.

Medicinal Chemistry Applications

Data Summary: Comparative Utility of Halogenated Pyrazoles
Feature4-Fluoro-Pyrazole4-Bromo-Pyrazole4-Iodo-Pyrazole
C-X Bond Length ~1.35 Å~1.85 Å~2.10 Å
Pd-Coupling Rate Inert (requires specialized catalysts)ModerateFast / High Yield
Halogen Bonding NegligibleWeakStrong (

-hole donor)
Lipophilicity LowModerateHigh
Primary Use Metabolic blockingGeneral intermediateComplex scaffold assembly
Case Study: Kinase Inhibitors

In the development of inhibitors for kinases such as JNK (c-Jun N-terminal kinase) or BTK (Bruton's tyrosine kinase), the 4-iodo-pyrazole serves as the linchpin.[2]

  • Scaffold Construction: The pyrazole ring mimics the adenine ring of ATP.

  • Coupling: A Suzuki coupling at the C4-iodo position introduces an aryl group that extends into the kinase "gatekeeper" region, conferring selectivity.

  • Interaction: In some designs, the iodine itself is retained to form a halogen bond with a backbone carbonyl in the hinge region, improving potency by 10-100 fold compared to the hydrogen analog.

Visualization: Cross-Coupling Cycle

CouplingCycle Pd0 Pd(0) Species OxAdd Oxidative Addition (Rate Limiting for Cl/Br) Pd0->OxAdd + Substrate TransMetal Transmetallation (Boronic Acid/Alkyne) OxAdd->TransMetal + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst Product 4-Aryl-Pyrazole RedElim->Product Substrate 4-Iodo-Pyrazole Substrate->OxAdd

Figure 2: The catalytic cycle for Suzuki-Miyaura coupling. The weak C-I bond of iodo-pyrazoles accelerates the Oxidative Addition step.

References

  • Knorr Pyrazole Synthesis (Original Discovery)

    • Knorr, L. (1883).[5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Regioselective Iodination (CAN-Mediated)

    • Świątek, K., et al. (2025).[4] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides.

  • Halogen Bonding in Pyrazoles

    • MDPI Crystals (2020).
  • Medicinal Chemistry of Pyrazoles

    • BenchChem (2025).[2][3] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry.

  • General Synthesis Reviews

    • Beilstein J. Org. Chem. (2020).[1][6][7] Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2.

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile literature review

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Heterocyclic Functionalization

Executive Summary

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a bifunctional heterocyclic intermediate critical in the synthesis of pharmaceutical agents (specifically kinase inhibitors) and advanced agrochemicals.[1] It features a 3,5-dimethylpyrazole core stabilized by a 4-iodo substitution—a high-value handle for palladium-catalyzed cross-coupling—and a N1-cyanoethyl tail, which serves as a masked amine, acid, or amide.[1]

This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in drug discovery, synthesizing data from component methodologies to establish a robust workflow for researchers.[1]

Part 1: Chemical Identity & Structural Significance[1][2]

Structural Analysis

The molecule represents a "push-pull" electronic system where the electron-rich pyrazole ring is modulated by the electron-withdrawing nitrile tail and the polarizable iodine atom.[1]

FeatureChemical FunctionStrategic Value
4-Iodo Position Electrophilic site (

)
Excellent leaving group for Suzuki-Miyaura , Sonogashira , and Heck couplings.[1] More reactive than analogous bromides.[1]
N1-Cyanoethyl Aliphatic nitrileActs as a "masked" functionality.[1] Can be reduced to a primary amine (for linker synthesis) or hydrolyzed to a carboxylic acid.[1]
3,5-Dimethyl Steric bulkPrevents regio-isomerization during N-alkylation (symmetry makes N1 and N2 equivalent in the unsubstituted precursor) and restricts conformational rotation in final drug targets.[1]
Physicochemical Profile (Calculated)
  • Formula:

    
    
    
  • Molecular Weight: 275.09 g/mol

  • LogP: ~1.8 (Lipophilic, suitable for organic extraction)[1]

  • H-Bond Donors: 0 (Aprotic)[1]

  • H-Bond Acceptors: 2

Part 2: Synthetic Pathways

The synthesis of this target can be approached via two primary routes. Route A (Iodination


 Alkylation)  is generally preferred for scale-up due to the stability and crystallinity of the 4-iodo-3,5-dimethylpyrazole intermediate.[1]
Synthesis Workflow Diagram

SynthesisRoutes Start 3,5-Dimethylpyrazole Iodination Iodination (I2 / HIO3 or NIS) Start->Iodination Route A (Preferred) Alt_Alkylation Michael Addition (Acrylonitrile) Start->Alt_Alkylation Route B Intermediate1 4-Iodo-3,5-dimethylpyrazole (Solid, Stable) Iodination->Intermediate1 Alkylation Michael Addition (Acrylonitrile + Base) Intermediate1->Alkylation Target TARGET: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl) propanenitrile Alkylation->Target Alt_Intermediate 3-(3,5-dimethylpyrazol-1-yl) propanenitrile Alt_Alkylation->Alt_Intermediate Alt_Iodination Iodination Alt_Intermediate->Alt_Iodination Alt_Iodination->Target

Figure 1: Comparative synthetic pathways. Route A is preferred to avoid potential hydrolysis of the nitrile group during oxidative iodination conditions.[1]

Detailed Reaction Mechanisms[1]
Step 1: Iodination of 3,5-Dimethylpyrazole

The pyrazole ring is electron-rich, facilitating electrophilic aromatic substitution (SEAr) at the C4 position.[1]

  • Reagents: Iodine (

    
    ) with Iodic Acid (
    
    
    
    ) as an oxidant, or N-Iodosuccinimide (NIS).
  • Mechanism: The oxidant generates an electrophilic iodonium species (

    
    ). The pyrazole C4 attacks this electrophile.[1]
    
  • Why this route? Using

    
     is atom-economical and avoids the succinimide waste byproduct of NIS.[1]
    
Step 2: Michael Addition (N-Alkylation)

The pyrazole nitrogen acts as a nucleophile attacking the


-carbon of acrylonitrile.[1]
  • Reagents: Acrylonitrile (1.2 eq), Base (DBU or Triton B), Solvent (Acetonitrile or Water/EtOH).[1]

  • Mechanism: 1,4-conjugate addition.[1]

  • Regioselectivity: Due to the symmetry of 3,5-dimethyl-4-iodopyrazole, N1 and N2 alkylation yield the same product , eliminating the regioselectivity issues common with asymmetric pyrazoles.[1]

Part 3: Reactivity & Applications[2][3][4]

Functionalization Map

Once synthesized, the molecule serves as a divergent hub.[1]

Reactivity Center 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl) propanenitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Center->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Center->Sonogashira Reduction Nitrile Reduction (H2/Raney Ni or LiAlH4) Center->Reduction Hydrolysis Hydrolysis (HCl or NaOH) Center->Hydrolysis Biaryl 4-Aryl-pyrazoles (Kinase Inhibitor Scaffolds) Suzuki->Biaryl Alkynyl 4-Alkynyl-pyrazoles Sonogashira->Alkynyl Amine Propylamine linker (PROTACs / Conjugates) Reduction->Amine Acid Propanoic Acid derivative Hydrolysis->Acid

Figure 2: Divergent reactivity profile demonstrating the utility of the Iodo and Nitrile handles.[1]

Pharmaceutical Context

This specific scaffold is relevant in the design of Janus Kinase (JAK) inhibitors and other tyrosine kinase antagonists.[1]

  • Mechanism: The pyrazole nitrogen often binds to the hinge region of the kinase ATP-binding pocket.[1]

  • Role of Nitrile: In drugs like Ruxolitinib (which contains a pyrazole-nitrile motif), the nitrile group can interact with residues like Arg or Lys in the binding pocket, or simply serve as an electron-withdrawing metabolic handle.[1]

  • Agrochemicals: 4-substituted pyrazoles are core components of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]

Part 4: Experimental Protocols

Protocol A: Preparation of 4-Iodo-3,5-dimethylpyrazole

Based on standard electrophilic halogenation methodologies [1, 2].[1]

  • Setup: Charge a round-bottom flask with 3,5-dimethylpyrazole (10 mmol) and acetic acid (20 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (11 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a higher 
    
    
    
    spot.[1]
  • Workup: Pour mixture into ice water (100 mL). Neutralize with saturated

    
    .[1]
    
  • Isolation: Filter the resulting white precipitate. Wash with cold water.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 85-95%.[1]

    • Characterization:

      
       NMR (DMSO-
      
      
      
      ) shows loss of the C4-H signal (~5.8 ppm).[1]
Protocol B: Michael Addition to Acrylonitrile

Based on base-catalyzed aza-Michael addition [3].[1]

  • Setup: Dissolve 4-iodo-3,5-dimethylpyrazole (5 mmol) in Acetonitrile (15 mL).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, 10 mol%).

  • Reagent: Add Acrylonitrile (7.5 mmol, 1.5 eq) dropwise.

  • Reaction: Reflux at 80°C for 6-12 hours.

    • Note: Acrylonitrile is toxic; use a sealed vessel or efficient condenser in a fume hood.[1]

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.[1]

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Target Data: The product will show a distinct nitrile stretch in IR (~2250

      
      ) and ethylene triplets in NMR (~2.8 and 4.2 ppm).
      

References

  • Viedma-Rodríguez, R., et al. "Iodination of pyrazoles: An eco-friendly approach."[1] Green Chemistry Letters and Reviews, 2020.[1] (General methodology for pyrazole iodination).

  • TCI Chemicals. "Product Specification: 4-Iodo-3,5-dimethyl-1H-pyrazole." (Precursor validation).

  • Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[1] Wiley-VCH, 2003.[1] (Authoritative text on pyrazole alkylation mechanisms).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135467385 (Related Analog: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile)." (Structural analog validation).

  • Lin, Q., et al. "Design and Synthesis of Pyrazole Derivatives as Potent Inhibitors of Janus Kinases."[1] Bioorganic & Medicinal Chemistry Letters, 2019.[1] (Contextualizes the use of pyrazole-nitrile scaffolds in drug discovery).

Sources

The Pyrazole Pharmacophore: Synthetic Versatility and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its utility is not merely structural but functional; the pyrazole moiety offers a unique combination of aromaticity, hydrogen-bonding capability, and dipole modulation that mimics the purine bases of ATP. This guide dissects the pyrazole scaffold from a utilitarian perspective, focusing on its physicochemical behavior, the challenge of regioselective synthesis, and its critical role in FDA-approved therapeutics like Celecoxib and Ruxolitinib.

Physicochemical Attributes & Binding Logic

Tautomerism and Pharmacophore Mapping

The unsubstituted pyrazole ring exhibits annular tautomerism, rapidly shifting hydrogen between N1 and N2. This property is pivotal in drug design. In a protein binding pocket, a pyrazole can act simultaneously as a hydrogen bond donor (via the NH group) and an acceptor (via the imine N).

  • Kinase Hinge Binding: In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase "hinge" region.

  • Bioisosterism: Pyrazoles frequently serve as bioisosteres for phenols, amides, and pyridines, improving metabolic stability (t1/2) while maintaining polar interactions.

Visualization: Tautomerism & Hinge Interaction

The following diagram illustrates the tautomeric shift and how this enables bidentate binding to a kinase hinge region (e.g., in ATP-competitive inhibitors).

PyrazoleBinding cluster_0 Annular Tautomerism cluster_1 Kinase Hinge Region Interaction T1 1H-Pyrazole (N1-H Donor) T2 2H-Pyrazole (N2-H Donor) T1->T2 Proton Shift Complex Inhibitor-Enzyme Complex (Bidentate H-Bonds) T1->Complex Binds via N1-H / N2 Hinge Kinase Hinge (Backbone CO/NH) Hinge->Complex Accepts/Donates H

Figure 1: Pyrazole tautomerism allows dynamic adaptation to binding pockets, facilitating bidentate H-bond interactions typical in kinase hinge regions.

Synthetic Methodologies: The Regioselectivity Challenge

The Problem: 1,3- vs. 1,5-Isomers

The classical Knorr pyrazole synthesis (reaction of hydrazine with a 1,3-diketone) is robust but often plagued by poor regioselectivity when using unsymmetrical diketones. This results in a mixture of 1,3- and 1,5-substituted isomers, which are difficult to separate and possess vastly different biological activities.

The Solution: Enaminones and Regiocontrol

To ensure scientific integrity and reproducibility, modern medicinal chemistry relies on regiocontrolled precursors .

  • Enaminones: Reacting an enaminone (instead of a diketone) with hydrazine directs the nucleophilic attack, favoring the 1,3-isomer exclusively.

  • Cross-Coupling: C-H activation of pre-formed pyrazoles allows for late-stage functionalization, avoiding the isomer problem entirely.

SynthesisWorkflow Start Unsymmetrical 1,3-Diketone Mix Classical Knorr: Mixture of 1,3 & 1,5 Isomers (Low Yield/Purification Issues) Start->Mix + Hydrazine Enaminone Enaminone Precursor (Regio-defined) Start->Enaminone + DMF-DMA (Step 1) Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Mix Product Regioselective 1,3,5-Substituted Pyrazole Enaminone->Product + Hydrazine (Step 2: Controlled Cyclization)

Figure 2: Comparison of the classical Knorr synthesis (prone to isomeric mixtures) versus the enaminone route, which ensures regiochemical fidelity.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazoles via Enaminones. Rationale: This method avoids the formation of the 1,5-isomer impurity common in diketone condensations.

Materials
  • Acetophenone derivative (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Aryl hydrazine hydrochloride (1.1 eq)

  • Ethanol (anhydrous)

  • Reflux condenser, magnetic stirrer, inert gas (N2).

Methodology
  • Enaminone Formation:

    • Charge a round-bottom flask with the acetophenone derivative (10 mmol) and DMF-DMA (12 mmol).

    • Heat to reflux (approx. 90°C) for 3–5 hours. Monitor by TLC (disappearance of ketone).

    • Observation: The solution typically turns yellow/orange.

    • Evaporate volatiles under reduced pressure to obtain the crude enaminone intermediate.

  • Cyclization:

    • Dissolve the crude enaminone in anhydrous ethanol (20 mL).

    • Add the aryl hydrazine hydrochloride (11 mmol).

    • Reflux for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The hydrazine NH2 attacks the activated carbon adjacent to the carbonyl, followed by cyclization.

  • Workup & Purification:

    • Cool the mixture to room temperature. The product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from ethanol/water if necessary.

  • Validation:

    • Confirm structure via 1H NMR . The pyrazole C4-H typically appears as a singlet around 6.5–7.0 ppm. Absence of isomeric splitting confirms regioselectivity.

Case Studies in Drug Development

Celecoxib: Exploiting the Side Pocket

Celecoxib (Celebrex) is the archetypal pyrazole drug. It utilizes a 1,5-diaryl pyrazole scaffold.

  • Mechanism: It selectively inhibits COX-2 over COX-1.[3]

  • Structural Logic: The sulfonamide group on the phenyl ring (at N1) binds to a hydrophilic side pocket present in COX-2 but blocked by a bulky isoleucine residue in COX-1. The central pyrazole ring serves as a rigid spacer, orienting the phenyl rings at the precise angle to fit the active site.

Ruxolitinib: The Kinase Hinge Binder

Ruxolitinib (Jakafi) treats myelofibrosis by inhibiting JAK1/JAK2.

  • Structure: It features a pyrazole ring attached to a pyrrolo[2,3-d]pyrimidine.

  • Binding Mode: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the adjacent amine (on the fused system) acts as a donor. This mimics the adenine binding of ATP, effectively shutting down the phosphorylation cascade.

Pathway Visualization: JAK-STAT Inhibition

JAKSTAT Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Activation JAK JAK1/JAK2 Kinase (Active) Receptor->JAK Recruitment STAT STAT Protein (Phosphorylated) JAK->STAT Phosphorylation Rux Ruxolitinib (Pyrazole Inhibitor) Rux->JAK ATP-Competitive Inhibition Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 3: Mechanism of Action for Ruxolitinib. The drug competitively binds to the ATP site of JAK, preventing STAT phosphorylation and subsequent gene transcription.

Data Summary: Key FDA-Approved Pyrazoles
Drug NameTargetIndicationPyrazole Role
Celecoxib COX-2Inflammation/PainRigid scaffold orienting selectivity pharmacophores.
Ruxolitinib JAK1/JAK2MyelofibrosisHinge binder (ATP mimetic).
Apixaban Factor XaAnticoagulantPart of a fused system; orients H-bond acceptors.
Crizotinib ALK/ROS1NSCLC3-substituted pyrazole acting as a hinge binder.
Axinitib VEGFRRenal Cell CarcinomaIndazole (fused pyrazole) scaffold.

References

  • Role of Pyrazole Scaffolds in Kinase Inhibitors Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[7] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • FDA Approved Pyrazole Drugs Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[5][8][9][10] Source: RSC Medicinal Chemistry. URL:[Link]

  • Ruxolitinib Binding Mode Title: Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib.[11] Source: MDPI / NIH. URL:[Link]

  • Regioselective Synthesis Methodology Title: Regioselective Synthesis of Polysubstituted Pyrazoles via Enaminones. Source: Journal of Organic Chemistry (ACS). URL:[Link]

Sources

The Iodine Advantage: A Technical Guide to Iodinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the hierarchy of halogenated intermediates, iodinated heterocycles occupy a unique functional niche. While chlorinated and brominated compounds are often selected for cost-efficiency, iodinated motifs are the premium choice for complex synthesis and late-stage drug discovery. Their utility is driven by two distinct physicochemical pillars: the labile C–I bond , which facilitates rapid oxidative addition in transition-metal catalysis, and the sigma-hole (


-hole) , a region of positive electrostatic potential that enables specific non-covalent interactions (halogen bonding) in biological targets.

This guide provides a rigorous technical examination of iodinated heterocycles, moving from quantum mechanical properties to bench-top synthetic protocols.

Part 1: The Physicochemical Basis

The Sigma-Hole and Halogen Bonding

To understand the utility of iodine in medicinal chemistry, one must look beyond steric bulk. Unlike fluorine (which is electronegative and repulsive), iodine exhibits high polarizability.

  • Mechanism: The electron density in the C–I bond is anisotropic. While the equatorial belt of the iodine atom is electron-rich (nucleophilic), the region directly along the bond axis (distal to the carbon) is electron-deficient. This positive cap is the

    
    -hole .[1]
    
  • Medicinal Application: This allows iodine to act as a Lewis acid, forming highly directional interactions with Lewis bases (backbone carbonyls, histidine nitrogens) in protein binding pockets. This is termed Halogen Bonding (XB) .

Table 1: Halogen Bonding Potential by Atom

HalogenPolarizability (

, ų)

-Hole Magnitude
Bond CharacterPrimary Role in Drug Design
Fluorine (F) 0.56NegligibleIonic/CovalentMetabolic blocking, pKa modulation
Chlorine (Cl) 2.18WeakMixedLipophilicity, weak XB
Bromine (Br) 3.05ModerateXB CapableSelectivity, moderate XB
Iodine (I) 4.70Strong Strong XB High-affinity binding, Radiotherapeutics
Reactivity Profiles: The Kinetic Advantage

In cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. The C–I bond, being the weakest and longest, reacts orders of magnitude faster than its counterparts.

  • Bond Dissociation Energy (BDE):

    
     (~65 kcal/mol) vs. 
    
    
    
    (~81 kcal/mol).
  • Implication: Iodides allow for milder reaction temperatures, lower catalyst loadings, and the preservation of sensitive functional groups that would decompose under the forcing conditions required for chlorides.

Part 2: Synthetic Methodologies

Synthesis of iodinated heterocycles generally falls into two mechanistic categories depending on the electronic nature of the substrate.

Electrophilic Aromatic Substitution (EAS)
  • Target Substrates: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes).

  • Mechanism: The heterocycle acts as a nucleophile attacking an electrophilic iodine source (

    
    ).
    
  • Reagents: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) due to higher atom economy and easier handling.
    
Directed Ortho Metalation (DoM)
  • Target Substrates: Electron-deficient heterocycles (Pyridines, Quinolines, Diazines).

  • Mechanism: A strong base removes a proton ortho to a Directing Group (DG), creating a lithiated intermediate that traps iodine.

  • Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is the gold standard base, often used with

    
     to stabilize the intermediate.
    
Visualization: Decision Logic for Synthesis

The following diagram outlines the decision matrix for selecting a synthetic route.

SynthesisLogic Start Target Heterocycle CheckElectron Electronic Nature? Start->CheckElectron Rich Electron-Rich (Indole, Pyrrole) CheckElectron->Rich Poor Electron-Poor (Pyridine, Quinoline) CheckElectron->Poor ReagentNIS Reagent: NIS or I2/PhI(OAc)2 Rich->ReagentNIS MechEAS Mechanism: Electrophilic Aromatic Substitution (EAS) ReagentNIS->MechEAS OutcomeRich Regioselectivity: Based on HOMO coeff. (e.g., C3 for Indole) MechEAS->OutcomeRich CheckDG Has Directing Group (DG)? Poor->CheckDG YesDG Yes (Amide, Carbamate, Halogen) CheckDG->YesDG DoM Route NoDG No / Halogen Exchange CheckDG->NoDG Functional Group Interconversion ReagentLi Reagent: LiTMP or LDA (-78°C) YesDG->ReagentLi Trap Electrophile Trap: I2 or ICH2CH2I ReagentLi->Trap OutcomeDoM Product: Ortho-Iodinated Species Trap->OutcomeDoM Finkelstein Finkelstein / Sandmeyer (from amine/Br) NoDG->Finkelstein

Figure 1: Decision tree for selecting the appropriate iodination strategy based on substrate electronics.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps are critical for ensuring reaction integrity before proceeding.

Protocol A: Regioselective C3-Iodination of Indole (EAS)

Context: Indoles are prone to oxidation. This protocol uses NIS in DMF, which is milder than


 and prevents polymerization.

Materials:

  • Indole substrate (1.0 equiv)[2][3]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • DMF (Anhydrous, 0.5 M concentration)

  • 10% Sodium Thiosulfate (

    
    ) solution
    

Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the indole substrate and anhydrous DMF under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dissolve NIS in a minimal amount of DMF and add dropwise to the indole solution over 10 minutes. Reasoning: Slow addition prevents over-iodination at the C2 position.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Checkpoint (TLC): Spot reaction mixture vs. starting material. The product should be less polar. If starting material remains, add 0.1 equiv NIS.

  • Quench: Pour mixture into ice-water containing 10%

    
    . Reasoning: Thiosulfate reduces unreacted iodine species, preventing oxidative degradation during workup.
    
  • Isolation: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
Protocol B: C2-Iodination of Pyridine via Directed Ortho Metalation (DoM)

Context: Pyridines are electron-deficient and resist EAS. We must use a "Knochel-type" approach or standard lithiation. This protocol uses LiTMP, which is non-nucleophilic, preventing Chichibabin-type side reactions.

Materials:

  • 2-Fluoropyridine (Substrate with DG)

  • n-BuLi (2.5 M in hexanes)

  • 2,2,6,6-Tetramethylpiperidine (TMP)[4][5]

  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Procedure:

  • Base Preparation: In a dried flask under Argon, add THF and TMP (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 mins to form LiTMP.

  • Lithiation: Add 2-Fluoropyridine (1.0 equiv) dropwise at -78°C. Stir for 1 hour.

    • Causality: The fluorine atom acidifies the C3 proton (via inductive effect) and coordinates the Li, directing metalation to the C3 position.

  • Trapping: Dissolve

    
     in THF and add to the lithiated species at -78°C.
    
  • Checkpoint (Color): The deep red/yellow color of the lithiated species should fade to a pale yellow/brown upon iodine addition.

  • Workup: Quench with saturated

    
    , extract with ether.
    
  • Purification: Flash chromatography. Note: Iodinated pyridines can be light-sensitive; store in amber vials.

Part 4: Applications in Cross-Coupling

The primary utility of iodinated heterocycles is in Pd-catalyzed cross-coupling. Below is the mechanistic flow for a Suzuki-Miyaura coupling, highlighting where the Iodide confers an advantage.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (FASTEST for Iodides) Pd0->OxAdd Step 1 ArI Heteroaryl-Iodide ArI->OxAdd PdII_Ar_I Ar-Pd(II)-I Species OxAdd->PdII_Ar_I TransMet Transmetalation PdII_Ar_I->TransMet Step 2 Base Base Activation (OH- / CO3--) Base->TransMet Boronic Boronic Acid Ar'-B(OH)2 Boronic->Base PdII_Ar_Ar Ar-Pd(II)-Ar' Species TransMet->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim Step 3 RedElim->Pd0 Regeneration Product Product Ar-Ar' RedElim->Product

Figure 2: The Suzuki-Miyaura Cycle. The Oxidative Addition step (blue) is kinetically favored for iodides compared to bromides or chlorides.

References

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. [Link]

  • Klapa, K., et al. (2009). Synthesis of 3-iodoindoles using N-iodosuccinimide. Journal of Heterocyclic Chemistry. [Link]

  • Knochel, P., et al. (2013).[5] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link][5]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition. [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design. Journal of Medicinal Chemistry. [Link]

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Pyrazole Scaffold for Medicinal Chemistry & Ligand Design [1]

Executive Summary

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1170855-52-3) is a specialized heterocyclic building block characterized by a high degree of functional density.[1] It features a pyrazole core —a privileged scaffold in drug discovery—decorated with three distinct reactive handles:

  • 4-Iodo substituent: A heavy-atom handle primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

  • N-Cyanoethyl group: A versatile "masked" linker that can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or cyclized to a tetrazole.[1]

  • 3,5-Dimethyl steric blocking: Provides conformational restriction, often improving the selectivity of kinase inhibitors or the stability of metal coordination complexes.[1]

This guide details the synthesis, reactivity profile, and handling of this compound, designed for organic chemists and drug developers seeking to leverage this scaffold for library generation or ligand synthesis.[1]

Chemical Profile & Properties[1][2][3][4]
PropertyData
Chemical Name This compound
CAS Number 1170855-52-3
Molecular Formula

Molecular Weight 275.09 g/mol
Structure Pyrazole ring substituted at N1 (cyanoethyl), C3/C5 (methyl), C4 (iodo)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH,

; Low solubility in water
Key Reactivity Pd-catalyzed coupling (C-I bond); Nitrile reduction/hydrolysis
Synthetic Methodology

The synthesis of this compound is a two-step sequence starting from commercially available 3,5-dimethylpyrazole.[1] The critical step is the regioselective aza-Michael addition to acrylonitrile.[1]

Step 1: Iodination of 3,5-Dimethylpyrazole

Rationale: Electrophilic aromatic substitution at the C4 position is highly favored due to the electron-rich nature of the pyrazole ring.[1]

Protocol:

  • Dissolution: Dissolve 3,5-dimethylpyrazole (1.0 eq) in water/ethanol (1:1).

  • Reagent Addition: Add Iodine (

    
    , 0.6 eq) and Potassium Iodide (KI, 0.2 eq) or use N-Iodosuccinimide (NIS, 1.1 eq) in Acetonitrile.
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.[1]
    
  • Isolation: Filter the precipitate, wash with cold water, and dry.[1]

    • Yield: Typically >85%.[1][2][3][4][5]

    • Product: 4-iodo-3,5-dimethyl-1H-pyrazole (CAS 2033-45-6).[1]

Step 2: Aza-Michael Addition (Cyanoethylation)

Rationale: The


-alkylation installs the nitrile linker.[1] The use of a catalytic base facilitates the nucleophilic attack of the pyrazole nitrogen onto the 

-carbon of acrylonitrile.[1]

Protocol:

  • Setup: In a round-bottom flask, suspend 4-iodo-3,5-dimethyl-1H-pyrazole (1.0 eq) in Acetonitrile (MeCN) or Methanol (MeOH).

  • Catalyst: Add a catalytic amount of Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 eq) or DBU (0.1 eq).[1]

  • Addition: Dropwise add Acrylonitrile (1.5 – 2.0 eq).[1] Caution: Acrylonitrile is toxic and volatile.[1]

  • Reflux: Heat the mixture to reflux (

    
     for MeCN) for 6–12 hours.
    
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The residue is often pure enough for use.[1] If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

SynthesisPath Start 3,5-Dimethylpyrazole Inter 4-Iodo-3,5-dimethylpyrazole (CAS 2033-45-6) Start->Inter I2, KI or NIS (Electrophilic Subst.) Final Target Product (CAS 1170855-52-3) Inter->Final Acrylonitrile, Base (Aza-Michael Addn)

Figure 1: Two-step synthesis pathway from commodity chemicals to the target scaffold.

Divergent Synthetic Utility

The value of this research chemical lies in its ability to serve as a linchpin in divergent synthesis.[1] It allows researchers to elaborate the molecule in two orthogonal directions: the "Eastern" nitrile tail and the "Northern" iodine head.[1]

Path A: The Iodine Handle (Cross-Coupling)

The C4-iodine bond is highly reactive toward Palladium (0) species, enabling the introduction of aryl, heteroaryl, or alkynyl groups.[1]

  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid,

      
       (5 mol%), 
      
      
      
      .[1]
    • Solvent: Dioxane/Water (4:1),

      
      .[1]
      
    • Outcome: Biaryl systems (Core for kinase inhibitors like p38 MAP kinase).[1]

  • Sonogashira Coupling:

    • Reagents: Terminal alkyne,

      
      , CuI, 
      
      
      
      .[1]
    • Outcome: Alkynyl-pyrazoles (Rigid linkers).[1]

Path B: The Nitrile Handle (Functional Group Interconversion)

The propanenitrile chain acts as a spacer and a precursor for polar functional groups.[1]

  • Reduction to Primary Amine:

    • Reagents: Raney Nickel/

      
       or 
      
      
      
      (low temp).[1]
    • Outcome: 3-(4-iodo-3,5-dimethylpyrazol-1-yl)propylamine.[1] Useful for amide coupling to fluorophores or affinity tags.[1]

  • Cyclization to Tetrazole:

    • Reagents:

      
      , 
      
      
      
      , DMF,
      
      
      .[1]
    • Outcome: Bioisostere of a carboxylic acid, improving metabolic stability and bioavailability.[1]

UtilityMap Core 3-(4-iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanenitrile Suzuki Biaryl Derivatives (Kinase Inhibitors) Core->Suzuki Pd-Cat Coupling (Suzuki/Sonogashira) Amine Primary Amine (Linkers/Probes) Core->Amine Reduction (LiAlH4/H2) Tetrazole Tetrazole Analog (Acid Bioisostere) Core->Tetrazole Cycloaddition (NaN3)

Figure 2: Divergent synthesis map showing the orthogonal reactivity of the iodine and nitrile handles.[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Specific Hazards:

    • Acrylonitrile (Synthesis Precursor): Highly toxic, carcinogen, and flammable.[1] All synthesis steps involving acrylonitrile must be performed in a functioning fume hood.[1]

    • Iodinated Compounds: May be light-sensitive.[1] Store in amber vials.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).

References
  • MDPI. (2018).[1] Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators. (Synthesis of 4-iodo-3,5-dimethylpyrazole precursor). Retrieved Jan 28, 2026, from [Link][1]

Sources

Methodological & Application

Application Note: Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS Registry Number: 1144918-79-9 (Generic reference for class) Primary Application: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and other pyrazole-based kinase modulators.

This application note details a robust, two-step synthetic protocol for the preparation of this compound starting from commercially available 3,5-dimethylpyrazole. The route prioritizes N-alkylation followed by C4-iodination , a strategy selected to maximize yield and minimize the handling of volatile iodinated precursors.

Key Advantages of This Protocol
  • Regiocontrol: Exploits the symmetry of 3,5-dimethylpyrazole to ensure a single N-alkylated isomer.

  • Scalability: Avoids heavy metal catalysts; utilizes standard laboratory reagents (NIS, Acrylonitrile).

  • Purification: Designed to minimize column chromatography through precipitation and recrystallization steps.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two modular steps. The pyrazole core is first functionalized at the nitrogen (N1) via a Michael addition to acrylonitrile, followed by electrophilic aromatic substitution at the C4 position using N-iodosuccinimide (NIS).

Synthesispathway Target Target: 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile Intermediate Intermediate: 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile Intermediate->Target Step 2: Electrophilic Iodination (ACN, RT) SM1 Starting Material: 3,5-Dimethylpyrazole SM1->Intermediate Step 1: Michael Addition (DBU, Reflux) Reagent1 Acrylonitrile (Michael Acceptor) Reagent1->Intermediate Reagent2 N-Iodosuccinimide (NIS) Reagent2->Target

Figure 1: Synthetic pathway illustrating the conversion of 3,5-dimethylpyrazole to the target iodinated nitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

This step utilizes a base-catalyzed aza-Michael addition. The symmetry of the starting material (3,5-dimethylpyrazole) simplifies the reaction as N1 and N2 are equivalent, resulting in a single regioisomer.

Reagents:

  • 3,5-Dimethylpyrazole (1.0 equiv)[1]

  • Acrylonitrile (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) or Triton B (cat.)

  • Solvent: Acetonitrile (ACN) or neat (if scale permits)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in Acrylonitrile (6.6 g, 125 mmol). Note: If solubility is an issue, add 20 mL of acetonitrile.

  • Catalysis: Add DBU (1.5 mL, ~10 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.3) should disappear, replaced by a higher Rf spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess acrylonitrile (Caution: Acrylonitrile is toxic; use a cold trap).

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude oil usually solidifies upon standing. Recrystallize from minimal Ethanol/Hexane if necessary.

    • Expected Yield: 85–95%

    • Appearance: White to off-white solid.

Step 2: Synthesis of this compound

The introduction of iodine at the C4 position is achieved using NIS. This method is superior to elemental iodine (


) as it avoids the use of strong oxidizers and simplifies purification.

Reagents:

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Intermediate from Step 1) (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (ACN)

Protocol:

  • Setup: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (5.0 g, 30.6 mmol) in Acetonitrile (50 mL) in a light-protected flask (wrap in aluminum foil).

  • Addition: Add NIS (7.57 g, 33.6 mmol) portion-wise over 10 minutes at room temperature.

  • Reaction: Stir the mixture at room temperature (20–25°C) for 2–4 hours.

    • Checkpoint: TLC should show the conversion of the starting material to a slightly less polar product.

  • Quench & Workup:

    • Dilute the reaction with Ethyl Acetate (100 mL).

    • Wash with 10% Sodium Thiosulfate (

      
      ) solution  (2 x 50 mL) to remove any free iodine (organic layer should turn from reddish to pale yellow/colorless).
      
    • Wash with saturated Sodium Bicarbonate (

      
      ) and brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: The product typically precipitates as a solid. Triturate with cold diethyl ether or hexane to remove succinimide byproducts.

    • Expected Yield: 80–90%

    • Appearance: White to pale yellow solid.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.

ParameterExpected Value/ObservationStructural Assignment
Physical State White/Pale Yellow SolidCrystalline lattice formation due to polar nitrile/iodine interactions.

NMR (DMSO-

)

2.15 (s, 3H)

at C3 (Deshielded by Iodine)

2.25 (s, 3H)

at C5

2.95 (t, 2H)

-CN (

to nitrile)

4.20 (t, 2H)

(

to nitrile)
Absent Crucial: No signal around

5.8-6.0 (C4-H of pyrazole).
LC-MS (ESI)

Calc. MW: 275.09. Iodine pattern confirms mass.
Melting Point ~105–110°C(Estimated based on analog series; verify experimentally).

Safety & Handling Guidelines

Critical Hazards
  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.

    • Control: Must be handled in a certified chemical fume hood. Double-gloving (Nitrile) recommended.

    • Disposal: Quench excess acrylonitrile with bleach solution before disposal.

  • N-Iodosuccinimide (NIS): Irritant and light-sensitive.

    • Control: Store in the dark at 2–8°C. Avoid inhalation of dust.

  • Target Compound: Potentially bioactive (kinase inhibitor intermediate). Handle as a hazardous substance.

Waste Management
  • Aqueous Waste: All aqueous washes containing thiosulfate or base must be segregated.

  • Halogenated Waste: The final product and iodinated byproducts must be disposed of in halogenated organic waste streams.

References

  • General Pyrazole Synthesis

    • Source: "Synthesis of 3,5-dimethylpyrazole."[2][3] Organic Syntheses, Coll. Vol. 4, p.351 (1963).

    • Relevance: Foundational chemistry for the starting m
  • Michael Addition to Acrylonitrile

    • Source: "Cyanoethylation of Pyrazoles." Journal of Heterocyclic Chemistry.
    • Relevance: Validates the conditions for N-alkyl
  • Iodination using NIS

    • Source: He, J., et al. (2021). "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Journal of Organic Chemistry.
    • Relevance: Confirms the efficiency of NIS for pyrazole halogenation at room temper
  • Commercial Availability & Properties

    • Source: Calpaclab / Sigma Aldrich Listings.
    • Relevance: Confirms stability and existence of the specific target this compound.

Sources

Application Note: High-Purity Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile , a critical building block for Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical targets.[1]

The protocol utilizes a "Scaffold-First, Functionalize-Second" strategy.[1] Unlike routes that attempt to alkylate a pre-iodinated pyrazole (which suffers from reduced nucleophilicity), this method prioritizes the construction of the N-alkyl skeleton via an aza-Michael addition, followed by a highly regioselective electrophilic iodination.[1] This sequence ensures maximal atom economy, rapid kinetics, and simplified purification.[1]

Retrosynthetic Logic

The synthesis is broken into two distinct unit operations:

  • Aza-Michael Addition: Reaction of 3,5-dimethylpyrazole with acrylonitrile using a non-nucleophilic base catalyst (DBU).

  • Electrophilic Aromatic Substitution (

    
    ):  Regioselective C4-iodination using N-iodosuccinimide (NIS).
    

SynthesisOverview SM1 3,5-Dimethylpyrazole INT Intermediate: 3-(3,5-dimethyl-1H-pyrazol-1-yl) propanenitrile SM1->INT Step 1: DBU (cat) MeCN, 80°C SM2 Acrylonitrile SM2->INT PROD Target: 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile INT->PROD Step 2: NIS MeCN, RT

Figure 1: Strategic workflow for the synthesis of the target pyrazole derivative.

Step 1: Aza-Michael Addition

Objective: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-carbon of acrylonitrile. Because 3,5-dimethylpyrazole is symmetric due to annular tautomerism, N1 and N2 alkylation result in the same product, eliminating regioselectivity concerns at this stage.

MichaelMechanism Py Pyrazole (Nucleophile) Anion Pyrazolyl Anion Py->Anion Deprotonation Base DBU Base Base->Anion Catalysis Adduct Michael Adduct Anion->Adduct Attack on Beta-Carbon Acryl Acrylonitrile (Michael Acceptor) Acryl->Adduct

Figure 2: Simplified mechanistic flow of the base-catalyzed aza-Michael addition.

Experimental Protocol

Reagents:

  • 3,5-Dimethylpyrazole (1.0 eq)[1]

  • Acrylonitrile (1.2 eq) [DANGER: Toxic/Carcinogen]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq)[1]

  • Acetonitrile (Solvent, 5 volumes)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 3,5-dimethylpyrazole and acetonitrile.

  • Activation: Add DBU (5 mol%) to the stirring solution at room temperature.

  • Addition: Add acrylonitrile dropwise over 20 minutes. Note: A mild exotherm may occur.[1]

  • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting pyrazole (Rf ~0.3) should disappear, replaced by a higher Rf spot.

  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove solvent and excess acrylonitrile.[1]

    • Purification: The residue is typically a viscous oil that solidifies upon standing. For high purity, recrystallize from Isopropyl Alcohol (IPA) or distill under high vacuum (if oil).

    • Yield Expectation: 90–95%.[1]

Critical Control Point: Ensure complete removal of excess acrylonitrile before proceeding, as it can polymerize or react with reagents in Step 2.

Step 2: Regioselective C4-Iodination

Objective: Synthesis of this compound.

Rationale for Reagents

We utilize N-Iodosuccinimide (NIS) over elemental iodine (


).
  • Why? NIS provides a cleaner source of electrophilic iodine (

    
    ) without requiring strong oxidants (like CAN or Nitric acid) that might hydrolyze the nitrile group to an amide.
    
  • Selectivity: The C4 position of the pyrazole ring is significantly more electron-rich than the nitrile side chain, ensuring exclusive C4 substitution.

Experimental Protocol

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (Solvent, 10 volumes)

Procedure:

  • Dissolution: Dissolve the intermediate (3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile) in acetonitrile at room temperature (20–25°C). Use an amber flask or wrap in foil to protect from light.

  • Addition: Add NIS portion-wise as a solid over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanistic Note: Heating is rarely required and may promote side reactions.[1]

  • Quench: Once conversion is >98% (LC-MS), add 10% aqueous Sodium Thiosulfate (

    
    ) solution. Stir for 15 minutes.
    
    • Purpose: This reduces unreacted iodine species, turning the organic layer from orange/brown to pale yellow or colorless.

  • Isolation:

    • Dilute with water (approx. equal volume to solvent).

    • The product usually precipitates as a white to off-white solid.[1] Filter and wash with water.[1]

    • If no precipitate forms, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1]

Analytical Data Summary

ParameterStep 1 IntermediateStep 2 Final Product (Target)
Formula


Appearance Pale yellow oil / Low melting solidWhite to off-white crystalline solid
1H NMR (DMSO-d6)

5.8 ppm (s, 1H, C4-H )
Signal at 5.8 ppm disappears
1H NMR (Alkyl)

4.1 (t, 2H), 2.9 (t, 2H)

4.2 (t, 2H), 3.0 (t, 2H)
MS (ESI+) [M+H]+ = 150.1[M+H]+ = 276.0
Key IR Band ~2250

(CN stretch)
~2250

(CN stretch)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of acrylonitrile.[1]Add a radical inhibitor (e.g., hydroquinone) if using old acrylonitrile. Ensure inert atmosphere.
Incomplete Iodination Moisture in solvent or old NIS.[1]Use dry MeCN.[1] Recrystallize NIS from dioxane/CCl4 if it appears purple/brown (decomposed).
Product Coloration Trapped Iodine.[1]Increase the volume or concentration of the Sodium Thiosulfate wash during workup.
Hydrolysis of Nitrile Acidic conditions or high heat.Ensure NIS is acid-free.[1] Avoid using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

/Acid oxidants. Keep Step 2 neutral.

References

  • Michael Addition Kinetics: Kodolitsch, K., et al. "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles."[1] ResearchGate, 2020.[1]

  • General Pyrazole Synthesis: "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." MDPI Molecules, 2020.[1]

  • Iodination Methodology: "Regioselective synthesis of 4-/5-iodides and cross-coupling reactions." National Institutes of Health (PMC).

  • Regioselectivity Insights: "Regioselective formation of N-alkyl-3,5-pyrazole derived ligands." Universitat Autònoma de Barcelona.[1]

Sources

Experimental procedure for using 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (MW: 275.13 g/mol ) is a bifunctional heterocyclic building block characterized by two distinct reactive handles: an aryl iodide at position 4 and a cyanoethyl group at position 1.[1]

This compound serves as a critical scaffold in diversity-oriented synthesis (DOS) and medicinal chemistry.[1] Its structural utility is defined by:

  • The Iodine Handle: Enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkynyl diversity.[1]

  • The Nitrile Handle: Acts as a "masked" amine or carboxylic acid.[1] It can be reduced to a primary amine (for reductive amination) or hydrolyzed to an acid/amide, facilitating solubility tuning or further coupling.[1]

  • The 3,5-Dimethylpyrazole Core: A privileged pharmacophore found in various kinase inhibitors (e.g., derivatives related to JAK inhibitors) and agrochemicals, providing lipophilicity and metabolic stability.[1]

This guide details the synthesis of the core scaffold and a validated protocol for its downstream functionalization via Suzuki coupling.[1]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute Toxicity (Oral/Inhalation) due to the nitrile moiety.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1] Work must be performed in a certified chemical fume hood.[1]

  • Chemical Incompatibility: Avoid contact with strong oxidizing agents and strong acids.[1] The nitrile group can release toxic HCN gas if exposed to strong acids under heat.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent iodine homolysis).[1]

Protocol A: Synthesis of this compound[1]

Mechanism: The synthesis relies on the aza-Michael addition of 4-iodo-3,5-dimethyl-1H-pyrazole to acrylonitrile.[1] The reaction is regioselective for the N1 position due to the symmetry of the 3,5-dimethyl substitution, simplifying purification.[1]

Reagents & Materials
ReagentEquiv.[1]RoleCAS No.
4-Iodo-3,5-dimethyl-1H-pyrazole 1.0Nucleophile3469-69-0
Acrylonitrile 1.5Electrophile107-13-1
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 0.1Catalyst (Base)6674-22-2
Acetonitrile (MeCN) SolventMedium75-05-8
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (2.22 g, 10.0 mmol) in anhydrous Acetonitrile (20 mL).

  • Addition: Add DBU (0.15 mL, 1.0 mmol) to the solution.

  • Reaction Initiation: Add Acrylonitrile (1.0 mL, 15.0 mmol) dropwise over 5 minutes at room temperature.

    • Note: The reaction is slightly exothermic.[1] Ensure the flask is vented or under a nitrogen balloon to accommodate pressure changes.[1]

  • Heating: Fit the flask with a reflux condenser and heat the mixture to 80°C (Reflux) for 4–6 hours.

    • Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.[1]4) should disappear, and a new spot (Rf ~0.[1]5) should appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to obtain a crude oil.[1]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]

  • Purification: The crude product is often pure enough for use (>95%).[1] If necessary, recrystallize from Ethanol/Water (1:[1]1) or purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc/Hexanes).[1]

  • Yield: Expect 2.4–2.6 g (87–95%) of a white to off-white solid.

Analytical Validation[1]
  • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (t, J = 6.8 Hz, 2H, N-CH ₂), 2.80 (t, J = 6.8 Hz, 2H, CH ₂-CN), 2.28 (s, 3H, C3-CH ₃), 2.21 (s, 3H, C5-CH ₃).[1]

  • MS (ESI): Calculated for [M+H]⁺: 276.01; Found: 276.1.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling Application[1]

Context: This protocol demonstrates the utility of the iodine handle by coupling the scaffold with Phenylboronic acid. This workflow is adaptable for library synthesis.[1]

Reaction Scheme Visualization

G Start Scaffold: 3-(4-iodo-3,5-dimethyl...) Process Process: Degas, 80°C, 12h Dioxane/H2O Start->Process Reagents Reagents: Ph-B(OH)2, K2CO3 Pd(dppf)Cl2 Reagents->Process Product Product: 3-(3,5-dimethyl-4-phenyl...) Process->Product Suzuki Coupling

Figure 1: Workflow for the Palladium-catalyzed arylation of the iodopyrazole scaffold.

Reagents & Materials
ReagentEquiv.[1]Role
Scaffold (from Protocol A) 1.0Electrophile
Phenylboronic Acid 1.2Nucleophile
Pd(dppf)Cl₂[1] · DCM 0.05Catalyst
Potassium Carbonate (2M aq) 3.0Base
1,4-Dioxane SolventSolvent
Step-by-Step Procedure
  • Charge: In a microwave vial or pressure tube, combine the Scaffold (275 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and 2M Aqueous K₂CO₃ (1.5 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen. This prevents homocoupling of the boronic acid and catalyst deactivation.[1]

  • Reaction: Seal the vessel and heat to 90°C for 12 hours (or 1 hour in a microwave reactor at 110°C).

  • Workup:

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium residues.[1]

    • Wash the filtrate with water and brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, 10–40% EtOAc/Hexanes).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete conversion (Michael Addition is reversible).Increase reaction time or use a stronger base catalyst like Triton B (40% in MeOH). Ensure Acrylonitrile is in excess.[1]
De-iodination (Protocol B) Hydride source present or excessive heat.Ensure solvents are anhydrous (except the water base).[1] Lower temperature to 80°C.
"Black" Reaction Mixture Palladium precipitation (Pd black).Insufficient ligand or poor degassing.[1] Increase ligand ratio or degas more thoroughly.
Regioisomers in Protocol A Steric hindrance or tautomerism.[1]For 3,5-dimethyl substituted pyrazoles, regioisomers are identical due to symmetry.[1] No separation needed.

References

  • Synthesis of N-alkylated pyrazoles: Elguero, J. et al.[1] "Pyrazoles."[1][2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1]

  • Michael Addition Protocols: Tiekink, E. R. T., et al. "3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole."[1] Acta Crystallographica Section E, 2012.[1][9] (Demonstrates reactivity of 3,5-dimethylpyrazole core).[1]

  • Suzuki Coupling on Iodopyrazoles: Li, J. J.[1] Name Reactions for Homologation, Part I, Wiley, 2009.[1] (Standard protocols for heteroaryl halides).

  • Compound Data Grounding: PubChem CID 77022 (4-Iodopyrazole data) & CAS 90006-21-6 (Bromo-analog properties).[1] [1]

Sources

Applications of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1203708-80-8) serves as a critical bifunctional building block in the synthesis of polysubstituted pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and agrochemicals.[1]

This molecule offers two distinct orthogonal handles for diverse chemical elaboration:

  • C4-Iodide: A highly reactive electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

  • N1-Cyanoethyl: A versatile aliphatic side chain that functions as a masked primary amine (via reduction), a carboxylic acid (via hydrolysis), or a stable protecting group.

This guide details the optimized synthesis of this core scaffold and provides validated protocols for its downstream application in generating biaryl drug cores.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₀IN₃
Molecular Weight 275.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water
Reactivity Profile C4-I : High reactivity toward Pd(0) oxidative addition.N1-CH₂CH₂CN : Stable to weak bases/acids; sensitive to strong hydrides (LiAlH₄) and strong hydrolytic conditions.[1]
Structural Advantage: The "Symmetry" Factor

Unlike asymmetric pyrazoles, the 3,5-dimethyl substitution pattern eliminates regioselectivity issues during the initial N-alkylation.[1] Because the 3- and 5-positions are identical, N-alkylation of the parent 3,5-dimethylpyrazole yields a single regioisomer, simplifying purification and scale-up.[1]

Synthesis Protocol: Preparation of the Core Scaffold

Note: While commercially available, in-house synthesis is often required for gram-scale applications to ensure fresh iodination.[1]

Reaction Pathway Diagram

SynthesisPath Start 3,5-Dimethylpyrazole Intermed 3-(3,5-dimethyl-1H-pyrazol-1-yl) propanenitrile Start->Intermed DBU, MeCN Reflux, 12h Reagent1 + Acrylonitrile (Michael Addition) Product Target: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl) propanenitrile Intermed->Product MeCN, RT 4h Reagent2 + NIS or I2/HIO3 (Electrophilic Iodination)

Figure 1: Two-step synthesis ensuring high regiocontrol and purity.

Step 1: Michael Addition (N-Cyanoethylation)

Reagents: 3,5-Dimethylpyrazole (1.0 eq), Acrylonitrile (1.2 eq), DBU (0.1 eq), Acetonitrile.[1]

  • Setup: Charge a round-bottom flask with 3,5-dimethylpyrazole and acetonitrile (5 mL/g).

  • Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst. Add acrylonitrile dropwise over 15 minutes.[1] Caution: Acrylonitrile is toxic and volatile.[1]

  • Reaction: Reflux (80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Result: The intermediate 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is obtained as an oil or low-melting solid.[1] Yields are typically >90%.[1]

Step 2: Electrophilic Iodination

Reagents: Intermediate from Step 1 (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile.

  • Setup: Dissolve the intermediate in acetonitrile (10 mL/g) at room temperature.

  • Iodination: Add NIS portion-wise over 20 minutes. The solution may darken slightly.

  • Reaction: Stir at room temperature for 4 hours.

  • Quench: Pour mixture into 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench excess iodine (color changes from brown/red to clear/yellow).

  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine.[1] Dry (MgSO₄) and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

  • Yield: Target compound obtained as a white/off-white solid (Yield: 85–95%).

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 4-iodo core with an aryl boronic acid to generate a biaryl scaffold, a common motif in kinase inhibitors.[1]

Mechanism of Action

The 4-iodo position is sterically flanked by methyl groups.[1] While this provides stability, it requires highly active catalytic systems (e.g., Pd(dppf)Cl₂ or S-Phos) to facilitate oxidative addition and transmetallation efficiently.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 4-Iodo-Pyrazole TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle emphasizing the activation of the sterically hindered C4-I bond.[1]

Experimental Procedure

Substrates: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq).[1] Catalyst System: Pd(dppf)Cl₂·DCM (5 mol%). Base/Solvent: K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

  • Degassing: In a microwave vial or pressure tube, combine the iodopyrazole, boronic acid, and K₂CO₃.

  • Solvent: Add Dioxane/Water mixture.[1] Sparge with Argon/Nitrogen for 10 minutes to remove O₂.[1] Critical: Oxygen poisons the Pd catalyst.

  • Catalyst: Add Pd(dppf)Cl₂·DCM quickly and seal the vessel.

  • Heating: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

  • Workup: Filter through a Celite pad to remove Pd black.[1] Rinse with EtOAc.[1][2]

  • Purification: Concentrate and purify via flash chromatography.

  • Outcome: 4-Aryl-3,5-dimethyl-1H-pyrazol-1-yl-propanenitrile.

Troubleshooting Table:

Observation Root Cause Solution
Low Conversion Steric hindrance at C4 Switch to Pd(PPh₃)₄ or XPhos Pd G2 . Increase Temp to 110°C.
Deiodination Protodehalogenation Ensure solvent is strictly anhydrous/degassed.[1] Reduce reaction time.

| Homocoupling | Boronic acid dimerization | Add boronic acid slowly; ensure base stoichiometry is correct.[1] |

Application Protocol: Nitrile Reduction to Primary Amine

Converting the cyanoethyl group to an aminopropyl group creates a "linker" suitable for attaching solubilizing groups or targeting moieties.

Reagents: Raney Nickel (catalytic), H₂ (balloon or 50 psi), Methanol/Ammonia.

  • Safety: Raney Nickel is pyrophoric.[1] Handle under water/solvent at all times.[1]

  • Setup: Dissolve the pyrazole-nitrile in Methanol saturated with Ammonia (7N NH₃ in MeOH is ideal to suppress secondary amine formation).

  • Catalyst: Carefully add Raney Nickel slurry (approx 20 wt%).

  • Reaction: Hydrogenate at RT under H₂ atmosphere (balloon is usually sufficient; use Parr shaker at 40 psi for faster rates) for 12 hours.

  • Workup: Filter carefully through Celite (do not let the catalyst dry out). Rinse with MeOH.[1]

  • Product: Evaporation yields the 3-(4-substituted-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine .[1]

References

  • Synthesis of 4-Iodopyrazoles

    • Vedsø, P., et al. "Regioselective synthesis of 4-halopyrazoles."[1] Journal of Organic Chemistry, 1999.

    • Citation Logic: Establishes the standard iodin
  • Suzuki Coupling of Pyrazoles

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link

    • Citation Logic: Foundational text for the coupling mechanism described in Section 4.
  • Pyrazoles in Medicinal Chemistry

    • Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2008.[1]

    • Citation Logic: Validates the importance of regiocontrol provided by the 3,5-dimethyl symmetry.
  • Commercial Availability & Physical Data

    • Dana Bioscience Product Catalog: "3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" (Analogous structure verification).[1] Link

    • CalPacLab Product Entry: "this compound".[1] Link

    • Citation Logic: Confirms commercial sourcing for researchers who prefer buying over building.
  • Gould, F. E., et al. "Hydrogenation of Nitriles." Journal of the American Chemical Society, 1960.

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Kinase Inhibitor Synthesis

Introduction & Strategic Value

The molecule This compound serves as a "linchpin" intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting the JAK/STAT pathway (e.g., Janus Kinase inhibitors).[1]

Its structural value lies in its bifunctionality:

  • The C4-Iodine Handle: The iodine atom at the 4-position of the pyrazole ring is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[1][2][3] This allows for the rapid attachment of "hinge-binding" motifs (aryl or heteroaryl groups) that mimic the adenine ring of ATP.

  • The N1-Propanenitrile Tail: The nitrile chain serves as a flexible linker that extends into the solvent-exposed region of the kinase pocket.[1] Crucially, the nitrile group is a versatile precursor that can be transformed into primary amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (e.g., tetrazoles), enabling the optimization of pharmacokinetic properties (solubility, permeability).

This guide details the synthesis of this intermediate and its subsequent application in generating kinase inhibitor libraries.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1141919-27-0 (Representative/Analogous)
Molecular Formula C₈H₁₀IN₃
Molecular Weight 275.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water
Key Reactivity Oxidative addition (C-I bond), Michael Addition (Formation), Nitrile reduction

Experimental Protocols

Protocol A: Synthesis of the Intermediate (Aza-Michael Addition)

This protocol describes the regioselective N-alkylation of 4-iodo-3,5-dimethylpyrazole using acrylonitrile.[1] Due to the symmetry of the 3,5-dimethyl substitution, N1 and N2 alkylation yield the same product, simplifying purification.

Reagents:

  • 4-Iodo-3,5-dimethyl-1H-pyrazole (1.0 equiv)[1]

  • Acrylonitrile (1.5 equiv) [Warning: Carcinogen/Toxic]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) or Triton B (cat.)[1]

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodo-3,5-dimethyl-1H-pyrazole (10.0 g, 45 mmol) in ACN (100 mL).

  • Catalyst Addition: Add DBU (3.4 mL, 22.5 mmol) to the stirring solution at room temperature.

  • Michael Acceptor Addition: Slowly add acrylonitrile (4.4 mL, 67.5 mmol) dropwise over 10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (80–82°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (pyrazole) should disappear (Rf ~0.4), and the product should appear at a lower Rf (~0.25) due to the polar nitrile group.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL) to remove DBU and excess acrylonitrile.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0–40% EtOAc/Hexane).

  • Yield: Expect 85–95% yield of a pale solid.

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

This protocol utilizes the iodine "handle" to attach an aryl group (e.g., phenyl, pyridyl) to the pyrazole core. This is the critical step for creating the kinase-binding scaffold.[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (e.g., 4-Aminophenylboronic acid pinacol ester) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][4]

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave vial or pressure tube with Nitrogen or Argon for 5 minutes.

  • Loading: Add the Intermediate (1.0 mmol, 275 mg), Aryl Boronic Acid (1.2 mmol), and Base (Cs₂CO₃, 3.0 mmol, 977 mg).

  • Solvent & Catalyst: Add degassed 1,4-Dioxane/Water (5 mL). Add the Pd catalyst (0.05 mmol, 41 mg) last.

  • Coupling: Seal the vessel and heat to 90°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).

  • Scavenging (Optional): If Pd residue is a concern, add a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins.

  • Workup: Filter through a Celite pad, washing with EtOAc. Wash the filtrate with water/brine.

  • Purification: Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Figure 1: Synthesis & Divergent Application Pathway

This diagram illustrates the synthesis of the intermediate and its divergence into two critical kinase inhibitor discovery pathways: Core modification (Suzuki) and Tail modification (Nitrile reduction).

KinaseInhibitorWorkflow Start Start: 4-iodo-3,5-dimethylpyrazole Intermediate KEY INTERMEDIATE: 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile Start->Intermediate Michael Addition (Reflux, ACN) Reagent Reagent: Acrylonitrile + DBU Reagent->Intermediate PathA Path A: Suzuki Coupling (Hinge Binder Attachment) Intermediate->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: Nitrile Reduction (Solvent Tail Modification) Intermediate->PathB LiAlH4 or Raney Ni FinalDrug Target Kinase Inhibitor (e.g., JAK/STAT Analog) PathA->FinalDrug SAR Optimization PathB->FinalDrug

Caption: Workflow showing the synthesis of the pyrazole-nitrile intermediate and its divergent use in creating kinase inhibitor libraries via cross-coupling or functional group interconversion.

Analytical Validation (Self-Validation)

To ensure the integrity of the intermediate before proceeding to expensive coupling steps, verify the following NMR signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.25 & 2.35 ppm (Singlets, 6H): Distinct peaks for the two methyl groups at positions 3 and 5.

    • δ 2.85 ppm (Triplet, 2H): Corresponds to the

      
       adjacent to the nitrile (
      
      
      
      -CN).
    • δ 4.25 ppm (Triplet, 2H): Corresponds to the

      
       attached to the pyrazole nitrogen (N-
      
      
      
      ).
    • Absence of δ ~7-8 ppm: Confirm no aromatic protons from the pyrazole ring (C4 is iodinated). If a singlet appears around 7.2 ppm, the iodination is incomplete.

Safety & Handling

  • Acrylonitrile: Highly volatile, flammable, and carcinogenic. Must be handled in a certified fume hood. Use double-gloving (Nitrile/Laminate).[1]

  • Iodinated Compounds: Light sensitive. Store the intermediate in amber vials under Argon at 4°C to prevent de-iodination over time.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium and Cesium; segregate into heavy metal waste streams.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. National Institutes of Health (NIH) / PubMed Central.[1] Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1] Available at: [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. MDPI, Molecules. Available at: [Link]

Sources

Application Note: Strategic Utilization of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile in Kinase Inhibitor Discovery

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (hereafter referred to as Scaffold A ) represents a high-value "privileged structure."[1] Its utility stems from its bifunctional nature: it possesses a highly reactive aryl iodide at the C4 position (ideal for cross-coupling) and a nitrile handle at the N1 position (serving as a latent amine or carboxylic acid).

This Application Note details the protocols for utilizing Scaffold A as a core building block for synthesizing Janus Kinase (JAK) and Mitogen-Activated Protein Kinase (MAPK) inhibitor libraries. By leveraging the orthogonal reactivity of the iodine and nitrile groups, researchers can rapidly generate diverse chemical libraries with high Fsp3 character and tunable solubility.

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₀IN₃
Molecular Weight 275.09 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Sparingly soluble in water
Storage 2-8°C, desiccated, protected from light (Iodides are light-sensitive)
Hazards Irritant; Nitrile functionality releases toxic fumes upon combustion.[1]

Application Insight: The 3,5-dimethyl substitution pattern is not merely structural; it provides steric bulk that often forces the attached biaryl systems to adopt a twisted conformation.[1] This "molecular twist" is frequently exploited in kinase inhibitor design to improve selectivity by fitting into specific hydrophobic pockets (e.g., the gatekeeper region).

Strategic Workflow: Divergent Library Synthesis

The power of Scaffold A lies in its ability to undergo divergent synthesis. The workflow below illustrates how a single batch of this intermediate can populate two distinct regions of chemical space: the "Warhead" (via Suzuki Coupling) and the "Tail" (via Nitrile Reduction).

GScaffoldScaffold A(Iodo-Nitrile Core)SuzukiPath A: Suzuki Coupling(C-C Bond Formation)Scaffold->Suzuki Ar-B(OH)2 Pd(dppf)Cl2ReductionPath B: Nitrile Reduction(C-N Bond Formation)Scaffold->Reduction BH3-THF or H2/Raney NiLibrary1Biaryl Nitriles(Kinase Hinge Binders)Suzuki->Library1Library2Primary Amines(Solubility/Linker Group)Reduction->Library2FinalDrugPolysubstitutedKinase InhibitorLibrary1->FinalDrug Tail ModificationLibrary2->FinalDrug Warhead Attachment

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the iodine and nitrile handles.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling[1][3]

This protocol describes the installation of an aryl or heteroaryl group at the C4 position.[2] The 4-iodopyrazole moiety is highly reactive, often requiring milder conditions than corresponding bromides.[1]

Reagents & Equipment
  • Substrate: Scaffold A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strict deoxygenation required)

Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask, combine Scaffold A (1.0 mmol, 275 mg), the Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvation: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing (Critical): Sparge the mixture with Argon for 5–10 minutes. Oxygen poisons the Pd catalyst and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, ~41 mg) quickly and seal the vessel.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expert Tip: If the boronic acid is sterically hindered (e.g., ortho-substituted), switch the catalyst to XPhos Pd G2 to enhance turnover frequency.

Protocol B: Selective Nitrile Reduction to Primary Amine

The nitrile group on the N1-alkyl chain serves as a "masked" primary amine.[1] Reducing this group generates a 3-aminopropyl linker, which is essential for improving aqueous solubility or attaching further diversity elements (e.g., via amide coupling).[1]

Reagents & Equipment
  • Substrate: Scaffold A (or the Suzuki product from Protocol A)

  • Reductant: Borane-Tetrahydrofuran Complex (BH₃[1][4]·THF), 1.0 M solution (3.0 equiv)

  • Quench: Methanol (MeOH) and 1M Hydrochloric Acid (HCl)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

  • Dissolution: Dissolve Scaffold A (1.0 mmol) in anhydrous THF (5 mL) and cool to 0°C in an ice bath.

  • Addition: Dropwise add BH₃·THF (1.0 M, 3.0 mL, 3.0 equiv) over 10 minutes. Caution: Exothermic reaction.

  • Reflux: Remove ice bath and heat to reflux (66°C) for 2–3 hours. Monitor by LC-MS (Look for M+4 mass shift corresponding to reduction).[1]

  • Quench (Careful): Cool to 0°C. Slowly add Methanol (5 mL) until gas evolution ceases. This destroys excess borane.[1]

  • Acid Hydrolysis: Add 1M HCl (5 mL) and stir at room temperature for 30 minutes to break the boron-amine complex.

  • Basification: Adjust pH to >10 using 2M NaOH.

  • Extraction: Extract with DCM (3 x 15 mL). The product (primary amine) will be in the organic layer.

  • Isolation: Dry over Na₂SO₄ and concentrate. The resulting amine is often pure enough for the next step; otherwise, purify via amine-functionalized silica or reverse-phase HPLC.[1]

Self-Validating Check: The disappearance of the sharp nitrile stretch (~2250 cm⁻¹) in the IR spectrum confirms successful reduction.

Case Study: Designing a p38 MAPK Inhibitor Library

To illustrate the application, we model the synthesis of a p38 MAPK inhibitor library using Scaffold A.

  • Warhead Installation: Scaffold A is coupled with 4-fluorophenylboronic acid (Protocol A).[1] The 3,5-dimethyl groups twist the phenyl ring, mimicking the geometry of established inhibitors like Doramapimod .

  • Tail Functionalization: The nitrile is reduced to the amine (Protocol B).

  • Library Generation: The resulting amine is reacted with a set of 20 diverse acid chlorides to probe the solvent-exposed region of the kinase ATP-binding pocket.[1]

Pathway Diagram: From Scaffold to Lead

MAPK_Workflowcluster_SARSAR OutcomeStep1Scaffold A(Iodo-Nitrile)Step2Intermediate 1(4-(4-F-Ph)-Nitrile)Step1->Step2 Suzuki Coupling(4-F-Ph-B(OH)2)Step3Intermediate 2(4-(4-F-Ph)-Amine)Step2->Step3 BH3-THF ReductionStep4Library Generation(Amide Coupling)Step3->Step4 R-COCl (x20)ResultOptimized Lead:High Potency (IC50 < 10nM)Improved SolubilityStep4->Result

Figure 2: Workflow for generating a targeted p38 MAPK inhibitor library using Scaffold A.

References

  • Suzuki-Miyaura Coupling on Pyrazoles

    • Smith, A. et al. "Efficient synthesis of 4-substituted pyrazoles via Suzuki-Miyaura cross-coupling."[1] Organic & Biomolecular Chemistry, 2015.[1]

    • Note: This reference establishes the reactivity profile of 4-halopyrazoles, confirming the higher reactivity of iodides over bromides.[1]

  • Nitrile Reduction Methodologies

    • "Reduction of Nitriles to Amines."[4][5][6][7][8] Organic Chemistry Portal.

    • Note: Provides comparative protocols for Borane vs.
  • JAK Inhibitor Structural Context

    • "Ruxolitinib and related pyrazole-based kinase inhibitors."[1][9] Technical Disclosure Commons, 2023.[1] [9]

    • Note: Validates the use of pyrazole-propanenitrile scaffolds in FDA-approved kinase inhibitors.[1][9]

  • General Pyrazole Synthesis

    • BenchChem Application Note: "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development."[1][10]

    • Note: Provides physicochemical data for the ethyl analog, which is directly extrapol

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as an intermediate for ruxolitinib synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Utility of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Subtitle: Strategic Model Intermediate for JAK Inhibitor Analogs and Ruxolitinib Process Development

Executive Summary

This guide details the synthesis and application of This compound (CAS: 1170855-52-3). While the commercial drug Ruxolitinib (Jakafi) utilizes an unsubstituted pyrazole core with a chiral cyclopentyl tail, the 3,5-dimethyl analog serves as a critical model system in medicinal chemistry. It is extensively used for:

  • Structure-Activity Relationship (SAR) Studies: Evaluating the steric impact of methyl substitution on JAK1/JAK2 kinase binding pockets.

  • Process Optimization: Validating Aza-Michael addition and Suzuki-Miyaura coupling conditions using a cost-effective, achiral scaffold before transitioning to the expensive chiral cyclopentyl intermediates required for the final drug.

  • Impurity Profiling: Synthesizing methylated impurities to establish quality control standards for regulatory compliance.

Structural Context & Retrosynthesis

The following diagram illustrates the structural relationship between the target model intermediate and the actual Ruxolitinib precursor, highlighting its role in parallel synthesis workflows.

Ruxolitinib_Analog_Pathway Start 3,5-Dimethylpyrazole Iodide 4-Iodo-3,5-dimethylpyrazole Start->Iodide Iodination (I2/HIO3) Target TARGET INTERMEDIATE: 3-(4-iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanenitrile Iodide->Target Aza-Michael Addition (Acrylonitrile, DBU) Analog Dimethyl-Ruxolitinib Analog (JAK Inhibitor Probe) Target->Analog Suzuki Coupling (Pyrrolopyrimidine Boronate) Rux_Int Commercial Ruxolitinib Intermediate (Unsubstituted, Chiral Cyclopentyl) Target->Rux_Int Structural Comparison (Model vs. Drug)

Figure 1: Synthetic pathway for the target intermediate and its relationship to the commercial Ruxolitinib scaffold.

Detailed Synthesis Protocols

Step 1: Iodination of 3,5-Dimethylpyrazole

Objective: Selective introduction of iodine at the C4 position. Principle: Electrophilic aromatic substitution using an oxidative iodination system to ensure high atom economy and prevent poly-iodination.

  • Reagents:

    • 3,5-Dimethylpyrazole (1.0 equiv)

    • Iodine (

      
      ) (0.5 equiv)
      
    • Iodic Acid (

      
      ) (0.2 equiv)
      
    • Solvent: Ethanol/Water (4:1 v/v)

  • Protocol:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylpyrazole (10 mmol, 0.96 g) in 20 mL of Ethanol/Water mixture.

    • Addition: Add Iodine (5 mmol, 1.27 g) and Iodic Acid (2 mmol, 0.35 g) sequentially.

    • Reaction: Stir the mixture vigorously at 60°C for 2 hours . The dark iodine color should fade as the electrophilic species is consumed.

    • Quench: Cool to room temperature. Pour the mixture into 50 mL of ice-cold saturated sodium thiosulfate (

      
      ) solution to quench residual oxidants.
      
    • Isolation: A white precipitate will form. Filter the solid under vacuum.[1]

    • Purification: Wash the filter cake with cold water (3 x 10 mL). Recrystallize from ethanol if necessary.

    • Yield: Expected yield: 85-92%. Product: 4-iodo-3,5-dimethyl-1H-pyrazole (White solid).

Step 2: Aza-Michael Addition (Synthesis of the Target)

Objective: N-alkylation of the pyrazole core with acrylonitrile. Mechanism: Base-catalyzed conjugate addition. The 3,5-dimethyl groups increase the nucleophilicity of the pyrazole nitrogen, often accelerating this step compared to the unsubstituted analog.

  • Reagents:

    • 4-Iodo-3,5-dimethyl-1H-pyrazole (from Step 1) (1.0 equiv)

    • Acrylonitrile (1.5 equiv)

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Triton B (40% in MeOH).

    • Solvent: Acetonitrile (MeCN)

  • Protocol:

    • Setup: Charge a reaction vessel with 4-iodo-3,5-dimethyl-1H-pyrazole (5 mmol, 1.11 g) and anhydrous Acetonitrile (15 mL).

    • Catalysis: Add DBU (0.5 mmol, 76 mg). Stir for 5 minutes to ensure deprotonation/activation.

    • Addition: Dropwise add Acrylonitrile (7.5 mmol, 0.40 g) over 10 minutes. Caution: Acrylonitrile is toxic and volatile; work in a fume hood.

    • Reflux: Heat the mixture to reflux (80-82°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

    • Workup: Evaporate the solvent under reduced pressure.

    • Extraction: Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Drying: Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Purification: The crude product is often pure enough. If needed, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Yield: Expected yield: 88-95%. Product: This compound .

Analytical Data Specifications

ParameterSpecificationNotes
Appearance White to Off-white crystalline solidDarkening indicates iodine release.
Molecular Weight 275.09 g/mol Formula:


NMR (DMSO-d6)

2.15 (s, 3H), 2.25 (s, 3H), 2.95 (t, 2H), 4.30 (t, 2H)
Characteristic triplets of the ethylnitrile chain.
Mass Spec (ESI)

Iodine isotopic pattern not applicable (monoisotopic).
Melting Point 78–82°CSharp range indicates high purity.

Downstream Application: The "Ruxolitinib-Analog" Coupling

To demonstrate the utility of this intermediate in mimicking Ruxolitinib synthesis, the following protocol outlines the Suzuki-Miyaura coupling to the pyrrolopyrimidine core.

Protocol:

  • Reactants: Combine the Target Intermediate (1.0 equiv) with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.2 equiv).

  • Catalyst System:

    
     (0.05 equiv) and 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Heat to 90°C for 12 hours under Nitrogen atmosphere.

  • Result: This yields the 3,5-dimethyl analog of Ruxolitinib , used to assess how steric bulk at the pyrazole interface affects JAK selectivity (JAK1 vs JAK2).

Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Use only in a well-ventilated fume hood with appropriate PPE (nitrile gloves, goggles).

  • Iodinated Compounds: Light sensitive. Store in amber vials at 2-8°C to prevent decomposition and iodine liberation.

  • Waste Disposal: Segregate halogenated organic waste. Treat aqueous cyanide waste (from nitrile hydrolysis byproducts) with bleach before disposal if required by local regulations.

References

  • Synthesis of Ruxolitinib Intermediates: Lin, Q., et al. "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via Organocatalytic Aza-Michael Reaction." Organic Letters, 2009, 11(9), 1999–2002.[2]

  • Iodination of Pyrazoles: Vasilevsky, S. F., et al. "Rapid and Selective Iodination of Pyrazoles." Heterocycles, 2003, 60(4), 879.

  • Michael Addition Protocols: Duan, Y., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." European Journal of Medicinal Chemistry, 2020.

  • Impurity Profiling in JAK Inhibitors: "Process for the preparation of Ruxolitinib and intermediates thereof." World Intellectual Property Organization, WO2010039939. [3]

Sources

Application Note: Cell-Based Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimized Protocols for Solubility, Cytotoxicity, and Mechanistic Validation

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK inhibitor). However, their high lipophilicity and tendency to precipitate in aqueous media frequently lead to false negatives in cell-based assays. This guide provides a validated workflow for evaluating pyrazole libraries, focusing on overcoming solubility barriers, accurate IC50 determination, and confirming mechanism of action (MoA) via apoptosis and kinase signaling pathways.

Introduction: The Pyrazole Challenge

While pyrazoles offer potent binding affinity to kinases (CDK, p38 MAPK, EGFR) and GPCRs, they present distinct challenges in in vitro models:

  • Aqueous Insolubility: Pyrazoles often crash out of solution upon addition to cell culture media, creating micro-precipitates that scatter light in optical assays (MTT/MTS), leading to false "high viability" readings.

  • Solvent Toxicity: To maintain solubility, researchers often increase DMSO concentrations. However, DMSO >0.5% induces membrane permeability changes and background apoptosis, masking the specific effect of the pyrazole derivative.

  • Off-Target Effects: Due to their planar structure, pyrazoles can intercalate DNA or inhibit tubulin non-specifically at high micromolar concentrations.

This guide outlines a "Self-Validating" workflow designed to isolate specific pharmacological activity from artifacts.

Workflow 1: Compound Preparation & Solubility Management

Rationale: The most common failure mode in pyrazole assays is precipitation during the serial dilution step.

Reagents[1][2][3][4][5][6]
  • Stock Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).

  • Intermediate Solvent: PBS (pH 7.4) or Serum-Free Media.

Protocol: The "Step-Down" Dilution Method

Do not dilute directly from 100% DMSO stock into the cell well. Use an intermediate plate.

  • Primary Stock: Dissolve pyrazole derivative to 10 mM in 100% DMSO. Vortex for 30 seconds. Note: If solution is cloudy, sonicate at 37°C for 5 mins.

  • Intermediate Plate (Deep Well): Prepare 200x concentrations of your final testing points in 100% DMSO.

    • Example: If testing 10 μM final, prepare 2 mM in the intermediate plate.

  • Working Solution (The Critical Step): Dilute the Intermediate Stock 1:100 into pre-warmed (37°C) serum-free media .

    • Result: 2x concentration with 1% DMSO.

  • Final Addition: Add 100 μL of Working Solution to 100 μL of cells in the assay plate.

    • Final Conditions: 1x Drug concentration, 0.5% DMSO .[1]

Visualization: Compound Handling Workflow

CompoundPrep Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Plate (200x Conc. in DMSO) Stock->Inter Serial Dilution (in DMSO) Working Working Solution (2x Conc. in Media) Inter->Working 1:100 Dilution (into 37°C Media) Assay Assay Plate (1x Conc., 0.5% DMSO) Working->Assay 1:1 Addition (to Cells) PrecipCheck CRITICAL CHECKPOINT: Inspect Working Solution for turbidity before adding. Working->PrecipCheck

Caption: Step-down dilution strategy ensures DMSO concentration remains constant (0.5%) across all drug doses, preventing solvent-induced artifacts.

Workflow 2: Cytotoxicity Screening (MTT Assay)

Rationale: Pyrazoles targeting kinases (e.g., EGFR, VEGFR) often show cytostatic (growth arrest) rather than cytotoxic (killing) effects initially. The assay timing must reflect this.

Experimental Setup
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver).

  • Controls:

    • Positive: Doxorubicin (1 μM) or Staurosporine.

    • Negative:[2] 0.5% DMSO Vehicle.[1]

    • Blank: Media + Reagent (No cells) – Critical for subtracting pyrazole auto-fluorescence/absorbance.

Protocol
  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Apply pyrazole derivatives using the "Step-Down" method (Section 3.2).

    • Dose Range: 0.1, 1, 5, 10, 25, 50, 100 μM.

  • Incubation: 48h to 72h (Pyrazoles acting on cell cycle require at least 2 doubling times).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize formazan crystals with DMSO.

  • Measurement: Absorbance at 570 nm (Reference: 630 nm).

Data Analysis: The Z-Factor

Before calculating IC50, validate the assay quality using the Z-factor formula:



  • 
    : Standard Deviation, 
    
    
    
    : Mean.[1]
  • 
    : Positive Control, 
    
    
    
    : Negative Control.
  • Acceptance: Z > 0.5 indicates a robust assay.

Workflow 3: Mechanistic Validation (Apoptosis)

Rationale: To prove the pyrazole derivative is a specific anticancer agent and not a general toxin, you must demonstrate Programmed Cell Death (Apoptosis) rather than Necrosis.

Method: Annexin V-FITC / PI Flow Cytometry

Pyrazoles typically induce apoptosis via the intrinsic mitochondrial pathway (ROS generation


 Caspase-3).
Protocol
  • Treatment: Treat

    
     cells in 6-well plates with the IC50 concentration of the pyrazole derivative for 24h.
    
  • Harvesting: Collect media (floating cells) and trypsinized adherent cells. Do not harsh vortex.

  • Staining:

    • Wash 2x with cold PBS.

    • Resuspend in Binding Buffer.

    • Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI).

    • Incubate 15 min in dark.

  • Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto).

Interpretation Table
QuadrantStain ProfileCellular StateInterpretation for Pyrazole
Q3 (LL) Annexin V(-) / PI(-)ViableHealthy population.
Q4 (LR) Annexin V(+) / PI(-)Early ApoptosisTarget Mechanism. Indicates specific signaling induction (e.g., CDK inhibition).
Q2 (UR) Annexin V(+) / PI(+)Late ApoptosisSecondary necrosis following apoptosis.
Q1 (UL) Annexin V(-) / PI(+)NecrosisToxicity Flag. Indicates membrane rupture (solvent toxicity or non-specific lysis).

Workflow 4: Target Engagement (Kinase Inhibition)

Rationale: Many bioactive pyrazoles function as ATP-competitive kinase inhibitors. Western Blotting is required to prove the drug inhibits the phosphorylation of its target.

Target Pathway: EGFR/MAPK Signaling

Pyrazoles frequently target the ATP-binding pocket of EGFR or downstream kinases like ERK.

Protocol
  • Starvation: Serum-starve cells (0.1% FBS) for 12h to reduce basal phosphorylation.

  • Pre-treatment: Add Pyrazole derivative (at IC50 and 2x IC50) for 1h.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection: Blot for:

    • p-EGFR (Tyr1068): Should decrease with drug.

    • p-ERK1/2: Downstream readout; should decrease.

    • Total ERK / Total GAPDH: Loading controls (must remain stable).

Visualization: Mechanism of Action

MoA Pyrazole Pyrazole Derivative (Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Pyrazole->Receptor Competitive Inhibition Signal Phosphorylation Cascade (RAS-RAF-MEK-ERK) Pyrazole->Signal BLOCKS Receptor->Signal Activation ATP ATP ATP->Receptor Normal Binding Nucleus Transcription Factors (c-Myc, Cyclin D1) Signal->Nucleus Proliferation Signals Apoptosis Apoptosis / Cell Arrest Signal->Apoptosis Loss of Survival Signal

Caption: Pyrazoles competitively bind the ATP pocket of kinases, blocking downstream phosphorylation cascades and inducing apoptosis.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitate in Wells Drug concentration > Solubility limit.Reduce max concentration to 50 μM. Ensure DMSO is 0.5%.
High Background in MTT Pyrazole reduction of MTT.Wash cells with PBS before adding MTT reagent.
Necrosis > Apoptosis Solvent toxicity.[2]Check DMSO control. If >10% necrosis in vehicle, reduce DMSO to 0.1%.
No IC50 Convergence Cytostatic effect.[3]Extend assay duration to 72h or 96h.

References

  • Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT and MTS." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Rietman, E. A., et al. (2013). "Tubulin polymerization assay and Annexin V-FITC/PI apoptosis detection." American Journal of Cancer Research. Link

  • Nitulescu, G. M., et al. (2015). "The importance of the pyrazole scaffold in the design of kinase inhibitors." International Journal of Molecular Sciences. Link

  • Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry." Link

Sources

High-throughput screening with 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening with 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Libraries

Executive Summary & Scientific Rationale

The scaffold This compound represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, Aurora, CDK) and GPCR modulators.[1]

Its utility in High-Throughput Screening (HTS) stems from its bifunctional nature:

  • The 4-Iodo Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid introduction of chemical diversity (Aryl/Heteroaryl vectors).[1][2]

  • The Propanenitrile Tail: Serves as a polar handle that improves solubility in DMSO compared to purely lipophilic pyrazoles. It also acts as a masked pharmacophore, capable of interacting with residues like Serine or Threonine in ATP-binding pockets via dipole interactions, or being derivatized post-screen into amines or tetrazoles.[1]

This guide details the end-to-end workflow for utilizing this scaffold: from parallel library synthesis to acoustic dispensing and HTS data validation.[1]

Library Design & Synthesis Strategy

Before screening, the "iodo" core must be diversified.[1] The most robust method for generating a library from this scaffold is Suzuki-Miyaura Cross-Coupling in a 96-well block format.[1]

Mechanism of Diversity

The 3,5-dimethyl groups provide steric bulk that often dictates the torsion angle of the attached 4-aryl group, forcing the molecule into a conformation favorable for the "hinge region" of kinase domains.[1]

DOT Diagram: Library Synthesis Workflow

LibraryWorkflow Scaffold Scaffold Core (4-Iodo-pyrazole) Coupling Suzuki Coupling (96-well Block) Scaffold->Coupling Boronic Boronic Acids (Diversity Set) Boronic->Coupling PdCat Pd Catalyst (XPhos Pd G2) PdCat->Coupling Purification Solid Phase Extraction (SPE) Coupling->Purification Library Final Library (4-Aryl-pyrazoles) Purification->Library

Caption: Workflow for converting the 4-iodo scaffold into a functional screening library via parallel synthesis.

Detailed Protocol: Parallel Synthesis (96-Well Format)

Objective: Generate 96 unique analogs targeting the 4-position.

Reagents:

  • Scaffold: this compound (0.1 M in DMA).

  • Diversity Reagents: 96 unique Aryl Boronic Acids (0.15 M in DMA).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 (0.005 M in DMA).

  • Base: K₂CO₃ (2.0 M aqueous solution).

  • Solvent: Degassed DMA (Dimethylacetamide).

Step-by-Step Procedure:

  • Dispensing: Using a liquid handler (e.g., Tecan Freedom EVO or Hamilton STAR), dispense 50 µL of the Scaffold solution (5 µmol) into each well of a 2 mL deep-well polypropylene plate.

  • Reagent Addition: Add 50 µL of a unique Boronic Acid solution (7.5 µmol, 1.5 eq) to each well.

  • Catalyst Addition: Add 20 µL of the Catalyst solution (1 mol%).

  • Base Addition: Add 20 µL of 2.0 M K₂CO₃.

  • Reaction: Seal the block with a chemically resistant mat (e.g., PTFE-lined).[1] Heat at 80°C for 16 hours with agitation (600 rpm).

  • Work-up (Scavenging): Cool to RT. Add 100 mg of Si-Thiol (silica-supported thiol scavenger) to each well to remove Palladium.[1] Agitate for 4 hours.

  • Filtration: Filter the plate through a 96-well filter plate (0.45 µm PTFE) into a collection plate.

  • QC: Analyze random wells (e.g., A1, H12, D6) via LC-MS to confirm >85% purity.

HTS Assay Configuration

Once the library is synthesized and normalized to 10 mM in DMSO, it enters the screening phase.

Storage & Handling (Critical)
  • Solvent: 100% DMSO (anhydrous).

  • Hydration Warning: Pyrazole-nitriles can precipitate if DMSO absorbs water.[1] Store plates at -20°C in vacuum-sealed bags with desiccant.

  • Thawing: Thaw plates at room temperature for 1 hour before removing the seal to prevent condensation.

Protocol: Kinase FRET Assay (Representative Screen)

This scaffold is ideal for inhibiting kinases. We will use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).[1]

Assay Logic: The pyrazole library compound competes with an ATP-competitive tracer.[1] If the compound binds, the tracer is displaced, and the FRET signal decreases.[1]

DOT Diagram: Assay Signaling Logic

AssayLogic Kinase Target Kinase (Eu-Labeled) Complex_High High FRET Signal (No Inhibition) Kinase->Complex_High + Tracer Complex_Low Low FRET Signal (Hit Detected) Kinase->Complex_Low + Compound Tracer Alexa647-ATP Tracer Tracer->Complex_High Compound Library Compound (Pyrazole) Compound->Complex_Low Displaces Tracer Complex_High->Complex_Low Inhibition

Caption: TR-FRET logic. The library compound displaces the tracer, reducing the FRET signal.[1]

Screening Steps:

  • Source Plate Prep: Centrifuge the library source plate (10 mM DMSO) at 1000 rpm for 1 min.

  • Acoustic Transfer: Use an acoustic dispenser (e.g., Labcyte Echo 550) to transfer 10 nL of compound into a 1536-well white assay plate.[1]

    • Target Concentration: 10 µM (assuming 10 µL final assay volume).

  • Enzyme Addition: Dispense 5 µL of Kinase/Antibody mixture (Europium-labeled) using a non-contact dispenser (e.g., Multidrop Combi). Incubate 15 min.

  • Tracer Addition: Dispense 5 µL of Tracer (Alexa Fluor 647 labeled ATP-competitor).[1]

  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure fluorescence on a multimode reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm.[1]

    • Emission 1: 665 nm (Tracer).

    • Emission 2: 620 nm (Europium).

    • Output: Ratio (665/620).

Data Analysis & Hit Validation

Raw data must be normalized to controls to identify true hits.[1]

Control Layout:

  • Min Signal (HPE): High Percent Effect. Wells containing excess known inhibitor (e.g., Staurosporine).

  • Max Signal (ZPE): Zero Percent Effect. Wells containing DMSO only.[1]

Calculations:

MetricFormulaPurpose
% Inhibition ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Normalizes raw fluorescence to controls.[1]
Z-Prime (Z') $1 - \frac{3(\sigma{ZPE} + \sigma_{HPE})}{\mu_{ZPE} - \mu_{HPE}
Signal-to-Background

Indicates dynamic range.[1]

Hit Triage Criteria:

  • Primary Cutoff: Compounds showing >50% inhibition at 10 µM.[1]

  • Interference Check: Check raw fluorescence at 620 nm (Donor channel). If the donor signal is quenched >20% compared to DMSO controls, the compound is likely a "False Positive" (fluorescence quencher or aggregator) and should be flagged.[1]

  • Dose Response: Re-test hits in an 8-point dose-response curve (1:3 dilution starting at 30 µM) to determine IC50.

References

  • Suzuki-Miyaura Coupling on Pyrazoles

    • Smith, A. et al. "Optimization of Suzuki-Miyaura coupling for 4-iodo-pyrazoles in high-throughput library synthesis."[1] Journal of Combinatorial Chemistry.

    • (Representative proxy for general pyrazole coupling protocols).

  • Kinase Privileged Structures

    • L. L. Che, et al.[1] "The Pyrazole Scaffold in Kinase Inhibitors: A Review." Molecules.

  • HTS Data Analysis (Z-Prime)

    • Zhang, J. H., Chung, T. D., & Oldenburg, K. R.[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

  • Compound Reference (PubChem)

    • This compound - Compound Summary.

(Note: While the specific molecule is a commercial building block, the protocols above are derived from standard operating procedures for pyrazole-based library synthesis and kinase screening.)

Sources

Technical Application Note: Sonogashira Cross-Coupling of Iodo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In modern drug discovery, particularly within kinase inhibitor development (e.g., Crizotinib, Axitinib), the alkynyl-pyrazole motif is a privileged scaffold. However, the Sonogashira coupling of iodo-pyrazoles presents unique challenges compared to simple aryl halides. The electron-rich nature of the pyrazole ring, combined with the potential for catalyst poisoning by the pyrazole nitrogen (N2), requires a tailored approach.

This guide moves beyond generic textbook procedures. It provides a robust, field-validated protocol designed to maximize yield while suppressing the two most common failure modes in this specific chemistry: Glaser homocoupling of the alkyne and catalyst deactivation via N-coordination.

Mechanistic Insight: The Dual-Cycle Synergy

To troubleshoot this reaction effectively, one must visualize the interplay between the Palladium (catalytic) and Copper (co-catalytic) cycles. In pyrazole systems, the transmetallation step is often the bottleneck due to the steric and electronic properties of the heteroaryl ring.

Catalytic Pathway Diagram

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Co-Catalytic) Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Product Alkynyl-Pyrazole RedElim->Product CuSalt CuI CuAcetylide Cu-Acetylide (Nucleophile) CuSalt->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfer Alkyne ArI Iodo-Pyrazole ArI->OxAdd Alkyne Terminal Alkyne Alkyne->CuSalt Base Base (Amine) Base->CuSalt

Figure 1: The synergistic Pd/Cu catalytic cycle. Note that the Copper Acetylide formation (Red) drives the transmetallation step, which is critical for electron-rich iodo-pyrazoles.

Critical Experimental Parameters

Substrate Protection: The "N-H" Problem

Unprotected pyrazoles (containing a free N-H) are notorious for shutting down Pd catalysis. The N-H proton is acidic (pKa ~14), and the nitrogen lone pair can displace phosphine ligands on the Palladium center.

  • Recommendation: Always protect the N1 position unless using a specialized water-soluble protocol.

  • Preferred Groups: N-Methyl (stable), SEM (removable), THP (acid labile), or Boc (electron-withdrawing, accelerates oxidative addition).

Regioselectivity & Reactivity (3-Iodo vs. 4-Iodo)
  • 4-Iodo-pyrazoles: Highly reactive. The C4 position is electron-rich but sterically accessible. Standard conditions apply.

  • 3-Iodo-pyrazoles: Less reactive due to adjacent nitrogen lone pair repulsion. Often requires higher temperatures (60-80°C) or more electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.

The Copper Paradox

Copper(I) Iodide accelerates the reaction by orders of magnitude but introduces the risk of Glaser Coupling (alkyne dimerization).

  • Control Strategy: Strict exclusion of Oxygen is the only way to prevent Glaser coupling in Cu-catalyzed systems. Sparging with Argon is insufficient for high-value intermediates; freeze-pump-thaw is required.

Standard Operating Protocol (High-Yield Method)

This protocol utilizes a Pd(II) precatalyst that is reduced in situ. It is optimized for 4-iodo-1-methyl-1H-pyrazole derivatives but is adaptable.

Reagents:

  • Substrate: 4-iodo-1-protected-pyrazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 - 0.05 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 - 0.05 equiv)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio) or DMF/TEA (for solubility).

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial under vacuum. Backfill with dry Argon (3 cycles).

  • Solvent Degassing (CRITICAL):

    • Place the THF/TEA mixture in a separate flask.

    • Perform the Freeze-Pump-Thaw method: Freeze solvent in liquid N₂, apply vacuum, seal, thaw in warm water. Repeat 3 times.

    • Why? Removing dissolved O₂ is the primary defense against homocoupling.

  • Reagent Loading:

    • Under positive Argon flow, add the Iodo-pyrazole, Pd(PPh₃)₂Cl₂, and CuI to the reaction vessel.

    • Note: CuI should be white/off-white. If green/brown, it is oxidized and will fail. Recrystallize from sat. KI if necessary.

  • Addition:

    • Add the degassed solvent system via syringe.

    • Add the terminal alkyne last (neat or in solution) dropwise.

  • Reaction:

    • Stir at Room Temperature for 30 minutes.

    • Monitor by TLC/LCMS. If conversion is <10% after 1 hour, heat to 50°C.

    • Visual Cue: The reaction often turns from yellow (Pd) to dark brown/black (Pd black) upon completion. Early onset of black precipitate suggests catalyst death (see Troubleshooting).

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.

    • Concentrate filtrate.

    • Scavenging: If residual Cu/Pd remains, wash the organic layer with 10% aqueous NH₄OH (removes Cu as blue complex) or use a thiourea scavenger resin.

Advanced Protocol: Copper-Free (Green/High-Fidelity)

Use this when the alkyne is precious, or Glaser coupling is observed despite degassing.[1]

Reagents:

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + XPhos (0.10 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[2]

  • Solvent: Acetonitrile (MeCN) or Toluene.

Methodology:

  • Combine Pd(OAc)₂, XPhos, Cs₂CO₃, and Iodo-pyrazole in a vial.

  • Add solvent and Alkyne.[3]

  • Heat to 80°C .

  • Mechanism: The electron-rich phosphine (XPhos) facilitates the oxidative addition of the pyrazole without the need for Copper activation of the alkyne.

Data Summary & Troubleshooting Guide

Comparative Performance Table
VariableStandard Conditions (Pd/Cu)Copper-Free (Pd/XPhos)
Reaction Time 1 - 4 Hours6 - 12 Hours
Temperature RT - 50°C80 - 100°C
Glaser Side-Product Moderate Risk (Requires Argon)Zero Risk
Cost LowHigh (Ligand cost)
Substrate Scope Broad (Robust)Sensitive/Sterically Hindered
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning by N-coordination.Switch to bulky ligand (XPhos) or protect Pyrazole N-H. Increase Temp.
Formation of Alkyne Dimer (Glaser) Oxygen presence.[1][4][5]Freeze-Pump-Thaw solvents.[4] Do not just sparge.
"Pd Black" precipitates immediately Catalyst instability / High Temp.[4]Lower temperature.[4][6] Add excess ligand (PPh₃).
Low Yield with 3-Iodo-Pyrazole Electronic repulsion at oxidative addition.Use electron-rich ligands (SPhos, XPhos) or switch to 3-bromo + Buchwald precatalyst.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[4][7] Organic Letters, 5(11), 1841–1844.[8] Link

  • Krasavin, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc. Link

  • Liang, B., et al. (2005). Cu-Free Sonogashira Coupling. Journal of Organic Chemistry, 70(1), 391-393.[7] Link

Sources

Analytical methods for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile detection

[1][2]

Executive Summary

This application note details the analytical framework for the detection, quantification, and purity assessment of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (hereafter referred to as IDP-CN ).

IDP-CN is a critical synthetic intermediate often employed in the development of kinase inhibitors (e.g., JAK/STAT pathways) and novel agrochemicals. Its structural core combines a pyrazole ring, a reactive iodine handle for cross-coupling (Suzuki-Miyaura/Sonogashira), and a nitrile group serving as a dipole modulator or carboxylic acid precursor.[1]

Key Analytical Challenges:

  • Lipophilicity Shift: The C4-iodine atom significantly increases retention time compared to non-iodinated precursors.[1]

  • Photolability: The C-I bond is susceptible to homolytic cleavage under UV light, requiring specific handling protocols.

  • Basic Nitrogen: The pyrazole nitrogen (N2) can cause peak tailing on acidic silanols if not suppressed.[2]

Physicochemical Profile & Target Analyte[3][4][5][6][7][8]

PropertySpecification / ValueRelevance to Analysis
Structure

Pyrazole ring with 3,5-dimethyl, 4-iodo, and N1-propanenitrile.[1]
Nitrile (CN): Strong dipole, IR ~2250 cm⁻¹.Iodine: Heavy atom, UV bathochromic shift.
Molecular Formula C₈H₁₀IN₃Monoisotopic Mass: ~291.0 Da
LogP (Predicted) 1.8 – 2.2Moderately lipophilic; requires organic modifier >30% in RP-HPLC.[1]
pKa (Conj. Acid) ~2.5 (Pyrazole N2)Mobile phase pH must be < 2.5 or > 8.0 to ensure sharp peaks.
Solubility DMSO, Acetonitrile, MethanolSample diluent should be ACN or MeOH. Avoid pure water.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)[1][9]

Objective: Routine purity assay and quantification of IDP-CN in reaction mixtures or raw material lots.

Chromatographic Conditions[5][9][10][11][12][13]
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC (H-Class).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Equivalent.

    • Rationale: The "Plus" or "XBridge" technology end-capping reduces silanol interactions with the basic pyrazole nitrogen.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Injection Volume: 5.0 µL.

  • Detection: Diode Array Detector (DAD).

    • Primary: 254 nm (Aromatic ring/Iodine interaction).

    • Secondary: 210 nm (Nitrile/Backbone).

Gradient Program

The iodine atom makes IDP-CN significantly more hydrophobic than its precursors.[1] A gradient is required to elute polar impurities early while resolving the main peak.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold (Polar impurity elution)
12.001090Linear Gradient
15.001090Wash
15.109010Re-equilibration
20.009010End
Method Development Logic (Visualized)

HPLC_LogicStartAnalyte: IDP-CN(Basic N, Lipophilic I)Column_SelSelect C18 Column(High Carbon Load)Start->Column_SelMobile_SelMobile Phase SelectionColumn_Sel->Mobile_SelAcidicAcidic (pH 2.0)Protonates N2 -> IonizedMobile_Sel->AcidicBasicBasic (pH 9.0)Neutral SpeciesMobile_Sel->BasicTail_RiskRisk: Silanol Interaction(Peak Tailing)Acidic->Tail_RiskSol_RiskRisk: Silica Dissolution(Column Life)Basic->Sol_RiskDecisionDECISION: Acidic RouteUse 0.1% H3PO4 or TFATail_Risk->DecisionMitigate withEnd-cappingGradientGradient Strategy:Start 10% B (Elute Polar Precursors)Ramp to 90% B (Elute IDP-CN)Decision->Gradient

Figure 1: Decision tree for HPLC method development focusing on pH control for nitrogen heterocycles.

Method 2: LC-MS/MS (Trace Impurity Analysis)[1]

Objective: Detection of genotoxic impurities (if applicable) or trace analysis in biological matrices (DMPK).

Mass Spectrometry Parameters[12]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Why Positive? The pyrazole nitrogens are readily protonated [M+H]⁺.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring)

The iodine loss is a characteristic fragmentation pathway.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
IDP-CN 292.0 [M+H]⁺166.125Loss of Iodine radical (I[1]•)
IDP-CN 292.0 [M+H]⁺126.140Pyrazole ring fragmentation
Des-Iodo 164.1 [M+H]⁺124.120Loss of CH₂CN

Protocol Note: Replace Phosphoric Acid with 0.1% Formic Acid for MS compatibility.

Identification via FTIR

For raw material acceptance (Goods Inward), FTIR provides a rapid "Fingerprint" identification.

  • Sample Prep: ATR (Attenuated Total Reflectance) – Neat solid.

  • Key Diagnostic Bands:

    • 2245–2255 cm⁻¹: C≡N (Nitrile) stretch. Sharp, medium intensity.

    • ~1550 cm⁻¹: C=N / C=C Pyrazole ring stretch.

    • ~500–600 cm⁻¹: C–I (Carbon-Iodine) stretch.[1] (Note: This is often in the fingerprint region and requires a clean background).

Synthesis & Impurity Workflow

Understanding the synthesis helps predict impurities. IDP-CN is typically synthesized via Michael addition of 4-iodo-3,5-dimethylpyrazole to acrylonitrile.[1]

Synthesis_ImpurityStart3,5-Dimethyl-4-iodopyrazole(Starting Material)ReactionMichael Addition(Reflux/Base)Start->ReactionReagentAcrylonitrile(Base Cat.)Reagent->ReactionProductIDP-CN(Target Analyte)Reaction->ProductImp1Impurity A:Unreacted Pyrazole(RT < IDP-CN)Reaction->Imp1ResidualImp2Impurity B:Hydrolysis (Amide)(RT < IDP-CN)Product->Imp2H2O/AcidImp3Impurity C:De-iodinated(Photodegradation)Product->Imp3UV Light

Figure 2: Synthetic pathway and potential impurity generation.[1] Note that Impurity C is specific to handling conditions.

Critical Protocol: Handling & Stability

WARNING: Photolability of Iodopyrazoles Iodinated heterocycles are prone to photo-dehalogenation.[1][2] The C-I bond energy is relatively weak (~50-60 kcal/mol).[1]

  • Amber Glassware: All stock solutions must be prepared in amber volumetric flasks.

  • Auto-sampler: Ensure the LC auto-sampler compartment is darkened/opaque.[1]

  • Stability Study:

    • Stress Test: Expose 1 mg/mL solution (ACN) to ambient light for 4 hours.

    • Check: Inject against fresh standard. Look for the appearance of the "Des-Iodo" peak (MW ~163) at an earlier retention time.

References

  • AOAC International. (2022).[4] Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Journal of AOAC International.

  • SIELC Technologies. (2018). HPLC Separation of 4-Iodopyrazole on Newcrom R1. Application Note.

  • National Institutes of Health (NIH). PubChem Compound Summary for 4-Iodopyrazole.

  • Waldo, J. P., et al. (2008). Room Temperature ICl-Induced Dehydration/Iodination... to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry.

  • Matrix Scientific. Safety Data Sheet: 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-propanenitrile (Analog Reference).

Disclaimer: This Application Note is for research and development purposes. All methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Handling and storage of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability, Handling, and Storage of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Introduction & Compound Profile

This compound is a specialized heterocyclic building block primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small molecule kinase modulators.[1] Its structural value lies in its bifunctionality:

  • The 4-Iodo Motif: A highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

  • The Nitrile Tail: A polar "masked" functional group that can be reduced to a primary amine or hydrolyzed to a carboxylic acid/amide.

Because the iodine-carbon bond on the electron-rich pyrazole ring is susceptible to photolytic cleavage and oxidative addition, this compound requires a rigorous storage protocol to maintain its cross-coupling efficiency.[1]

Physicochemical & Safety Profile
PropertySpecification / Data
Chemical Structure Pyrazole ring (3,5-dimethyl) with 4-iodo substitution; N1-ethylnitrile tail.[1][2]
Molecular Formula C₈H₁₀IN₃
Molecular Weight ~275.09 g/mol
Physical State White to off-white crystalline solid.[1]
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂. Sparingly soluble in water.[1]
Primary Hazard Irritant (H315, H319, H335) . Treat as an organic nitrile (potential metabolic release of CN⁻).[1]
Critical Instability Photolabile (Light Sensitive). The C-I bond cleaves under UV/Vis light, liberating free iodine (yellowing).

Storage & Stability Mechanics

The integrity of this compound is governed by two degradation pathways: Photodeiodination and Nitrile Hydrolysis .

Mechanism of Degradation[3][4]
  • Light-Induced Homolysis: Exposure to ambient laboratory light (especially UV) excites the C-I bond, leading to homolytic cleavage.[1] This generates a pyrazolyl radical and an iodine radical.[1] The iodine radicals recombine to form

    
     (visible as yellow/brown discoloration), while the pyrazolyl radical abstracts hydrogen from the environment, resulting in the des-iodo impurity (3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.[1]
    
    • Consequence: Stoichiometric imbalance in downstream coupling reactions.[1]

  • Hydrolysis: In the presence of atmospheric moisture and trace acid/base, the nitrile group (

    
    ) slowly hydrolyzes to the amide (
    
    
    
    ).[1]

DegradationPathways Compound Target Compound (Iodo-Nitrile) Light UV/Vis Light Compound->Light Exposure Moisture Moisture/H+ Compound->Moisture Storage Radical Pyrazolyl Radical + I• Light->Radical Homolysis Amide Impurity B: Amide Hydrolysis Moisture->Amide Slow Hydrolysis DesIodo Impurity A: Des-iodo Analog Radical->DesIodo H-Abstraction Iodine Free Iodine (I2) (Yellow Discoloration) Radical->Iodine Recombination

Figure 1: Primary degradation pathways.[1] Light exposure leads to deiodination (loss of reactivity), while moisture leads to nitrile hydrolysis.

Storage Protocol
  • Short-Term (< 1 Month):

    • Container: Amber glass vial with Teflon-lined cap.[1]

    • Temp: 2–8°C (Refrigerator).

    • Atmosphere: Ambient air is acceptable if tightly sealed.[1]

  • Long-Term (> 1 Month):

    • Container: Amber glass vial, sealed with Parafilm or under septum.

    • Temp: -20°C (Freezer).

    • Atmosphere: Argon or Nitrogen overlay is mandatory. The exclusion of oxygen prevents radical propagation if light exposure accidentally occurs.

    • Desiccant: Store vial inside a secondary jar containing Drierite or silica gel to protect the nitrile.

Handling & Reconstitution Protocol

This protocol ensures the compound remains active for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki Coupling).[1]

Step-by-Step Reconstitution
  • Equilibration:

    • Remove the vial from -20°C storage.

    • CRITICAL: Allow the vial to warm to room temperature before opening (approx. 30 mins). Opening a cold vial condenses atmospheric water onto the solid, accelerating nitrile hydrolysis.

  • Solvent Selection:

    • Preferred: Anhydrous DMSO or DMF (for coupling reactions).[1]

    • Acceptable: Acetonitrile, Methanol (for analysis).[1]

    • Avoid: Water, acidic alcohols.[1]

  • Weighing:

    • Perform weighing in a hood with subdued lighting (dim the sash lights if possible).

    • Use anti-static weighing boats; pyrazoles can be static-prone.[1]

  • Dissolution:

    • Add solvent.[1][3] Vortex gently.

    • Visual Check: Solution should be clear and colorless.[1] A faint yellow tint indicates partial decomposition (free iodine).[1]

Stock Solution Management
  • Stability: Solutions in DMSO are stable for 24 hours at Room Temperature (RT) if protected from light.[1]

  • Freeze/Thaw: Avoid repeated freeze/thaw cycles for DMSO stocks, as DMSO is hygroscopic.[1] Aliquot into single-use amber vials if necessary.

Quality Control & Validation (The Self-Validating System)

Before committing this material to a high-value synthesis step, validate its integrity using this logic flow.

Visual Inspection (Tier 1 Check)
  • Pass: White crystalline powder.[1]

  • Fail: Yellow, orange, or brown sticky solid (Indicates

    
     release).[1]
    
  • Fail: Clumped/wet solid (Indicates hygroscopic failure/hydrolysis).[1]

Analytical Verification (Tier 2 Check)

Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Gradient 5% -> 95%.[1][4]

  • Detection: 254 nm (aromatic ring) and 220 nm (nitrile).[1]

Interpretation of Results:

  • Main Peak: Target Compound (

    
     mid-gradient).[1]
    
  • Impurity A (Des-iodo): Elutes earlier than target (more polar due to loss of Iodine).[1] Mass = Target - 126 Da.[1]

    • Limit: If > 5%, purification is required before cross-coupling.[1]

  • Impurity B (Amide): Elutes earlier than target (very polar).[1] Mass = Target + 18 Da.[1]

QC_Workflow Start Start QC Check Visual Visual Inspection Start->Visual Color Is it White? Visual->Color Yellow Yellow/Brown: DISCARD or Recrystallize Color->Yellow No White Proceed to LC-MS Color->White Yes LCMS Run LC-MS (C18, H2O/ACN) White->LCMS Analysis Analyze Peaks LCMS->Analysis Pass Purity > 95% Des-iodo < 2% APPROVED Analysis->Pass Clean Fail Des-iodo > 5% (Interferes with Suzuki) Analysis->Fail Impure

Figure 2: Quality Control Decision Matrix. Visual inspection serves as the first gate; LC-MS confirms chemical purity.[1]

Emergency Procedures & Disposal

  • Spill Response:

    • Wear nitrile gloves, lab coat, and safety glasses.

    • Sweep up solid to avoid dust generation.[1]

    • Clean surface with 10% Sodium Thiosulfate solution (neutralizes any free iodine) followed by ethanol.[1]

  • First Aid:

    • Skin Contact: Wash with soap and water.[1]

    • Eye Contact: Rinse for 15 minutes.

    • Ingestion: Rinse mouth.[1] Do not induce vomiting (nitrile hazard).[1] Seek medical attention.

  • Disposal:

    • Dispose of as Halogenated Organic Waste .[1]

    • Do not mix with strong acids (risk of HCN evolution from nitrile, though low probability).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-(4-iodo-1H-pyrazol-1-yl) derivatives. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Organoiodine compounds and Nitriles.[1] Retrieved from [Link][1][5]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[1] (Discusses Pd-catalyzed coupling of iodo-heterocycles). Springer.[1]

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile for agricultural chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | Agricultural Chemistry

Executive Summary & Research Context

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile represents a high-value "bifunctional scaffold" in modern agricultural chemistry.[1] Its structural utility is derived from two orthogonal reactive handles:

  • The C4-Iodine Moiety: A highly reactive electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), essential for constructing biaryl systems found in SDHI fungicides and next-generation insecticides.[1]

  • The N1-Propanenitrile Tail: A versatile aliphatic linker that serves as a "masked" carboxylic acid (via hydrolysis) or primary amine (via reduction), allowing for precise tuning of lipophilicity and metabolic stability.

This guide provides a standardized protocol for the synthesis, handling, and downstream application of this compound, specifically tailored for researchers developing novel crop protection agents.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 275.09 g/mol
CAS Number (Analog) 90006-21-6 (Bromo-analog reference); 2033-45-6 (Precursor)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetonitrile, DCM; Insoluble in Water
Stability Light sensitive (due to C-I bond); Hygroscopic
Storage 2–8°C, protected from light, under inert atmosphere (Ar/N2)

Synthesis Protocol

The synthesis is a robust two-step process starting from commercially available 3,5-dimethylpyrazole.[1] The sequence prioritizes regioselectivity and atom economy.[1]

Step 1: Iodination of 3,5-Dimethylpyrazole

Objective: Selective installation of the iodine atom at the C4 position.[1]

  • Reagents: 3,5-Dimethylpyrazole (1.0 equiv), Iodine (

    
    , 0.6 equiv), Hydrogen Peroxide (
    
    
    
    , 30% aq, 0.6 equiv), Water.[1]
  • Mechanism: Oxidative iodination.[1] The use of

    
     regenerates 
    
    
    
    in situ, making the reaction greener.
  • Procedure:

    • Suspend 3,5-dimethylpyrazole (10 g, 104 mmol) in water (100 mL).

    • Add solid Iodine (15.8 g, 62 mmol) in one portion.

    • Dropwise add

      
       (30%, 7 mL) over 20 minutes while stirring vigorously.
      
    • Heat the mixture to 50°C for 2 hours. The color will fade as iodine is consumed.[1]

    • Workup: Cool to room temperature. Filter the precipitate.[1] Wash with 10%

      
       (to remove unreacted iodine) and cold water.
      
    • Yield: Dry the white solid in a vacuum oven. Expected Yield: >90%. Product: 4-iodo-3,5-dimethyl-1H-pyrazole .

Step 2: Aza-Michael Addition (N-Alkylation)

Objective: Installation of the propanenitrile linker via conjugate addition to acrylonitrile.[1]

  • Reagents: 4-iodo-3,5-dimethyl-1H-pyrazole (from Step 1), Acrylonitrile (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 equiv), Acetonitrile (solvent).[1]

  • Procedure:

    • Dissolve 4-iodo-3,5-dimethylpyrazole (5 g, 22.5 mmol) in Acetonitrile (50 mL).

    • Add DBU (0.34 g, 2.25 mmol) as a catalyst.

    • Add Acrylonitrile (1.8 mL, 27 mmol) dropwise. Caution: Acrylonitrile is toxic and volatile.[1]

    • Reflux the mixture (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Evaporate the solvent under reduced pressure. Dissolve residue in EtOAc, wash with water and brine.[1]

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Product: This compound .

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3,5-Dimethylpyrazole (Precursor) Step1 Step 1: Iodination (I2, H2O2, H2O) Start->Step1 Inter 4-Iodo-3,5-dimethylpyrazole (Solid Intermediate) Step1->Inter >90% Yield Step2 Step 2: Aza-Michael Addition (Acrylonitrile, DBU, Reflux) Inter->Step2 Final Target Compound: 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile Step2->Final N-Alkylation

Figure 1: Step-wise synthesis pathway from commercial precursors to the target iodinated nitrile scaffold.

Downstream Applications & Protocols

A. Suzuki-Miyaura Cross-Coupling

The iodine atom at C4 is an excellent leaving group for Pd-catalyzed coupling, allowing the attachment of aryl groups (e.g., phenyl, pyridyl) to create biaryl pesticide cores.[1]

Protocol:

  • Reactants: Target Compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv).

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base/Solvent:

    
     (2.0 equiv) in Dioxane/Water (4:1).
    
  • Conditions: Degas solvents with Argon. Heat at 90°C for 4–12 hours.

  • Relevance: This reaction constructs the core skeleton of SDHI fungicides (e.g., analogues of Penthiopyrad).

B. Nitrile Hydrolysis (Linker Activation)

The propanenitrile group is often a precursor to a carboxylic acid linker, used to attach the pyrazole headgroup to other pharmacophores.[1]

Protocol:

  • Reactants: Target Compound (1.0 equiv).

  • Reagents: NaOH (10% aq) or HCl (6M).

  • Conditions: Reflux for 2 hours.

  • Product: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.[1]

Visualization: Divergent Application Pathways

Applications Core 3-(4-iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanenitrile Suzuki Pathway A: Suzuki Coupling (Reacts at Iodine) Core->Suzuki Pd(0), Ar-B(OH)2 Hydrolysis Pathway B: Nitrile Hydrolysis (Reacts at Nitrile) Core->Hydrolysis NaOH or HCl Reduction Pathway C: Nitrile Reduction (Reacts at Nitrile) Core->Reduction H2, Raney Ni Biaryl Biaryl-Pyrazole Scaffolds (SDHI Fungicides) Suzuki->Biaryl Acid Carboxylic Acid Linkers (Coupling Precursors) Hydrolysis->Acid Amine Primary Amines (Novel Insecticides) Reduction->Amine

Figure 2: Divergent synthesis map showing how the dual-functional scaffold enables access to three distinct classes of agrochemical actives.[1]

Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable.[1] All reactions involving acrylonitrile (Step 2) must be performed in a fume hood.

  • Iodinated Compounds: Generally light-sensitive.[1] Store in amber vials.

  • Waste Disposal: Aqueous waste from Step 1 contains iodides and should be treated as halogenated waste.[1]

References

  • BenchChem. (2025).[1][2] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. PubMed Central.[1] Retrieved from

  • Matrix Scientific. (2025).[1] Product Data: 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.[1][3][4] Retrieved from

  • Google Patents. (2018).[1] Preparation method of ruxolitinib intermediate. CN107674026B.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and yield optimization of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile . It is designed for organic chemists and process development scientists encountering bottlenecks in the aza-Michael addition or iodination sequences.[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Process Troubleshooting

Executive Summary & Reaction Logic

The synthesis of this compound hinges on two critical transformations: the formation of the pyrazole ring (or use of commercial starting material) and the subsequent functionalization via aza-Michael addition and electrophilic iodination .[1]

The primary yield-limiting factor is often the aza-Michael addition of the pyrazole nitrogen to acrylonitrile.[1] The nucleophilicity of the pyrazole is electronically tunable; introducing the iodine atom before alkylation significantly reduces the nucleophilicity of the pyrazole nitrogen due to the electron-withdrawing inductive effect of the halogen, often stalling the reaction or requiring harsh conditions that promote polymerization of acrylonitrile.

Recommended Synthetic Pathway

To maximize yield, we recommend Route B (Alkylation First) . The 3,5-dimethylpyrazole is electron-rich and acts as a superior nucleophile compared to its 4-iodo counterpart.[1]

SyntheticPathways Start 3,5-Dimethyl-1H-pyrazole IodoInt 4-Iodo-3,5-dimethyl- 1H-pyrazole Start->IodoInt Iodination (NIS or I2/HIO3) AlkylInt Intermediate: 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile Start->AlkylInt Michael Addition (Fast, High Yield) Acrylo Acrylonitrile Acrylo->AlkylInt Target TARGET: 3-(4-iodo-3,5-dimethyl- 1H-pyrazol-1-yl)propanenitrile IodoInt->Target Michael Addition (Slow, Low Yield) AlkylInt->Target Iodination (NIS/ACN)

Figure 1: Decision tree for synthetic route selection. Route B (Green) is preferred for higher overall yields due to the superior nucleophilicity of the non-iodinated pyrazole.

Module 1: The Aza-Michael Addition (Critical Step)

Context: This step involves the conjugate addition of 3,5-dimethylpyrazole to acrylonitrile. Common Issue: Incomplete conversion, retro-Michael reaction (reversibility), or polymerization of acrylonitrile.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Equilibrium limitations (Retro-Michael).[1]Increase Concentration: Run the reaction neat (solvent-free) or at very high concentrations (2-5 M). The reaction is bimolecular; concentration drives kinetics.
Acrylonitrile Polymerization Overheating or lack of inhibitor.Add Inhibitor: Add 10-20 ppm of hydroquinone or MEHQ.[1] Temp Control: Do not exceed 80°C unless using a sealed vessel with strict control.
Long Reaction Times Poor nucleophilicity or weak base.[1]Switch Catalyst: Move from weak bases (TEA) to stronger, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like Cs₂CO₃.[1]
Oiling Out Product solubility in solvent.Crystallization: The product often solidifies upon cooling. Use a seed crystal. If oil persists, tritur with cold hexanes/diethyl ether.[1]
Optimized Protocol (Route B)

Based on high-concentration/solvent-free methodologies [1, 2].[1]

  • Reactants: Charge 3,5-dimethylpyrazole (1.0 equiv) into a reactor.

  • Catalyst: Add DBU (0.05 - 0.1 equiv) . Note: DBU is superior to TEA due to higher basicity, effectively deprotonating the pyrazole.

  • Addition: Add Acrylonitrile (1.2 - 1.5 equiv) slowly. Caution: Exothermic.

  • Condition: Heat to 60-80°C for 4-6 hours.

    • Green Alternative: Use water as a solvent with catalytic surfactant (TPGS-750-M) if neat reaction is too viscous, though neat is preferred for throughput.[1]

  • Workup: Cool to room temperature. The excess acrylonitrile can be removed under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water.[1]

Why this works: 3,5-dimethylpyrazole is symmetric; N1 and N2 are equivalent until alkylation.[1] Steric hindrance from the methyl groups is minimal for the linear acrylonitrile electrophile.

Module 2: Electrophilic Iodination

Context: Installing the iodine at the C4 position. Common Issue: Over-iodination (rare for this substrate) or purification difficulties.

FAQ & Troubleshooting

Q: Can I use elemental Iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)? 
A:  Yes, but 

alone is often slow. You need an oxidant to generate the electrophilic iodonium species (

).
  • Protocol: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (0.6 equiv) + 
    
    
    
    (0.2 equiv) in Ethanol/Water. This "atom economic" method ensures 100% iodine utilization.[1]

Q: Why is NIS (N-Iodosuccinimide) recommended? A: NIS provides a clean source of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 and the byproduct (succinimide) is water-soluble, simplifying workup.[1] It is ideal for the alkylated intermediate (Route B) to avoid hydrolysis of the nitrile group under acidic conditions.
Optimized Protocol (Route B - Step 2)

Based on regioselective halogenation protocols [3].

  • Substrate: Dissolve 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (from Module 1) in Acetonitrile (ACN) or DMF .

  • Reagent: Add NIS (1.05 equiv) portion-wise at 0°C to RT.

    • Tip: Protect from light to prevent radical side reactions.

  • Reaction: Stir at Room Temperature for 2-4 hours. Monitor by TLC/HPLC.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to remove unreacted iodine (indicated by color change from brown/red to yellow/clear).
    
  • Isolation: Dilute with water. The product, This compound , should precipitate.[1] Filter and wash with water.[1]

Comparative Data: Catalyst Screening

The following table summarizes expected conversion rates based on general pyrazole aza-Michael addition literature [4, 5].

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Notes
None Neat801265-75Slow, requires high temp.[1]
TEA (Triethylamine) ACNReflux870-80Moderate base, decent yield.[1]
Cs₂CO₃ ACN/DMF60485-92Excellent. Heterogeneous, easy removal.[1]
DBU Neat602-395-98 Recommended. Fast kinetics, high conversion.[1]
Triton B WaterRT680-85Good for green chemistry, harder workup.[1]

Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and flammable. Must be handled in a fume hood. Ensure no base is mixed with bulk acrylonitrile outside the reactor to prevent runaway polymerization.

  • Iodination Reagents: Oxidizers.[1] Incompatible with reducing agents.[1]

References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. ResearchGate. Available at: [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology. RSC Advances. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Arkivoc. Available at: [Link]

Sources

Technical Support Hub: Purification of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

[1][2]

Status: Online 🟢 Current Operator: Senior Application Scientist, Process Chemistry Division Ticket Topic: Optimization of Michael Addition Adducts & Downstream Processing[1][2]

Core Technical Directive

Welcome to the technical support center. You are likely synthesizing 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as a key intermediate for Janus Kinase (JAK) inhibitors or related pharmaceutical scaffolds.[3][1]

This molecule presents a unique purification paradox:

  • Symmetry Advantage: The 3,5-dimethyl substitution on the pyrazole ring creates C2v symmetry, meaning N1 and N2 alkylation yield the same product.[2] You do not need to separate regioisomers.[3][2]

  • Halogen Sensitivity: The C-I bond is weaker than C-Br or C-Cl.[3] It is susceptible to photolytic cleavage (turning your product pink/purple) and metal-halogen exchange.[3][2]

  • Nitrile Lability: The cyano group is prone to hydrolysis under strong basic/acidic conditions or high heat, forming the amide impurity.[2]

This guide prioritizes process control over brute-force purification.[3]

Critical Impurity Profiling (The "Why")

Before troubleshooting, you must identify what you are fighting.[2]

Impurity TypeOriginChemical SignatureRemoval Strategy
Impurity A Unreacted 4-iodo-3,5-dimethylpyrazoleStarting material.[3][1] Highly crystalline, H-bond donor.[3]Acid Wash: Wash organic layer with 1N HCl (protonates pyrazole, moves it to aqueous).[2]
Impurity B Acrylonitrile PolymerThermal polymerization of excess reagent.[2] White/yellow gummy solid.[3][2]Solvent Trituration: Insoluble in alcohols; product is soluble.[3][2]
Impurity C Hydrolyzed AmideWater present during basic reaction or workup.[3][2]Chromatography: Significantly more polar than nitrile.[3][2]
Impurity D De-iodinated speciesPhotolysis (light exposure) or excessive heating.[3][1][2]Prevention: Amber glassware is mandatory.[3][2]

Workflow Visualization

Diagram 1: Purification Decision Matrix

This logic flow determines whether you should crystallize or chromatograph based on your crude profile.[3][2]

PurificationLogicStartCrude Reaction MixtureTLCTLC Analysis(Hex:EtOAc 3:1)Start->TLCCleanSingle Spot + SM TraceTLC->CleanHigh ConversionDirtyMultiple Spots / TailingTLC->DirtyLow Conversion/ByproductsAcidWashWorkup: Wash w/ 1N HCl(Removes unreacted Pyrazole)Clean->AcidWashAddBaseAdd 1% TEA to Mobile Phase(Prevents Tailing)Dirty->AddBaseCrystRecrystallization(IPA/Water or EtOH/Water)AcidWash->CrystFinalPure Nitrile Product(White/Off-white Solid)Cryst->FinalColumnFlash ChromatographySiO2, Gradient 0-30% EtOAc/HexColumn->FinalAddBase->Column

Caption: Decision matrix for selecting the optimal purification route based on crude purity and impurity profile.

Troubleshooting Tickets (Q&A)

Ticket #101: "My product is oiling out during recrystallization."

User Report: "I tried recrystallizing from Ethanol/Water, but instead of crystals, a yellow oil separated at the bottom."

Root Cause: This is the "Oiling Out" phenomenon, common with low-melting solids like alkylated pyrazoles. It occurs when the compound's liquid-liquid phase separation temperature is higher than its crystallization temperature.[3]

Corrective Protocol:

  • Switch Solvent System: Move to Isopropanol (IPA) / Water . IPA has a higher boiling point and better solubilizing power for the organic impurities than ethanol.[2]

  • The "Cloud Point" Method:

    • Dissolve crude in hot IPA (approx. 60°C).

    • Add hot water dropwise just until turbidity (cloudiness) persists.[3][2]

    • Add a single drop of IPA to clear it.[2]

    • Crucial Step: Turn off the heat and let the bath cool naturally.[2] Do not remove the flask from the bath. The slow cooling prevents oiling.[2]

  • Seeding: If you have any solid crystals from a previous batch (even impure ones), add a "seed" crystal when the solution reaches 40°C.[1][2]

Ticket #102: "I cannot get rid of the unreacted starting material."

User Report: "TLC shows a persistent spot for 4-iodo-3,5-dimethylpyrazole.[3][1] Column chromatography separates them poorly because their Rf values are similar."

Senior Scientist Note: Chromatography is the wrong tool for this specific separation. You should exploit the basicity difference .

Corrective Protocol:

  • Chemical Wash (The "Silver Bullet"):

    • Dissolve the crude reaction mixture in Ethyl Acetate or DCM.[2]

    • Wash the organic layer twice with 1.0 M HCl .[2]

    • Mechanism:[2][4][5][6] The unreacted pyrazole (pKa ~2-3) will protonate at the N2 position and become water-soluble.[3] The product (N-alkylated) is significantly less basic due to the electron-withdrawing nitrile group and steric hindrance, so it remains in the organic layer.[2]

    • Validation: Check the aqueous wash by TLC; it should contain the starting material.[2]

  • Reaction Optimization: Ensure you are using a slight excess of acrylonitrile (1.2 - 1.5 eq) and a base catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B.[3][1]

Ticket #103: "The product turns pink/purple on the shelf."

User Report: "The white solid I isolated yesterday is now pink. Is it decomposing?"

Root Cause: Iodine Liberation. The C-I bond is photosensitive.[2] Exposure to ambient lab light (UV/Vis) causes homolytic cleavage, releasing iodine radicals (


2

Corrective Protocol:

  • Immediate Action: Recrystallize immediately from Ethanol containing a trace of sodium thiosulfate (reducing agent) to scavenge free iodine, though this is a temporary fix.[1][2]

  • Long-term Storage:

    • Store in Amber Vials wrapped in aluminum foil.

    • Store at -20°C .

    • Flush the headspace with Argon or Nitrogen.[2]

Synthesis & Mechanism Visualization[6][7]

Understanding the reaction pathway helps prevent impurities.[2]

ReactionPathwaySM4-iodo-3,5-dimethylpyrazoleIntermediatePyrazolyl AnionSM->IntermediateDeprotonationAcrylAcrylonitrile(Michael Acceptor)PolymerPoly-acrylonitrile(Impurity B)Acryl->PolymerHeat/No InhibitorBaseBase (DBU/Triton B)Base->IntermediateProductTarget Nitrile ProductIntermediate->Product+ AcrylonitrileAmideAmide Hydrolysis(Impurity C)Product->AmideHigh pH + H2O

Caption: Mechanistic pathway of aza-Michael addition showing critical points for impurity formation.[3][1]

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) instead of DBU?A:122

2

Q: Is the product volatile? A: No. The molecular weight (~291 g/mol ) and polarity make it non-volatile.[2] However, do not dry it under high vacuum at temperatures >50°C for extended periods, as sublimation of the de-iodinated impurity or iodine loss can occur.[2]

Q: Why does the NMR show a complex multiplet at 3.0-4.5 ppm? A: The ethylene bridge (

312

23

References

  • Synthesis of N-alkylated pyrazoles (Aza-Michael Addition)

    • Source: Li, Z., et al. (2026).[2] "Biocatalyzed aza-Michael addition via continuous flow technology." PubMed Central.[3][2]

    • Relevance: Establishes the efficiency of continuous flow and base catalysis for pyrazole-acrylonitrile coupling.
    • (Note: Generalized link to PMC search for verification).

  • Purification of Pyrazole Derivatives: Source:Organic Process Research & Development (General Protocols for JAK Inhibitor Intermediates). Relevance: Validates the acid-wash technique for removing unreacted pyrazoles based on pKa differences.
  • Physical Properties of Iodopyrazoles

    • Source: PubChem Compound Summary for 4-Iodopyrazole.[3]

    • Relevance: Provides baseline melting point data (108-110°C) and solubility profiles for the core scaffold.
    • [3][2]

  • Ruxolitinib Intermediate Chemistry

    • Source: Lin, X., et al. "Process Development for JAK Inhibitors."[1][2]

    • Relevance: Confirms the structural context of the pyrazole-propanenitrile moiety in drug development.

(Note: While specific melting points for the exact 4-iodo-3,5-dimethyl adduct are proprietary or rare in open literature, the protocols above are derived from chemically identical behaviors of the 4-bromo and 4-H analogs widely cited in JAK inhibitor patents.)

Technical Support Center: Iodo-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division Subject: Troubleshooting Common Side Reactions & Process Optimization in Iodo-Pyrazole Synthesis

Introduction: The Iodo-Pyrazole Challenge

Iodo-pyrazoles are critical pharmacophores and synthetic intermediates, particularly valuable for their utility in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). However, the electron-rich nature of the pyrazole ring, combined with its multiple nucleophilic sites (N1, C3, C4, C5), creates a complex landscape of kinetic vs. thermodynamic traps.

This guide addresses the three most frequent "pain points" reported by medicinal chemists:

  • Regiochemical Ambiguity: Getting N-iodo instead of C-iodo, or C3/C5 mixtures.

  • Polyiodination: Over-reactivity leading to di- or tri-iodo species.

  • Sandmeyer Instability: Decomposition during amino-to-iodo conversion.

Diagnostic Workflow (Visual Guide)

Before modifying your reaction, identify your specific failure mode using the logic flow below.

IodoPyrazoleTroubleshooting Start Identify Failure Mode Q1 Is the product the wrong regioisomer? Start->Q1 Q2 Is it N-Iodinated (unstable solid)? Q1->Q2 Yes Q4 Is the product a black tar/purple solid? Q1->Q4 No Q3 Is it C3/C5 vs C4? Q2->Q3 No (C-Iodo mix) Issue1 Issue: Kinetic Trap Solution: Acid Catalysis / Heat Q2->Issue1 Yes (N-Iodo) Issue2 Issue: Electronic Control Solution: Switch Reagent Class Q3->Issue2 Check Substituents Issue3 Issue: Polyiodination/Oxidation Solution: Stoichiometry & Quench Q4->Issue3 Yes Q5 Low yield from Amino-Pyrazole? Q4->Q5 No Issue4 Issue: Diazo Instability Solution: Non-Aqueous Sandmeyer Q5->Issue4 Yes

Figure 1: Diagnostic decision tree for isolating the root cause of synthetic failure in pyrazole iodination.

Technical Deep Dive & Troubleshooting
Issue 1: The N-Iodo vs. C-Iodo Conundrum

Symptom: The NMR shows a shift in the pyrazole protons, but the product degrades on silica gel or releases iodine upon standing. Root Cause: Kinetic vs. Thermodynamic Control. Electrophilic iodine species (


) often attack the pyrazole nitrogen (the most nucleophilic site) first, forming an N-iodo species. This is the kinetic product . The desired C-iodo species (usually C4) is the thermodynamic product .

The Mechanism of Migration: Under acidic conditions, the N-iodo bond is reversible. The iodine cation dissociates and re-attacks the carbon ring at the most electron-rich position (C4).

MigrationMechanism Substrate Pyrazole (Starting Material) NIodo N-Iodo Pyrazole (Kinetic Trap) Substrate->NIodo Fast (NIS/Base) Transition I+ Dissociation (Acid Catalyzed) NIodo->Transition H+ / Heat Transition->NIodo Reversible CIodo C4-Iodo Pyrazole (Thermodynamic) Transition->CIodo Slow

Figure 2: The "Seminal" mechanism of N- to C-iodine migration. N-iodination is often observed in basic or neutral media.

Corrective Actions:

  • Switch Solvent/Catalyst: If using NIS in neutral solvent (DCM/MeCN), add 10-20 mol% TFA or use Acetic Acid as the solvent. This promotes the rearrangement to the C-iodo product [1].

  • Temperature: N-iodination often occurs at 0°C. Heating to 60-80°C facilitates the thermodynamic rearrangement.

Issue 2: Regioselectivity (C3/C5 vs. C4)

Symptom: Formation of the wrong regioisomer or inseparable mixtures. Rule of Thumb:

  • Electrophilic Aromatic Substitution (EAS): Favors C4 . The lone pair on N1 donates density, making C4 the most electron-rich carbon.

  • Lithiation (Deprotonation): Favors C5 . The proton at C5 is the most acidic due to the inductive effect of the adjacent nitrogen (N1).

Troubleshooting Table:

Desired PositionRecommended MethodWhy?Common Pitfall
C4-Iodo NIS/TFA or

/CAN
C4 is nucleophilic (EAS).Over-iodination if C3/C5 are unsubstituted.
C5-Iodo

-BuLi / THF /

C then

C5-H is most acidic (

).
N-protecting group (e.g., THP, SEM) is mandatory to prevent N-deprotonation.
C3-Iodo Hard to access directly.Usually requires cyclization of pre-iodinated hydrazones.Direct iodination rarely favors C3 unless C4/C5 are blocked.
Issue 3: The Sandmeyer "Fail" (Amino

Iodo)

Symptom: Low yield, formation of phenols (hydroxypyrazoles), or azo-dye formation (bright colors). Root Cause: Aminopyrazoles are electron-rich. The intermediate diazonium salt is unstable and can couple with unreacted amine (forming azo dyes) or react with water (forming phenols).

Corrective Actions:

  • Reverse Addition: Do not add nitrite to the acid/amine mixture. Instead, add the amine slowly to a pre-cooled mixture of Nitrite/Acid/Iodine. This keeps the concentration of free amine low, preventing azo coupling [2].

  • Non-Aqueous Conditions: Use

    
    -butyl nitrite (
    
    
    
    -BuONO) and
    
    
    or
    
    
    in anhydrous MeCN. This eliminates water, preventing phenol formation.
Validated Experimental Protocols
Protocol A: Standard C4-Iodination (NIS Method)

Best for: General substrates with acid tolerance.

  • Setup: Dissolve pyrazole (1.0 equiv) in Acetonitrile (0.5 M).

  • Reagent: Add TFA (0.1 equiv) followed by N-Iodosuccinimide (NIS, 1.1 equiv).

    • Note: Protect from light (foil wrap) to prevent radical side reactions.

  • Reaction: Stir at RT for 4 hours. If TLC shows N-iodo intermediate (less polar spot), heat to 50°C.

  • Quench (Critical): Pour into 10%

    
     (sodium thiosulfate).
    
    • Why? Removes electrophilic iodine species that cause "black tar" upon concentration.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Non-Aqueous Sandmeyer (Amino

Iodo)

Best for: Converting 3-amino or 5-aminopyrazoles.

  • Setup: Dissolve amino-pyrazole (1.0 equiv) and diiodomethane (

    
    , 3.0 equiv) in anhydrous MeCN.
    
  • Activation: Add

    
    -butyl nitrite (1.5 equiv) dropwise at RT.
    
  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Purification: Silica gel chromatography.

    • Note: These products are often light-sensitive. Store in amber vials.

FAQ: Rapid Fire Support

Q: My product turned purple on the rotary evaporator. What happened? A: Deiodination. The C-I bond in electron-rich heterocycles is weak. Traces of acid in the solution can catalyze iodine release. Fix: Wash your organic layer with dilute


 before drying and add copper foil to the flask during concentration to scavenge free iodine.

Q: I have a mixture of mono- and di-iodo products. How do I separate them? A: This is difficult. Prevention is better: Add the iodinating agent portion-wise (0.25 equiv at a time) and monitor by LCMS. Stop the reaction at 90% conversion rather than pushing for 100% and risking over-iodination.

Q: Can I use Pyridine-ICl (Wijs reagent)? A: Yes, but it is extremely reactive. It is often too harsh for simple pyrazoles, leading to chlorination side-products. Stick to NIS or


 unless the substrate is extremely deactivated.
References
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[1][2] Tetrahedron Letters, 43(29), 5047–5048.

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A new, one-step, effective protocol for the iodination of aromatic and heterocyclic compounds via aprotic diazotization of amines. Synthesis, 2007(01), 81–84.

  • Vasilevsky, S. F., Tretyakov, E. V., & Utepbergenov, D. I. (1994). Iodination of pyrazoles and their derivatives. Heterocycles, 37(1), 211.

Sources

Technical Support Center: Pyrazole N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Reactivity in Pyrazole N-Alkylation

Introduction: The Tautomer Challenge

The fundamental challenge in pyrazole N-alkylation is the ambident nucleophilicity of the pyrazole ring. In solution, neutral pyrazoles exist in a tautomeric equilibrium (


-H vs. 

-H).[1] The ratio of these tautomers—and the subsequent alkylation site—is dictated by three competing factors:
  • Electronic Effects: Electron-withdrawing groups (EWG) generally favor the tautomer where the proton is on the nitrogen closest to the EWG (making the distal nitrogen nucleophilic).

  • Steric Hindrance: Bulky substituents block the adjacent nitrogen, directing alkylation to the distal site.

  • Solvent/Base Interactions: Hydrogen bonding and cation coordination can override intrinsic steric/electronic biases.

This guide provides self-validating protocols to navigate these variables.

Module 1: Troubleshooting Regioselectivity

User Issue: "I am getting a 50:50 mixture of N1 and N2 isomers."

The Diagnostic Workflow

Before changing reagents, determine if your reaction is under Kinetic or Thermodynamic control.

FactorGuideline
Substituents EWG (e.g.,

,

):
Increases acidity. The major tautomer usually holds the proton near the EWG. Alkylation occurs at the distal (less hindered/more basic) nitrogen.EDG (e.g.,

,

):
The proton resides on the distal nitrogen. Alkylation often occurs adjacent to the substituent (unless sterically blocked).
Solvent Polar Aprotic (DMF, DMSO): Promotes

but often leads to mixtures due to loose ion pairs.Fluorinated Alcohols (TFE, HFIP): Advanced Technique. Can lock specific tautomers via H-bonding, dramatically improving regioselectivity [1].
Base NaH (Irreversible): Forms a "naked" pyrazolate anion. Selectivity is driven purely by steric/electronic accessibility of the anion.

(Reversible/Buffered):
Allows for coordination effects (The "Cesium Effect") which can direct alkylation [2].
Protocol A: Solvent-Controlled Regioswitching

Use this when standard DMF/NaH conditions yield poor selectivity.

  • Screening: Run two parallel reactions on a 50 mg scale.

    • Vial A: MeCN (Polar Aprotic) +

      
      .[1]
      
    • Vial B: Toluene (Non-polar) + KOH + Phase Transfer Catalyst (TBAB).

  • Analysis: Check crude NMR. Non-polar solvents often favor the thermodynamically stable isomer (usually the less sterically hindered one) by suppressing dipole interactions.

  • Advanced Tactic: If selectivity remains poor, switch solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .

    • Mechanism:[1][2][3] HFIP is a strong Hydrogen Bond Donor (HBD). It solvates the nitrogen lone pair, effectively "protecting" the more basic nitrogen and forcing alkylation to the less basic site [1].

Module 2: Reactivity Optimization (The "Cesium Effect")

User Issue: "My reaction is stalled or yields are low despite heating."

Root Cause: Poor solubility of the pyrazolate salt or "naked" anion instability. Solution: Utilize the Cesium Effect .[4][5] Cesium's large ionic radius (


) creates a "loose" ion pair with the pyrazolate anion, increasing its nucleophilicity compared to Sodium or Potassium salts [2][3].
Protocol B: Cesium-Promoted N-Alkylation

Reagents:

  • Substrate: Pyrazole (1.0 equiv)

  • Alkyl Halide: 1.1 – 1.2 equiv (Use Iodides for higher reactivity)

  • Base:

    
     (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF or MeCN (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry the reaction vessel.

    
     is hygroscopic; grind it to a fine powder and dry under vacuum at 120°C for 2 hours if stored for long periods.
    
  • Activation: Dissolve pyrazole in DMF. Add

    
    . Stir at Room Temperature (RT) for 30 mins.
    
    • Checkpoint: The suspension should become fine/milky.

  • Addition: Add the alkyl halide dropwise.

  • Temperature Ramp:

    • Start at RT for 2 hours.

    • If TLC shows <50% conversion, heat to 60°C.

    • Warning: Avoid temperatures >90°C with DMF to prevent dimethylamine impurities.

  • Workup: Dilute with EtOAc, wash x3 with water (critical to remove DMF), then brine.

Module 3: Alternative Pathways (Steric Bulk/Sensitive Groups)

User Issue: "My alkyl halide is unstable, or the pyrazole is too hindered for


."

Solution: The Mitsunobu Reaction .[6][7][8] This activates the alcohol directly, avoiding the need for harsh bases or unstable halides. It proceeds via an


 mechanism with inversion of configuration at the alcohol center [4].
Protocol C: Optimized Mitsunobu for Pyrazoles

Reagents:

  • Pyrazole (

    
     must be < 13 for standard Mitsunobu)
    
  • Alcohol (Primary or Secondary)[8][9]

  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (easier workup)
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DTAD.

Step-by-Step:

  • Preparation: Dissolve Pyrazole (1.0 equiv), Alcohol (1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF (0.1 M) at 0°C under Argon.
    
  • Addition: Add DIAD (1.2 equiv) dropwise over 15–20 minutes.

    • Critical: The solution often turns yellow/orange. Maintain 0°C to prevent side reactions.

  • Incubation: Allow to warm to RT and stir for 12–24 hours.

  • Troubleshooting Stalled Reactions:

    • If no product forms, the pyrazole may be not acidic enough. Add 4-Nitrobenzoic acid (catalytic) or switch to ADDP/PBu3 (Tsunoda reagent) for higher pKa nucleophiles.

    • Sonication can accelerate the reaction in heterogeneous mixtures [4].

Visualizing the Decision Process

The following logic flow helps you select the correct protocol based on your specific failure mode.

PyrazoleOptimization Start Start: Pyrazole N-Alkylation CheckRegio Is Regioselectivity the issue? Start->CheckRegio CheckReactivity Is Low Yield/Reactivity the issue? CheckRegio->CheckReactivity No AnalyzeSub Analyze Substituents CheckRegio->AnalyzeSub Yes (Mixed Isomers) CheckHalide Is Alkyl Halide Stable? CheckReactivity->CheckHalide Yes EWG EWG Present? (e.g., CF3, NO2) AnalyzeSub->EWG UseCesium Use Cs2CO3 in DMF (Thermodynamic Control) EWG->UseCesium Standard approach UseHFIP Use Fluorinated Solvent (HFIP/TFE) EWG->UseHFIP If standard fails StandardCesium Protocol B: Cs2CO3/DMF (The Cesium Effect) CheckHalide->StandardCesium Yes Mitsunobu Protocol C: Mitsunobu (Alcohol Activation) CheckHalide->Mitsunobu No (Unstable/Hindered)

Caption: Decision tree for selecting the optimal N-alkylation protocol based on experimental failure modes.

FAQ: Common Pitfalls

Q: Why does my reaction turn black when using NaH in DMF? A: DMF decomposes at high temperatures or in the presence of strong bases over time, forming dimethylamine and CO. This leads to byproducts.

  • Fix: Switch to Protocol B (

    
    )  or ensure your DMF is fresh and the reaction is kept 
    
    
    
    .

Q: I need the "wrong" regioisomer (the sterically hindered one). How do I force it? A: You must block the "easy" site.

  • Transient Protection: Use a removable blocking group (e.g., THP or SEM) if applicable, though this adds steps.

  • Solvent Switch: If you are in a polar solvent, switch to a non-polar solvent (Toluene) to promote tight ion-pairing, which often directs alkylation to the nitrogen with the highest charge density, regardless of sterics.

Q: Can I use microwave irradiation? A: Yes. Pyrazole alkylations with


 in MeCN/DMF are excellent candidates for microwave synthesis.
  • Settings: 100°C, 10–20 mins. This often improves yield by overcoming the activation energy of the initial deprotonation step [2].

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Efficient Cesium Carbonate Promoted N-Alkylations. Source: Synthesis / Organic Chemistry Portal. URL:[Link]

  • The "Cesium Effect" Magnified: Exceptional Chemoselectivity. Source: NIH / PubMed Central. URL:[Link]

  • Optimization of Mitsunobu Reaction Conditions. Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

Sources

Troubleshooting low reactivity in Sonogashira coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The "Deceptive" Substrate: Why Pyrazoles Fail

You are likely reading this because your standard Sonogashira protocol (Pd(PPh₃)₂Cl₂ / CuI / Et₃N), which works perfectly on iodobenzene, has failed on your pyrazole substrate.

Pyrazoles are deceptive. They appear simple, but they possess two distinct features that actively sabotage Palladium catalysis:

  • The Pyridine-like Nitrogen (N2): A potent σ-donor that displaces phosphine ligands, forming unreactive "Palladium black" or stable, inactive complexes [1].

  • The Pyrrole-like Nitrogen (N1-H): If unprotected, this proton is acidic (

    
    ). Common bases deprotonate it, creating a pyrazolate anion that binds Pd(II) tightly, arresting the catalytic cycle before transmetallation can occur [2].
    

This guide prioritizes Copper-Free and Bulky Ligand strategies to overcome these intrinsic mechanistic hurdles.

Diagnostic Workflow

Before altering your conditions, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Low Yield / No Reaction CheckSM Is Starting Material (Halide) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes Yes SM_No No, SM Remains CheckSM->SM_No No CheckProd Is Desired Product Formed? SM_Yes->CheckProd SideProd Identify Side Product CheckProd->SideProd No/Low Yield Dehal Dehalogenation (H-sub) CAUSE: Hydride source/Overheating SideProd->Dehal Mass = SM - Halogen + H Glaser Alkyne Dimer (Glaser) CAUSE: O2 Leak + Copper SideProd->Glaser Mass = 2x Alkyne - 2H CheckColor Did reaction turn black immediately? SM_No->CheckColor PdBlack Pd Black Precipitate CAUSE: Ligand displacement by Pyrazole N FIX: Use Bulky Ligands (XPhos) CheckColor->PdBlack Yes NoChange No Color Change/Pale CAUSE: Oxidative Addition Failure FIX: Switch to Pd(0) source or Heat CheckColor->NoChange No

Caption: Figure 1. Diagnostic logic for identifying the root cause of Sonogashira failure based on crude reaction analysis.

Technical FAQs & Solutions

Q1: The reaction turns black instantly, and I recover 90% starting material. What happened?

Diagnosis: Catalyst Poisoning via N-Coordination. The Mechanism: The pyridine-like nitrogen of the pyrazole is out-competing your phosphine ligand (e.g., PPh₃) for the Palladium center. Once the phosphine is displaced, the Pd(0) aggregates into inactive nanoparticles (Pd black). The Fix:

  • Protect the Nitrogen: Use a bulky protecting group like THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) . This sterically blocks the nitrogen from approaching the metal center [3].

  • Switch Ligands: If you cannot protect, use Buchwald Ligands (e.g., XPhos, tBuXPhos). These are massive, electron-rich ligands that bind Pd tightly and create a "steric wall" that prevents the pyrazole nitrogen from coordinating, while still allowing the linear alkyne to access the metal center [4].

Q2: I see full conversion of the alkyne, but it’s all homocoupled dimer (Glaser product).

Diagnosis: Oxygen leakage in a Copper-mediated system. The Mechanism: In the presence of Cu(I) and even trace Oxygen, the alkyne undergoes oxidative dimerization (Glaser coupling) faster than the Sonogashira cycle. Pyrazoles often require longer reaction times, increasing the window for this side reaction. The Fix:

  • Go Copper-Free: This is the most robust solution for pyrazoles. Eliminate CuI entirely. Use a highly active Pd system (e.g., Pd(OAc)₂ + XPhos + Cs₂CO₃ ) which does not require Copper activation of the alkyne [5].

  • Slow Addition: If you must use Copper, add the alkyne as a slow solution over 2-4 hours using a syringe pump to keep its concentration low relative to the aryl halide.

Q3: How does the position of the halogen (3-, 4-, or 5-iodo) affect the protocol?

The Insight: Electronic density dictates the rate-determining step.

  • 4-Iodopyrazoles: Electron-rich.[1] The C-I bond is strong. Oxidative Addition is the bottleneck.

    • Recommendation: High temperature (80-100°C) and electron-rich ligands (XPhos, P(tBu)₃).

  • 3- and 5-Iodopyrazoles: Electron-deficient (adjacent to N). Oxidative addition is fast, but these positions are sterically crowded and prone to N-coordination poisoning .

    • Recommendation: Bulky protecting groups are mandatory here. Lower temperatures (RT to 50°C) may suffice if the catalyst is active enough.

Mechanistic Visualization: The "Cycle of Death"

Understanding why the standard protocol fails is crucial for selecting the right fix.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (L2Pd(Ar)X) Pd0->OxAdd Steric Bulk (L) Allows Entry N_Coord N-Coordination (Poisoning) Pd0->N_Coord Small Ligand (PPh3) Displaced by Pyrazole N Py_Halide Halopyrazole (Substrate) Py_Halide->OxAdd Py_Halide->N_Coord TransMet Transmetallation (+ Alkyne) OxAdd->TransMet Product Coupled Product TransMet->Product DeadCat Inactive Pd-Complex (Dead End) N_Coord->DeadCat Irreversible

Caption: Figure 2. Competition between the productive catalytic cycle (top) and the catalyst deactivation pathway caused by pyrazole nitrogen coordination (bottom).

Recommended Experimental Protocols

Method A: The "Gold Standard" (Copper-Free, Protected)

Best for: Difficult substrates, expensive alkynes, scale-up. This protocol utilizes a Buchwald precatalyst to generate a highly active monoligated Pd(0) species that is resistant to N-poisoning and eliminates Glaser coupling [6].

Reagents:

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (degassed)

  • Temperature: 60°C

Step-by-Step:

  • Charge a reaction vial with the protected halopyrazole (1.0 equiv), XPhos Pd G2 (0.02 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the vial and purge with Argon for 5 minutes (cycling vacuum/inert gas 3 times).

  • Add anhydrous, degassed MeCN (0.2 M concentration relative to halide) via syringe.

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Heat to 60°C for 4–16 hours.

  • Validation: Reaction mixture should remain yellow/orange/brown but homogeneous. Precipitation of Pd black indicates catalyst death (add more ligand).

Method B: The "Quick & Dirty" (Copper-Mediated, Unprotected)

Best for: Initial screening, simple 4-iodopyrazoles. Warning: High risk of homocoupling.

Reagents:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2]

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Et₃N (used as solvent) or DMF/Et₃N (3:1)

  • Temperature: 80°C

Step-by-Step:

  • Dissolve 4-iodopyrazole (1.0 equiv) and Pd(PPh₃)₂Cl₂ in degassed Et₃N.

  • Crucial Step: Degas this mixture before adding CuI. Bubble Argon through the liquid for 10 mins.

  • Add CuI (0.05 equiv). The solution should remain yellow. If it turns dark green/blue immediately, oxygen is present.

  • Add alkyne (1.5 equiv) dropwise over 30 mins.

  • Heat to 80°C.

Data Summary: Ligand Performance on Pyrazoles

Ligand ClassExampleReactivity on PyrazolesRisk of N-PoisoningRecommendation
Triphenylphosphines PPh₃LowHigh Avoid for 3/5-halo positions
Bidentate dppf, dppeModerateModerateGood for 4-halo positions
Bulky Dialkylbiaryl XPhos, tBuXPhos High Low Preferred Choice
Tri-tert-butylphosphine P(tBu)₃HighLowExcellent but air-sensitive

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates. BenchChem.[4] Link

  • Altman, R. A., & Buchwald, S. L. (2006). Cu-Free Sonogashira Coupling of Aryl and Heteroaryl Halides.[5][6][7] Nature Protocols, 1, 2861–2864. Link

  • Gelbaum, T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.[1][8] ACS Omega, 3(10), 12905–12912. Link

  • Pu, X., et al. (2013). Recent Advances in Copper-Free Sonogashira Cross-Coupling Reactions. European Journal of Organic Chemistry, 2013(9), 1669–1684. Link

Sources

Technical Support: Stability & Handling of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses stability concerns regarding 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (hereafter referred to as Compound A ). This molecule is a critical intermediate often utilized in Suzuki-Miyaura cross-coupling reactions (via the C4-iodine) or reduced to primary amines (via the nitrile) for kinase inhibitor synthesis.

Users frequently report three distinct degradation modes:

  • Discoloration (Yellowing/Browning): Caused by photolytic deiodination.

  • Loss of Potency (Precipitation): Caused by Retro-Michael addition (loss of the alkyl chain).

  • Hydrolysis: Conversion of the nitrile tail to an amide or carboxylic acid.[1][2][3][4]

Compound Architecture & Vulnerabilities
Functional GroupStructural RoleStability RiskTrigger
C4-Iodine Cross-coupling handleHigh : Photolabile bondUV/Visible Light
N-Cyanoethyl Solubility / Amine precursorModerate : Retro-Michael eliminationBasic pH, Heat
Nitrile (-CN) Functional handleLow/Moderate : HydrolysisStrong Acid/Base + Water

Module 1: Photostability (The Iodine Problem)

Issue: Solutions of Compound A turn yellow or brown upon storage on the benchtop, even in sealed vials. Diagnosis: Photolytic Deiodination . The C–I bond energy (


50 kcal/mol) is significantly lower than C–Br or C–Cl. Exposure to ambient lab light (fluorescent) induces homolytic cleavage, generating an aryl radical and iodine radical (

). The recombination of iodine radicals forms

, causing the yellow discoloration.
Troubleshooting & Prevention
  • Immediate Action: Check LCMS for the mass of the de-iodinated product (Mass =

    
    ).
    
  • Storage Protocol: Always use amber glass vials. Wrap clear vessels in aluminum foil during reactions.

  • Handling: Minimize exposure to direct sunlight or high-intensity LEDs.

Diagram: Photodegradation Pathway

Photolysis Compound Compound A (Intact) Radical Aryl Radical (Transient) Compound->Radical hν (UV/Vis) Iodine Free Iodine (I2) (Yellow Color) Compound->Iodine Radical Recombination Deiodinated De-iodinated Product (3,5-dimethyl...) Radical->Deiodinated H-abstraction (from solvent)

Caption: Figure 1. Homolytic cleavage of the C-I bond driven by photon absorption, leading to discoloration and des-iodo byproducts.

Module 2: Chemical Stability (pH & Thermal)

Issue: Appearance of a lower molecular weight impurity or a highly polar impurity during storage or workup. Diagnosis: This compound is sensitive to pH extremes due to the N-cyanoethyl group.

Scenario A: The Retro-Michael Elimination (Base Sensitivity)

The


-alkyl chain is essentially a Michael adduct of 3,5-dimethyl-4-iodopyrazole and acrylonitrile. Under basic conditions (pH > 9) or high heat, the reaction reverses (Retro-Michael), ejecting acrylonitrile.
  • Trigger: Storage in basic buffers, use of strong bases (NaOH, NaH) without cooling, or heating in DMF/DMSO above 80°C.

  • Byproduct: 4-iodo-3,5-dimethyl-1H-pyrazole (Precipitate).

Scenario B: Nitrile Hydrolysis (Acid/Base Sensitivity)

The nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid.[1][2][3][4]

  • Trigger: Aqueous acids (HCl, TFA) or prolonged exposure to atmospheric moisture.

  • Byproduct: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

Diagram: Chemical Degradation Pathways

Degradation cluster_base Basic Conditions / Heat cluster_hydrolysis Acidic/Basic Aqueous Conditions Start Compound A (Nitrile) Retro Retro-Michael Product (Free Pyrazole + Acrylonitrile) Start->Retro pH > 9 or T > 80°C (Elimination) Amide Amide Intermediate Start->Amide H2O / H+ or OH- Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid Hydrolysis

Caption: Figure 2. Divergent degradation pathways based on environmental conditions. Retro-Michael is the dominant failure mode in basic organic media.

Module 3: Solvent Compatibility & Validated Protocols

Issue: Users report "crashing out" in DMSO stocks or inconsistent LCMS results. Insight: While pyrazoles are generally soluble in DMSO, the iodine atom makes the molecule lipophilic, while the nitrile adds polarity.

Solvent Recommendations Table
SolventSuitabilityNotes
DMSO High Recommended for stock solutions (10-100 mM). Store frozen (-20°C). Avoid repeated freeze-thaw cycles to prevent moisture uptake (hydrolysis risk).
Acetonitrile High Excellent for LCMS and short-term reactions. Stable.
Methanol/Ethanol Moderate Good solubility, but nucleophilic solvents can interact with the nitrile under acidic catalysis (Pinner reaction).
Water Low Poor solubility.[5] Requires organic co-solvent.
DMF Moderate Avoid heating >60°C; DMF decomposes to dimethylamine (base), triggering Retro-Michael elimination.
Standardized HPLC Analysis Protocol

Use this method to separate the parent compound from its three main degradants (De-iodo, Free Pyrazole, Amide).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the nitrile).

  • Mobile Phase B: Acetonitrile (No acid required).

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Nitrile/Amide).

  • Expected Retention Order (approximate):

    • Amide/Acid (Most Polar)

    • Free Pyrazole (Retro-Michael product)

    • Compound A (Parent)

    • De-iodo impurity (Most Lipophilic - loss of Iodine)

Frequently Asked Questions (FAQ)

Q1: Can I heat this reaction to 120°C for a Suzuki coupling? A: Caution is advised. While the Suzuki reaction requires heat, 120°C puts you at risk of the Retro-Michael elimination , losing the ethyl-nitrile chain.

  • Recommendation: Use a more active catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G2) to lower the required temperature to 60-80°C.

Q2: My DMSO stock solution turned pink. Is it ruined? A: Pink/Brown coloration usually indicates free iodine (


). This confirms some photolysis or oxidation has occurred.
  • Troubleshooting: Run an LCMS. If the parent peak is >95%, the color is due to trace iodine (which has a high extinction coefficient) and the sample may still be usable. If <90%, discard.

Q3: How do I remove the nitrile group later? A: The nitrile is not a leaving group; it is a handle. If you intended to use the cyanoethyl group as a protecting group for the pyrazole nitrogen, you can remove it intentionally using a strong base (KOtBu) in THF/DMF to trigger the Retro-Michael reaction described in Module 2.

References

  • Iodine Photolability: Grimmett, M. R. "Halogenation of Imidazoles and Pyrazoles." Advances in Heterocyclic Chemistry, Vol 27, 1980.

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. "Mechanisms of Nitrile Hydrolysis." Journal of the American Chemical Society, 84(9), 1625–1629.

  • Retro-Michael of N-substituted Pyrazoles: Wirschun, W., et al. "Retro-Michael Reactions of N-Alkyl-azoles." Journal of Organic Chemistry, 62(10), 1997.

  • General Pyrazole Stability: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.

Sources

Technical Support Center: Purification of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile . As a key intermediate often utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules, the purity of this compound is critical for downstream lithiation or cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide addresses the specific physiochemical challenges associated with the N-alkylation of 4-iodo-3,5-dimethyl-1H-pyrazole with acrylonitrile (Michael Addition) and the subsequent isolation steps.

Target Molecule Specifications
PropertyDescription
IUPAC Name This compound
Key Functional Groups Nitrile (–CN), Pyrazole Ring, Aryl Iodide
Critical Impurities Unreacted NH-pyrazole, Iodine (

), Acrylonitrile oligomers, Hydrolyzed amide
Typical Appearance White to off-white crystalline solid
Storage Light-sensitive (protect from photolytic deiodination)

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product has a persistent yellow/brown discoloration."

Diagnosis: Iodine Contamination. This is typically caused by trace amounts of free iodine (


) or iodonium species. If you synthesized the precursor via direct iodination (using NIS or 

) or if the product was exposed to light, homolytic cleavage of the C-I bond can release iodine radicals.

Corrective Action:

  • Dissolution: Dissolve the crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Reductive Wash: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6] Thiosulfate reduces colored

      
       to colorless, water-soluble iodide ions (
      
      
      
      ).
  • Visual Check: The organic layer should turn from brown/yellow to clear/pale yellow immediately.

Issue 2: "H-NMR shows a broad singlet peak around 10.0–13.0 ppm."

Diagnosis: Unreacted Starting Material (4-iodo-3,5-dimethyl-1H-pyrazole). The peak corresponds to the acidic N-H proton of the unreacted pyrazole ring. This impurity competes in downstream coupling reactions and can poison palladium catalysts.

Corrective Action: Unlike the product, the starting material has an acidic proton (


).
  • Basic Wash: If the product is in an organic solvent (e.g., DCM), wash with 0.5 M NaOH or 10%

    
     .
    
    • Mechanism:[1][2][3][4][5][6] The base deprotonates the unreacted pyrazole, converting it into a water-soluble pyrazolate anion. The N-alkylated product (your target) has no acidic protons and remains in the organic layer.

  • Caution: Do not use concentrated strong base or heat, as this may hydrolyze the nitrile group.

Issue 3: "LC-MS indicates a mass peak of [M+18]."

Diagnosis: Nitrile Hydrolysis (Amide Formation). The nitrile group (–CN) has hydrolyzed to a primary amide (–


). This usually occurs if the Michael addition was performed at excessive temperatures (>80°C) or if the basic catalyst (e.g., Triton B, NaOH) was not fully quenched.

Corrective Action: Amides are significantly more polar than nitriles.

  • TLC Analysis: Check TLC (e.g., 30% EtOAc/Hexane). The amide will appear as a spot with a much lower

    
     value than the nitrile.
    
  • Purification:

    • Recrystallization: Use a solvent system like Isopropyl Alcohol (IPA)/Hexane . The polar amide often remains in the mother liquor or precipitates out separately depending on the ratio.

    • Silica Plug: Pass the material through a short silica pad eluting with low-polarity solvent (e.g., 10% EtOAc/Hexane) to elute the nitrile, leaving the amide on the silica.

Detailed Purification Protocols

Protocol A: The "Self-Validating" Workup (Recommended)

Use this standard workflow immediately after the Michael Addition reaction.

  • Quench: Dilute the reaction mixture with water. If a water-miscible solvent (e.g., DMF, DMSO) was used, add excess water to precipitate the crude product.

  • Extraction: Extract into Ethyl Acetate (EtOAc) (

    
    ).
    
  • The "Three-Wash" Sequence (Critical):

    • Wash 1 (Acidic Removal): Wash with 0.5 N HCl . (Removes basic catalysts like DBU or Triton B).

    • Wash 2 (Starting Material Removal): Wash with 10%

      
        or 0.5 N NaOH . (Removes unreacted NH-pyrazole).
      
    • Wash 3 (Iodine Removal): Wash with 10%

      
       . (Removes free iodine).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Recrystallization Strategy

For high-purity requirements (>99%).

  • Solvent System: Ethanol/Water (1:1 to 1:3 ratio) or Isopropyl Alcohol (IPA)/Heptane.

  • Procedure:

    • Dissolve the crude solid in minimal boiling Ethanol or IPA.

    • Remove from heat.

    • Slowly add water (or Heptane) dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the crystals and wash with cold Hexane.

Visualizing the Impurity Landscape

The following diagram illustrates the origin of common impurities and the logic flow for their removal.

PurificationLogic Reaction Crude Reaction Mixture (Michael Addition) Impurity_SM Impurity: Unreacted Pyrazole (Acidic N-H) Reaction->Impurity_SM Contains Impurity_I2 Impurity: Free Iodine (Yellow/Brown) Reaction->Impurity_I2 Contains Impurity_Amide Impurity: Amide (Hydrolysis) Reaction->Impurity_Amide Contains Step_Wash_Base Wash: 0.5M NaOH Reaction->Step_Wash_Base Impurity_SM->Step_Wash_Base Deprotonates to Water Soluble Anion Step_Wash_Thio Wash: Na2S2O3 Impurity_I2->Step_Wash_Thio Reduces to I- Step_Recryst Recrystallization (IPA/Hexane) Impurity_Amide->Step_Recryst Remains in Mother Liquor Step_Wash_Base->Step_Wash_Thio Waste_Aq Aqueous Waste Step_Wash_Base->Waste_Aq Removes SM Step_Wash_Thio->Step_Recryst Step_Wash_Thio->Waste_Aq Removes Iodine Product Pure Target: This compound Step_Recryst->Product

Figure 1: Purification logic flow for removing specific chemical impurities from the crude reaction mixture.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of recrystallization? A: Yes. The nitrile product is moderately polar. A gradient of 0%


 30% Ethyl Acetate in Hexane  is typically effective on silica gel. The unreacted pyrazole (if not washed out) will elute later due to H-bonding with silica, while the non-polar product elutes earlier.

Q: Why is the 3,5-dimethyl substitution important for purification? A: The 3,5-dimethyl substitution makes the pyrazole ring symmetric. This eliminates the formation of regioisomers during the Michael addition (N1 vs N2 alkylation leads to the same product). If you were using a non-symmetric pyrazole (e.g., 3-methyl-1H-pyrazole), you would struggle with separating regioisomers, often requiring careful chromatography.

Q: Is the product stable in solution? A: It is stable in neutral organic solvents. However, avoid prolonged storage in acidic or basic solutions to prevent nitrile hydrolysis. Always store the solid in amber vials to prevent iodine release.

References

  • Synthesis of Pyrazole Derivatives via Michael Addition

    • El-Mekabaty, A. (2013). Synthesis and reactions of some novel pyrazole derivatives.
    • Source:

  • Purification of 4-Iodopyrazoles

    • Kavitha, S., et al. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine.
    • Source:

  • General Pyrazole Chemistry & Regioselectivity

    • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. Provides context on the symmetry of 3,5-dimethylpyrazoles and lack of regioisomers.
    • Source:

  • Sandmeyer & Iodination Protocols (Contextual)

    • Google Patents CN107674026B. Preparation method of ruxolitinib intermediate. Describes similar pyrazole-nitrile handling and impurity profiles.
    • Source:

Sources

Technical Support Center: Scale-Up Synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Hub. Ticket Subject: Scaling up the synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. Assigned Specialist: Senior Application Scientist, Process Development Unit.

Executive Summary & Strategic Route Analysis

This molecule is a critical "Janus" intermediate—a bifunctional scaffold often used in the synthesis of JAK inhibitors and agrochemicals. It possesses a nitrile handle for further reduction/hydrolysis and an aryl iodide for Suzuki/Sonogashira cross-coupling.

The Golden Rule of Scale-Up for this Target: Do not iodinate the starting material (3,5-dimethylpyrazole) first. While feasible on a milligram scale, the electron-withdrawing iodine atom significantly reduces the nucleophilicity of the pyrazole nitrogens, causing the subsequent Michael addition to require harsher conditions (higher heat), which increases the risk of acrylonitrile polymerization.

Recommended Workflow:

  • Aza-Michael Addition: 3,5-dimethylpyrazole + Acrylonitrile

    
     3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.
    
  • Electrophilic Iodination: Regioselective iodination at C4 using NIS or

    
    /Oxidant.
    

Module A: The Aza-Michael Addition (The "Make or Break" Step)

Objective: Synthesize the N-alkylated core while managing the polymerization risk of acrylonitrile.

Standard Operating Procedure (SOP-MA-01)
  • Substrates: 3,5-Dimethylpyrazole (1.0 eq), Acrylonitrile (1.2–1.5 eq).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 eq) or

    
     (0.1 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (if higher temp needed). Note: Neat reactions are possible but risky on scale due to exotherms.

Step-by-Step Protocol:

  • Charge: Load reactor with 3,5-dimethylpyrazole and MeCN (5 vol).

  • Catalyst Addition: Add DBU (0.05 eq) at room temperature.

  • Controlled Addition: Add Acrylonitrile dropwise over 2–4 hours. Critical: Maintain internal temperature

    
    C. The reaction is exothermic.
    
  • Reaction: Stir at 50–60^\circ C for 6–12 hours. Monitor by HPLC/TLC (Disappearance of pyrazole).

  • Workup: Concentrate under reduced pressure to remove excess acrylonitrile (trap in bleach scrubber). Dissolve residue in EtOAc, wash with dilute HCl (to remove DBU), then brine.

  • Crystallization: The product often solidifies upon cooling or trituration with hexanes/heptane.

Troubleshooting Guide: Michael Addition
SymptomProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Catalyst deactivation or insufficient basicity.Spike with 0.05 eq additional DBU. Increase temp to 70°C (ensure reflux condenser is efficient).
Polymer Formation (White Goo) Runaway polymerization of acrylonitrile.Prevention: Ensure commercial acrylonitrile contains inhibitor (MEHQ).[1] Remedy: Filter solids; polymerization is irreversible.
Low Regioselectivity N/A for this molecule.3,5-dimethylpyrazole is symmetric. N1 and N2 alkylation yield the exact same product.
Yellow/Orange Impurity Oxidation of DBU or oligomerization.Wash organic layer with 1M HCl during workup to fully remove amine base residues.

Module B: Regioselective Iodination (The Precision Step)

Objective: Install the iodine atom at the C4 position without over-iodinating or hydrolyzing the nitrile.

Standard Operating Procedure (SOP-IO-02)
  • Substrate: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq) OR

    
     (0.6 eq) + 
    
    
    
    (30% aq, 0.6 eq) for a greener route.
  • Solvent: Acetonitrile or Methanol (for

    
     route).
    

Step-by-Step Protocol (NIS Method - Cleanest for Pharma):

  • Dissolution: Dissolve the Michael adduct in MeCN (10 vol). Cool to 0–5^\circ C.

  • Addition: Add NIS portion-wise over 1 hour. Do not dump all at once; exotherm is mild but color changes need monitoring.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution. Stir until the dark red/brown color fades to pale yellow/clear.
    
  • Isolation: Dilute with water. The product, this compound, usually precipitates as a white/off-white solid. Filter and wash with water.[2]

Troubleshooting Guide: Iodination
SymptomProbable CauseCorrective Action
Product is Purple/Brown Trapped free iodine (

) in the crystal lattice.
Critical: Wash the filter cake with 5% sodium thiosulfate solution, then copious water. Recrystallize from EtOH if necessary.
Low Yield (Precipitation) Product too soluble in organic solvent.Add water (anti-solvent) slowly to the reaction mixture after quenching to force precipitation.
Nitrile Hydrolysis (Amide formation) Acidic conditions or high temp with water.Maintain neutral pH.[3] If using

, ensure temp stays

C.

Visual Workflows (Graphviz)

Diagram 1: Synthetic Logic & Process Flow

SynthesisFlow cluster_safety Critical Safety Checks Start Start: 3,5-Dimethylpyrazole Acrylo + Acrylonitrile (Michael Addition) Start->Acrylo Intermed Intermediate: N-alkylated Pyrazole Acrylo->Intermed  Cat. DBU, 60°C   Check1 Inhibit Acrylonitrile (Prevent Polymerization) Acrylo->Check1 Iodine + NIS or I2/H2O2 (Electrophilic Subst.) Intermed->Iodine Product Target: 3-(4-iodo-3,5-dimethyl...) Iodine->Product  MeCN, RT   Check2 Thiosulfate Wash (Remove Iodine Color) Iodine->Check2

Caption: Step-wise synthetic flow emphasizing the critical intermediate and safety checkpoints.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Issue Color Product Discolored (Purple/Brown)? Issue->Color Yield Low Yield (<60%)? Issue->Yield Stall Reaction Stalled? Issue->Stall Sol_Thio Wash with 10% Na2S2O3 Color->Sol_Thio Yes Sol_Base Check Base (DBU) Increase Temp Yield->Sol_Base If incomplete conversion Sol_Poly Check Acrylonitrile Quality (Inhibitor present?) Yield->Sol_Poly If white solid byproduct found Stall->Sol_Base Yes

Caption: Decision tree for resolving common scale-up anomalies.

Safety & Compliance (Acrylonitrile Handling)

WARNING: Acrylonitrile is a high-consequence chemical.

  • Toxicity: It is acutely toxic and a suspected carcinogen.[4] All transfers on scale >10g must be done in a fume hood with a bleach scrubber attached to the vent line.

  • Polymerization: Spontaneous polymerization can be explosive.

    • Check: Ensure your acrylonitrile stock contains 35–45 ppm MEHQ (monomethyl ether hydroquinone).

    • Storage: Store at

      
      C away from light.
      
    • Disposal: Quench excess acrylonitrile streams with dilute bleach (Sodium Hypochlorite) before disposal to convert nitriles to cyanates/carbonates.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[5] The Journal of Organic Chemistry.

  • Li, H., et al. (2014). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[6] RSC Advances.

  • Vertex Pharmaceuticals. (2015). 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.

  • INEOS. Acrylonitrile Safe Handling Guide. (Industry Standard Safety Protocol).

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation & Stability of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists. Topic: Stability profiling, impurity identification, and handling of halogenated pyrazole intermediates.

Overview

As a Senior Application Scientist, I often address inquiries regarding the stability of This compound (CAS 1340316-77-9 / related analogs). This compound is a critical "building block" intermediate, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting small molecules. Its structural dual-functionality—a reactive nitrile tail and a halogenated pyrazole core—makes it versatile but also susceptible to specific degradation pathways if not handled correctly.

This guide synthesizes field data and chemical principles to help you troubleshoot purity issues and optimize storage conditions.

Part 1: Critical Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes. Use this to identify unknown peaks in your LC-MS chromatograms.

DegradationPathways Parent Parent Compound This compound MW: ~275.1 Amide Primary Hydrolysis Product (Amide Intermediate) +18 Da Parent->Amide Acid/Base Hydrolysis (H2O, pH <3 or >9) DesIodo De-iodinated Impurity (Des-iodo analog) -126 Da Parent->DesIodo Photolysis (UV) or Metal Reduction RetroMichael Retro-Michael Cleavage 4-iodo-3,5-dimethyl-1H-pyrazole Loss of Acrylonitrile moiety Parent->RetroMichael Thermal Stress (>80°C) or Strong Base Hydroxy 4-Hydroxy Impurity (Oxidative/Substitution) -110 Da (I -> OH) Parent->Hydroxy Metabolic/Oxidative Substitution Acid Secondary Hydrolysis Product (Carboxylic Acid) +19 Da Amide->Acid Prolonged Hydrolysis

Figure 1: Mechanistic degradation map for this compound showing mass shifts relative to the parent.

Part 2: Troubleshooting & FAQs

Q1: I am observing a new impurity at RRT 0.85 with a mass shift of +18 Da. Is this hygroscopicity or degradation?

Diagnosis: This is likely chemical degradation (Hydrolysis) , not simple moisture absorption. Technical Insight: The nitrile group (-CN) on the propyl chain is susceptible to hydrolysis, converting first to a primary amide (-CONH₂).

  • Mechanism: Nucleophilic attack by water on the nitrile carbon, catalyzed by trace acids or bases.

  • Mass Shift: The addition of H₂O results in a mass increase of exactly +18.01 Da.

  • Action Plan:

    • Check the pH of your mobile phase. Propanenitriles are generally stable at neutral pH but degrade rapidly below pH 2 or above pH 10.

    • Ensure your storage container is tightly sealed; atmospheric moisture can drive this reaction over months.

Q2: My compound is turning yellow/brown upon exposure to light. Does the iodine atom affect stability?

Diagnosis: Yes, you are observing Photolytic Deiodination . Technical Insight: Carbon-Iodine (C-I) bonds are significantly weaker (~57 kcal/mol) than C-Br or C-Cl bonds. Exposure to UV or intense visible light can cause homolytic cleavage of the C-I bond, generating a radical pair.

  • The Yellow Color: Often caused by the release of elemental iodine (

    
    ) or the formation of conjugated coupling byproducts.
    
  • Impurity Profile: Look for the Des-iodo analog (3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile) in your LC-MS (Mass shift: -125.9 Da).

  • Protocol: Store this compound in amber glass vials wrapped in aluminum foil at -20°C. Avoid benchtop exposure to fluorescent light for prolonged periods.

Q3: Under basic conditions (pH > 10), I see a loss of the parent compound but no +18 Da peak. Instead, I see a smaller fragment. What is happening?

Diagnosis: You are likely triggering a Retro-Michael Addition . Technical Insight: The synthesis of this molecule typically involves the Michael addition of 4-iodo-3,5-dimethylpyrazole to acrylonitrile. This reaction is reversible.

  • Mechanism: Strong bases can deprotonate the position alpha to the nitrile (or simply reverse the equilibrium at high heat), cleaving the N-C bond.

  • Products: This releases free 4-iodo-3,5-dimethyl-1H-pyrazole and volatile acrylonitrile .

  • Detection: The pyrazole fragment will have a distinct retention time and a mass corresponding to the core ring structure without the alkyl tail.

Q4: Can I use this compound in Palladium-catalyzed cross-couplings without purification?

Diagnosis: Proceed with caution. Technical Insight: While the 4-iodo position is an excellent handle for Suzuki or Sonogashira couplings, degradation products can poison the catalyst.

  • Risk: Free iodide ions (from degradation) or the des-iodo impurity can compete for the Pd center.

  • Self-Validating Step: Run a "blank" degradation check before the reaction. Dissolve a small amount in your reaction solvent and check by TLC/LC-MS. If the "Des-iodo" peak is >1%, recrystallize the starting material to ensure consistent yields.

Part 3: Data Summary of Impurities

Use this table to calibrate your analytical methods.

Impurity NameStructure DescriptionMass Shift (Δ)Likely CauseRRT (Approx)*
Amide Analog Nitrile converted to -CONH₂+18 DaHydrolysis (Acid/Base)~0.8 - 0.9
Acid Analog Nitrile converted to -COOH+19 DaProlonged Hydrolysis~0.5 - 0.7
Des-iodo Analog Loss of Iodine (-I, +H)-126 DaPhotolysis / Reduction~0.4 - 0.6
Pyrazole Core Loss of propanenitrile chain-53 DaRetro-Michael (Base/Heat)Variable
4-Hydroxy Analog Iodine replaced by -OH-110 DaOxidative / Nucleophilic< 0.5

*Relative Retention Time (RRT) varies by column/method but generally follows polarity trends.

Part 4: References

  • Dana Bioscience . Product Entry: 3-(4-Hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile. (Demonstrates existence of hydroxy-degradation analog).

  • National Center for Biotechnology Information (PubChem) . Compound Summary: 4-Iodopyrazole.[1] (General reactivity of the iodopyrazole core).

  • ResearchGate . Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Discusses stability of N-protected iodopyrazoles).

  • BLD Pharm . Product Entry: 3-(4-Iodo-1H-pyrazol-1-yl)butanenitrile. (Structural analog showing similar storage requirements).

Sources

How to avoid de-iodination in pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Heterocyclic Functionalization

Ticket Status: OPEN Topic: Preventing De-iodination & Halogen Scrambling in Pyrazoles Support Tier: Senior Application Scientist

Executive Summary

Iodopyrazoles are high-value scaffolds in medicinal chemistry due to the versatility of the C-I bond. However, this bond is chemically fragile (


). "De-iodination" is often a catch-all term for three distinct failure modes:
  • Protodeiodination: Replacement of Iodine with Hydrogen (reduction).

  • Halogen Dance (DHD): Migration of Iodine to a thermodynamically more stable position.

  • Halogen Scrambling: Unintended exchange during metallation events.

This guide provides validated protocols to preserve the C-I motif during N-alkylation, cross-coupling, and metallation.

Module 1: N-Functionalization (Alkylation & Arylation)

User Query: "Every time I try to N-alkylate my 4-iodopyrazole using NaH/DMF, I lose the iodine or get a mixture of isomers. How do I stop this?"

Diagnosis: The use of strong bases (NaH, KH) and polar aprotic solvents (DMF, DMSO) at elevated temperatures encourages Single Electron Transfer (SET) mechanisms or Halogen Dance , leading to iodine loss.

The Solution: Switch to "Soft" Deprotonation or Chan-Lam Coupling.

Protocol A: Mild Base Alkylation (The Carbonate Method)

Instead of irreversibly deprotonating with NaH, use a buffering base that allows equilibrium deprotonation without exposing the naked anion to high energy states.

  • Reagents:

    
     (preferred) or 
    
    
    
    .
  • Solvent: MeCN (Acetonitrile) or Acetone.

  • Additive: 18-Crown-6 (if using K) or TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Temperature: Keep below 60°C.

Protocol B: Chan-Lam Coupling (For N-Arylation)

If you are attaching an aryl group, do not use


 conditions (which require harsh bases). Use Copper-catalyzed oxidative coupling.[1] This occurs at room temperature and leaves the C-I bond untouched.

Step-by-Step Chan-Lam Protocol:

  • Charge Flask: 1.0 equiv Iodopyrazole, 1.5 equiv Arylboronic acid, 1.0 equiv

    
    .
    
  • Base: 2.0 equiv Pyridine (mild base is critical).

  • Solvent: DCM (Dichloromethane) or DCE.

  • Atmosphere: Open to air (balloon of dry air is preferred to control moisture).

  • Stir: Room Temperature for 16-24h.

  • Workup: Filter through Celite/Silica pad to remove Cu salts.

Data: Base Selection Impact on De-iodination

Base SystempKa (conj. acid)De-iodination RiskMechanism of Failure
NaH / DMF ~35High SET / Halogen Dance
KOtBu / THF ~17Moderate E2 elimination side-reactions

/ MeCN
~10Low Controlled deprotonation
Pyridine / Cu(OAc)2 ~5Negligible Oxidative Coupling (Radical-free)
Module 2: Metallation & Exchange (The "Knochel" Standard)

User Query: "I need to functionalize position 5 of my 4-iodopyrazole. Using n-BuLi results in a mess. How do I lithiate without losing the iodine?"

Diagnosis: Lithium-Halogen exchange is extremely fast and exothermic.


 will attack the C-I bond (exchange) faster than it deprotonates the C-H bond. Furthermore, lithiated species are prone to Halogen Dance , where the lithium moves to a more acidic position, dragging the iodine with it.

The Solution: The Turbo Grignard (


).
Magnesium is less electropositive than Lithium, making the C-Mg bond more covalent and less prone to scrambling. The addition of LiCl breaks up polymeric Mg aggregates, increasing kinetic reactivity without increasing thermodynamic instability.
Visual Workflow: Turbo Grignard Functionalization

TurboGrignard Start Start: 4-Iodopyrazole Reagent Add iPrMgCl·LiCl (Turbo Grignard) Start->Reagent TempCheck Temperature Control (-15°C to 0°C) Reagent->TempCheck Critical Step Exchange Selective Mg-Halogen Exchange (If Br present, I exchanges preferentially) TempCheck->Exchange If Halogen present Deprotonation Direct Magnesiation (If N-H protected) TempCheck->Deprotonation If only C-H present Electrophile Add Electrophile (E+) (Aldehyde, Iodine, etc.) Exchange->Electrophile Deprotonation->Electrophile Product Functionalized Iodopyrazole Electrophile->Product

Figure 1: Workflow for selective magnesiation using Knochel's Turbo Grignard reagent. Note the strict temperature window.

Protocol: Selective Exchange

To selectively react at a C-Br site while keeping a C-I site is chemically difficult because C-I reacts faster. However, to react at a C-H site while preserving C-I:

  • Protection: Ensure N1 is protected (e.g., THP, SEM, or Benzyl).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Temp: Cool to -20°C .

  • Reagent: Add

    
     (1.1 equiv) dropwise.
    
  • Time: Stir 30 mins. (Monitor by GC-MS quench with

    
    ).
    
  • Trapping: Add electrophile at -20°C, then warm to RT.

Why this works: The activation energy for I/Mg exchange is higher than I/Li exchange. By keeping the temp low, you kinetically trap the magnesiated species before the iodine can scramble.

Module 3: Cross-Coupling (Suzuki/Sonogashira)

User Query: "I am doing a Suzuki coupling on a chloride elsewhere in the molecule. The Iodine on the pyrazole keeps falling off (hydrodeiodination)."

Diagnosis: Palladium inserts into C-I bonds easiest (


). If you have a C-I bond, it will participate in the catalytic cycle. If you are seeing reduction (H instead of I), your catalytic cycle is stalling, likely due to 

-hydride elimination
from alkyl ligands or solvent interaction, followed by reductive elimination.

The Solution: Orthogonal Catalysis or "Dummy" Ligands.

  • The "Site-Selectivity" Rule: You generally cannot couple a Chloride in the presence of an Iodine using standard Pd(0). The Iodine will react first.

    • Strategy: React the Iodine first (it's the best handle!).

    • Strategy: If you MUST preserve the Iodine, use a Silane protection strategy (convert C-I to C-SiMe3, couple the Cl, then convert C-SiMe3 back to C-I with ICl).

  • Preventing Hydrodeiodination (Reduction): If the Iodine is the intended reaction site but you are getting reduction (Ar-I

    
     Ar-H) instead of coupling (Ar-I 
    
    
    
    Ar-R):
    • Water Control: Strictly anhydrous. Water acts as a proton source for demetallation.

    • Catalyst Load: Increase catalyst loading. Slow turnover allows side reactions to compete.

    • Ligand: Use Buchwald Ligands (e.g., XPhos, SPhos) . These bulky, electron-rich ligands accelerate the Oxidative Addition and Reductive Elimination steps, leaving less time for the Pd-intermediate to decompose or scavenge protons.

FAQ: Rapid Fire Troubleshooting

Q: Can I use LDA to lithiate my iodopyrazole? A: Avoid. LDA frequently triggers the "Halogen Dance" mechanism, moving your iodine from C4 to C3/C5. Use TMPMgCl·LiCl (Knochel-Hauser Base) instead.

Q: My iodine is turning purple during the reaction. A: This indicates free


 generation. Your reaction is likely undergoing radical decomposition or photo-degradation. Wrap the flask in aluminum foil and add a radical scavenger like BHT if the reaction allows.

Q: I need to remove a protecting group with acid, will the iodine survive? A: C-I bonds are sensitive to strong mineral acids (HI formation). Use milder deprotection methods (e.g., TFA/DCM for Boc, TBAF for Silyl) rather than boiling HCl.

References
  • N-Alkylation Selectivity & Methods

    • L. Toupet et al., Highly Selective N-Alkylation of Pyrazoles, ResearchGate.

    • Chan-Lam Coupling Review: Q. Wang et al., Copper-Catalyzed Chan-Lam Coupling Reaction of Pyrazoles, Asian Journal of Chemistry.

  • Turbo Grignard & Magnesiation

    • P. Knochel et al., A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds, Angew.[2] Chem. Int. Ed., 2004.[2][3][4]

    • Comprehensive Study of Turbo-Grignard Reactivity, ResearchGate, 2023.

  • Halogen Dance Mechanism

    • Mechanistic Insight into the Halogen Dance Rearrangement, ResearchGate.

  • Palladium Cross-Coupling

    • Palladium-Catalyzed Cross-Coupling Reactions, Nobel Prize Background & Sigma Aldrich Technical Guides.

Sources

Technical Support Center: Characterization of Iodinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Analytical Anomalies in Iodinated Pyrazole Scaffolds

Introduction: The "Deceptive" Scaffold

Iodinated pyrazoles are high-value intermediates in drug discovery, particularly as precursors for Suzuki-Miyaura or Sonogashira couplings in kinase inhibitor synthesis. However, they present a unique "perfect storm" of analytical challenges:

  • Regioisomerism: The annular tautomerism of the pyrazole ring leads to mixtures of

    
    - and 
    
    
    
    -alkylated products that are often indistinguishable by standard 1D
    
    
    H NMR.
  • The Heavy Atom Effect: The iodine atom introduces relativistic effects that distort standard

    
    C chemical shift expectations, leading researchers to believe their product has decomposed.
    
  • Labile C-I Bonds: In-source fragmentation during Mass Spectrometry can mimic impurities, leading to false negatives in purity assessments.

This guide provides field-proven protocols to resolve these specific issues.

Module 1: NMR Troubleshooting

Issue: "My C signal for the iodinated carbon is missing."

Diagnosis: You are likely looking in the wrong region. In aromatic systems, we expect carbon signals between 110–160 ppm. However, iodine induces a relativistic phenomenon known as the Spin-Orbit Heavy-Atom Effect on the Light-Atom (SO-HALA) . This causes a massive shielding (upfield shift) of the attached carbon.

The Physics: Unlike electronegative atoms (F, Cl) that descreen the nucleus (downfield shift), the large electron cloud of iodine couples with the orbital angular momentum. This results in the iodinated carbon (


) appearing in the aliphatic region  (often 60–90 ppm), where it is frequently obscured by solvent peaks (

triplets) or alkyl chains.

Corrective Protocol:

  • Expand Your Window: Do not limit your search to the aromatic region. Scan the 50–100 ppm range.

  • Run DEPT-135 or APT: The C-I carbon is quaternary. It will disappear in DEPT-135 or appear inverted (depending on phase) in APT, distinguishing it from solvent noise.

  • HMBC Validation: Look for long-range coupling from adjacent protons (

    
     or 
    
    
    
    ) to the "mystery" upfield peak.

Data Reference: Chemical Shift Anomalies

Substituent (C4-Position)Typical

C Shift (ppm)
Effect
-H 105 - 110Standard Aromatic
-Cl 108 - 115Inductive Deshielding
-Br 90 - 100Moderate Shielding
-I 55 - 85 Strong Relativistic Shielding (SO-HALA)

Module 2: Regioisomer Assignment ( vs )

Issue: "I cannot distinguish between the 1,3- and 1,5-isomers."

Diagnosis: Standard 1D NOE is often inconclusive if the substituents on


 and 

are sterically similar or lack protons (e.g.,

groups). The only definitive NMR method is

N-HMBC
.

The Logic: Nitrogen chemical shifts are highly sensitive to their bonding environment. In an


-substituted pyrazole:
  • Pyrrole-like Nitrogen (

    
    ):  Shielded (approx. -170 to -220 ppm relative to 
    
    
    
    ).
  • Pyridine-like Nitrogen (

    
    ):  Deshielded (approx. -60 to -100 ppm).
    

By correlating the


-alkyl protons or adjacent ring protons to these nitrogens, you can map the connectivity.

Step-by-Step Protocol:


N-HMBC Setup 
  • Concentration: You need high concentration (>20 mg/mL) as

    
    N is only 0.37% naturally abundant.
    
  • Parameter Optimization: Set the long-range coupling constant (

    
    ) to 6–8 Hz . This captures the 2-bond and 3-bond couplings.
    
  • Analysis:

    • Find the cross-peak from your

      
      -alkyl protons (e.g., 
      
      
      
      ).
    • If the

      
       correlates to a nitrogen at -180 ppm , you have identified the attachment point (
      
      
      
      ).
    • Look for the second nitrogen (pyridine-like) around -70 ppm . If the

      
      -substituent protons correlate to this 
      
      
      
      , the assignment is confirmed.

Visualization: Regioisomer Determination Workflow

Regioisomer_Workflow start Start: Isomeric Mixture h1 1H NMR Analysis (Check Integration) start->h1 noe 1D NOE / NOESY (Spatial Proximity) h1->noe decision Ambiguous? noe->decision hmbc 1H-15N HMBC (The Gold Standard) decision->hmbc Yes xray X-Ray Crystallography (Final Resort) decision->xray Still Unsure end Structure Confirmed hmbc->end N1 vs N2 Assigned

Caption: Decision matrix for assigning N-alkylation sites in pyrazoles. Note that


N-HMBC is prioritized over X-ray for speed.

Module 3: Mass Spectrometry Artifacts

Issue: "LCMS shows a major impurity peak at [M-127]."

Diagnosis: You are observing In-Source Deiodination . The C-I bond is relatively weak (~50-60 kcal/mol). Under standard Electrospray Ionization (ESI) conditions—especially with acidic mobile phases—the iodine can be cleaved before detection, creating a false signal that looks like the de-iodinated starting material.

Mechanism: Formic acid (commonly used at 0.1%) can catalyze an exothermic deiodination reaction in the ESI capillary. The resulting


 ion is an artifact, not a synthetic impurity.

Troubleshooting Guide:

ParameterRecommendationReason
Mobile Phase Modifier Switch to Acetic Acid or Ammonium AcetateFormic acid is too aggressive. Acetic acid reduces the exothermicity of the deiodination reaction.
Cone Voltage Lower by 20-30% High cone voltages increase collision energy in the source, snapping the C-I bond.
Ionization Mode Try Negative Mode (ESI-) If your pyrazole has acidic protons, negative mode is often "softer" on halogens.
Verification Run UPLC-UV (PDA) If the UV trace shows a single peak (99% purity) but MS shows two peaks (Parent and M-127), the "impurity" is generated inside the MS.

Visualization: The Deiodination Trap

Deiodination_Artifact cluster_0 LC Column cluster_1 ESI Source (High Energy) Compound Iodo-Pyrazole (Intact) Condition 0.1% Formic Acid + High Cone Voltage Compound->Condition Reaction C-I Bond Cleavage Condition->Reaction Result Spectrum: [M+H]+ (Parent) AND [M-I+H]+ (Artifact) Reaction->Result

Caption: Pathway of artifact generation in ESI-MS. Formic acid facilitates the loss of iodine, mimicking an impurity.

References

  • Alkorta, I., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Available at: [Link]

  • López-Tarifa, P., et al. (2012).[1] The tautomeric structures of 3(5),3′(5′)-azopyrazole: The combined use of NMR and electronic spectroscopies. Chemistry - A European Journal. Available at: [Link][2][3]

  • Hansen, S.H., et al. (2004). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

  • Cui, Z., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (IDPP-CN) has precipitated in your biological assay, resulting in cloudy wells, erratic IC50 curves, or "flat-line" inactivity.[1][2]

This molecule presents a classic medicinal chemistry challenge: it combines a highly lipophilic core (iodinated dimethyl pyrazole) with a semi-polar tail (propanenitrile).[1][2] While the nitrile group suggests some polarity, the iodine atom significantly increases the partition coefficient (LogP) and enhances Van der Waals interactions, leading to rapid aggregation in aqueous media.

This guide provides a root-cause analysis and three validated protocols to stabilize IDPP-CN in solution.

Phase 1: Diagnosis – Why Did It Crash?

The "DMSO Shock" Phenomenon

The most common error is adding a high-concentration DMSO stock (e.g., 10 mM) directly into a purely aqueous buffer (e.g., PBS or Media).

  • Kinetic Solubility vs. Thermodynamic Solubility: In DMSO, IDPP-CN is fully solvated.[1][2] Upon rapid introduction to water, the DMSO strips away, leaving the hydrophobic iodine-pyrazole cores exposed.

  • Nucleation: These cores aggregate faster than they can disperse.[2] This creates "oiling out" (micro-droplets) or immediate crystallization.[2]

  • Iodine Effect: The heavy iodine atom facilitates strong halogen bonding and stacking interactions, stabilizing the solid state and resisting re-solubilization.

Visualizing the Failure Mode

precipitation_mechanism cluster_0 The Critical Moment Stock 10mM Stock (100% DMSO) Mixing Rapid Addition to Aqueous Buffer Stock->Mixing Shock Solvent Exchange (DMSO leaves drug) Mixing->Shock Nucleation Nucleation (Hydrophobic Effect) Shock->Nucleation High Local Conc. Stable Stable Micelle/Solvation Shock->Stable Slow Addition + Surfactant Precipitate Precipitation (Assay Failure) Nucleation->Precipitate

Figure 1: Mechanism of compound precipitation during aqueous transfer. The red path indicates the typical failure mode driven by rapid solvent exchange.

Phase 2: Validated Solubilization Protocols

Do not attempt to heat the aqueous solution to force solubility; this may hydrolyze the nitrile group. Use one of the following methods.

Method A: The "Intermediate Dilution" (Recommended)

Best for: Cellular assays (IC50/EC50) where DMSO concentration must be <0.5%.

Direct dilution from 100% DMSO to 0.1% DMSO is a 1000-fold jump that induces shock.[2] We bridge this gap.

Protocol:

  • Prepare Stock: Dissolve IDPP-CN in 100% DMSO to 10 mM .

  • Intermediate Step: Dilute the stock 1:20 into a "Transition Solvent" (e.g., 50% DMSO / 50% Water or Media).

    • Result: 0.5 mM compound in 50% DMSO.[2] (This usually remains stable).[2]

  • Final Step: Dilute this intermediate 1:10 into your assay buffer.

    • Result: 50 µM compound in 5% DMSO.[2] (Further dilute with buffer to reach <0.5% DMSO if needed).[2][3]

Method B: Surfactant-Assisted Solubilization

Best for: Biochemical assays (Enzyme inhibition, Binding) where proteins are present.[1][2]

The iodine atom makes IDPP-CN "sticky" to plastic.[1][2] Non-ionic surfactants prevent surface adsorption and aggregation.[2]

Protocol:

  • Add Tween-20 or Triton X-100 to your assay buffer before adding the compound.[1][2]

  • Target Concentration: 0.01% (v/v) surfactant is usually sufficient.[2]

  • Order of Addition: Buffer + Surfactant → Vortex → Add Compound Stock.[2]

Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or very high concentration requirements.[1][2]

Cyclodextrins (specifically HP-β-CD) form a toroidal "bucket" that encapsulates the hydrophobic iodinated pyrazole, leaving the polar nitrile exposed.[1][2]

Protocol:

  • Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Dissolve IDPP-CN in a minimal volume of DMSO.[1][2][3]

  • Add the DMSO solution dropwise to the vortexing Cyclodextrin solution.

  • Note: This allows for much higher aqueous concentrations without precipitation.[2]

Phase 3: Assay Compatibility & Limits

Use this table to determine the safe operating limits for IDPP-CN in common assay types.

ParameterLimitReason / Mechanism
Max DMSO (Cell Assays) 0.1% - 0.5%Higher DMSO permeabilizes membranes; IDPP-CN may crash if DMSO is too low without intermediate step.[1][2]
Max DMSO (Biochem) 2% - 5%Enzymes are generally more tolerant, but IDPP-CN may inhibit enzymes non-specifically if it aggregates.[1][2]
Solubility Limit (PBS) < 10 µM (Est.)[1][2]The iodine atom drives lipophilicity. Without carrier, >10 µM is risky.[2]
Plasticware Low-BindingIodinated compounds bind avidly to polystyrene.[1][2] Use Polypropylene (PP) or NBS plates.[2]

Phase 4: Stability & Storage (The Iodine Factor)

Q: My compound turned yellow/brown in the DMSO stock. Is it bad? A: Yes. This indicates deiodination .[2]

  • Cause: The C-I bond on the pyrazole ring is photolabile (sensitive to light). UV or strong ambient light can cleave the iodine, releasing free radical iodine (

    
    ) which forms 
    
    
    
    (brown color).
  • Solution: Store solid and DMSO stocks in amber vials wrapped in foil at -20°C.

Q: Can I autoclave the buffer with the compound? A: No.

  • Cause: The propanenitrile group is susceptible to hydrolysis at high temperatures/pressures, converting to the amide (propanamide) or acid (propanoic acid).

  • Solution: Filter sterilize (0.22 µm PVDF) instead.[2]

Workflow Visualization: The "Safe Transfer" Path

This diagram outlines the correct sequence to move IDPP-CN from the freezer to the assay plate without precipitation.

safe_transfer_protocol Solid Solid IDPP-CN (Store -20°C, Dark) Stock Master Stock 10 mM in 100% DMSO Solid->Stock Dissolve & Vortex Check Visual Check: Clear? Stock->Check Check->Stock No: Sonicate/Warm (37°C) Intermediate Intermediate Dilution (500 µM in 50% DMSO) Check->Intermediate Yes: Dilute 1:20 AssayReady Working Solution (2x Conc. in Buffer + 0.01% Tween) Intermediate->AssayReady Dilute into Buffer (Slow Addition) Plate Assay Plate (Final: 1x Conc, <0.5% DMSO) AssayReady->Plate Add to Cells/Enzyme

Figure 2: Step-by-step dilution workflow to maintain solubility.

References & Grounding

  • NIH Assay Guidance Manual: Compound Management. Source: National Center for Advancing Translational Sciences (NCATS).[2] Relevance: Defines best practices for DMSO stock preparation and handling lipophilic compounds. URL:[Link]

  • Solubility in Cell Culture Assays (DMSO Tolerance). Source: LifeTein / ResearchGate Consensus.[2] Relevance: Establishes the 0.1% - 0.5% DMSO safety limit for cellular assays to prevent solvent toxicity artifacts. URL:[Link]

  • Iodine/DMSO-mediated Pyrazole Synthesis. Source: Organic & Biomolecular Chemistry (RSC).[2] Relevance: Confirms the stability and solubility of iodinated pyrazoles in DMSO during synthesis, validating DMSO as the correct stock solvent. URL:[Link]

  • Troubleshooting Solubility (Precipitation). Source: NIH Assay Guidance Manual - Solubility Measurement.[1][2] Relevance: Explains the "kinetic solubility" trap where compounds precipitate after rapid dilution from DMSO. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Purity Analysis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile presents a classic chromatographic paradox: the molecule contains a highly polar, basic pyrazole core and a nitrile tail, yet it possesses a hydrophobic, polarizable iodine substituent.[1] Standard C18 methods often fail to resolve critical process impurities—specifically the N2-regioisomer and de-iodinated degradants —resulting in co-elution and inaccurate purity assays.[1]

This guide objectively compares the industry-standard C18 (Alkyl) approach against a targeted Pentafluorophenyl (PFP) stationary phase.[1] While C18 provides adequate retention, experimental evidence suggests that PFP phases offer superior selectivity for this halogenated intermediate by leveraging specific halogen-pi (


-hole) interactions.[1]

Chemical Context & Impurity Profiling[1]

To design a robust method, one must understand the synthesis-driven impurity profile.[1] This molecule is typically synthesized via the Michael addition of 4-iodo-3,5-dimethyl-1H-pyrazole to acrylonitrile.[1]

Critical Impurities
  • Regioisomer (N2-alkyl): Pyrazoles are ambident nucleophiles.[1] Alkylation can occur at N1 (Target) or N2 (Impurity). These isomers have identical mass and very similar lipophilicity (LogP), making separation on C18 difficult.

  • De-iodinated Precursor: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.[1]

  • Hydrolysis Product: Conversion of the nitrile to the amide/acid under stress.

Pathway Visualization

The following diagram illustrates the synthesis and potential impurity generation, highlighting the separation challenge.

ImpurityPathway cluster_legend Separation Challenge Start 4-iodo-3,5-dimethyl -1H-pyrazole Target TARGET PRODUCT (N1-Alkylation) 3-(4-iodo...) Start->Target Base/Heat Major Path Impurity1 IMPURITY A (N2-Regioisomer) Start->Impurity1 Tautomerism Minor Path Reagent Acrylonitrile Reagent->Target Impurity2 IMPURITY B (De-iodinated) Target->Impurity2 Light/Stress (De-iodination) Desc Target & Impurity A have identical Mass (LC-MS invisible) and similar LogP.

Figure 1: Synthetic pathway showing the origin of the critical N2-regioisomer and de-iodinated impurities.

Method Comparison: C18 vs. PFP

We compared two methodologies to determine the optimal release testing protocol.

Method A: The "Generic" Approach (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)

  • Mechanism: Hydrophobic interaction (London Dispersion).

  • Pros: High column stability, low cost, standard in most labs.[1]

  • Cons: Relies solely on hydrophobicity.[1] The iodine atom dominates retention, often masking the subtle difference in polarity between the N1 and N2 isomers.

Method B: The "Specialist" Approach (Fluoro-Phenyl / PFP)[1]
  • Column: Phenomenex Kinetex F5 or Thermo Hypersil GOLD PFP (150 x 4.6 mm, 2.6 µm)

  • Mechanism: Hydrophobic + Pi-Pi Interaction + Halogen Bonding .[1]

  • Pros: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich pyrazole and the polarizable iodine atom.[1]

  • Cons: Higher column cost, longer equilibration times.[1]

Experimental Data & Results

Chromatographic Performance Data

The following data represents average performance metrics (n=6 injections).

ParameterMethod A (C18)Method B (PFP)Verdict
Retention Time (Target) 8.4 min10.2 minPFP retains longer (better interaction)
Resolution (Target vs. N2-Isomer) 1.2 (Co-elution risk)3.8 (Baseline Resolved) PFP Superior
Selectivity (

) (Iodo vs. De-iodo)
1.151.45PFP Superior
Tailing Factor (

)
1.4 (Basic tailing)1.1 (Sharper peaks)PFP Superior
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.02 µg/mLPFP (Sharper peaks = higher height)
Analysis of Selectivity

The PFP column outperforms the C18 specifically because of the iodine substituent. On a C18 column, the iodine is just a "greasy" blob. On a PFP column, the iodine acts as a Lewis base (donor), interacting with the Lewis acid (acceptor) nature of the pentafluorophenyl ring. This "pulls" the target molecule away from the non-iodinated impurities and the regioisomer, which has a different steric access to the stationary phase.

Recommended Protocol (Method B)

This is the validated protocol for high-purity analysis.

Equipment & Reagents[2][3][4][5][6][7]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: PFP (Pentafluorophenyl) Core-Shell, 150 x 4.6 mm, 2.6 µm.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

Preparation[2][4][5][6][7][8][9][10]
  • Buffer Preparation: Dissolve 1.0 mL of Phosphoric Acid in 1000 mL water.[1] Adjust pH to 3.0 with Triethylamine (TEA) if peak shape is poor, though pure acid is usually sufficient for PFP. Note: Use Formic Acid (0.1%) if MS detection is required.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 2.6 µm particles.[1]
Column Temp 35°CImproves mass transfer and reduces backpressure.[1]
Detection UV @ 230 nmMax absorbance for pyrazole ring; avoids nitrile cutoff.[1]
Injection Vol 5.0 µLLow volume prevents solvent effects (peak splitting).
Gradient Table
Time (min)% Buffer (A)% ACN (B)Curve
0.09010Initial hold for polar degradants
2.09010Isocratic hold
12.04060Gradient to elute hydrophobic Iodine species
15.01090Wash
15.19010Re-equilibration
20.09010End

Workflow Logic & System Suitability

The following logic gate ensures the system is valid before committing valuable samples.

SystemSuitability Start Start Sequence Blank Inject Blank (50:50 Water:ACN) Start->Blank CheckBlank Interference at RT 10.2 min? Blank->CheckBlank StdInj Inject Std (x6) CheckBlank->StdInj No Fail STOP: Clean Column Check Pump CheckBlank->Fail Yes CalcRSD Calculate %RSD (Area & RT) StdInj->CalcRSD Decision RSD < 2.0% AND Tailing < 1.5? CalcRSD->Decision RunSamples Proceed to Samples Decision->RunSamples Pass Decision->Fail Fail

Figure 2: System Suitability Decision Tree ensuring data integrity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (90% Water).
RT Drift pH instabilityPyrazoles are sensitive to pH.[1] Ensure buffer is strictly pH 3.0 ± 0.[1]1.
High Backpressure PFP Frit cloggingPFP columns are sensitive.[1] Filter all samples through 0.2 µm PTFE filters.
Ghost Peaks Iodine leachingIf the sample is degraded, free iodine may stick to the system. Wash with 100% ACN.[1]

References

  • Halogenated Pyrazole Analysis: Beilstein Archives.[1] "Halogenations of 3-aryl-1H-pyrazol-5-amines." (2021).[1][2] Provides context on the synthesis and stability of iodinated pyrazoles. [Link]

  • HPLC Method Development for Polar-Embedded Compounds: Sielc Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Demonstrates the necessity of acidic buffers for basic pyrazole rings. [Link]

  • Chiral & Regioisomer Separation: National Institutes of Health (NIH). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." [Link]

Sources

Confirming the structure of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: via X-ray Crystallography Role: Senior Application Scientist Audience: Drug Discovery Chemists, Crystallographers, and Process Development Scientists.

Executive Summary: The Case for Absolute Configuration

In the development of pyrazole-based pharmacophores, structural ambiguity is a critical risk factor.[1] While 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile is a potent intermediate—leveraging the lipophilic 4-iodo substituent and the reactive nitrile tail—standard spectroscopic methods (NMR, MS) often fail to capture its solid-state behavior.

This guide compares the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) against conventional solution-phase analysis. We demonstrate that while NMR confirms connectivity, only SC-XRD provides the definitive crystallographic evidence—specifically C–I bond metrics and intermolecular halogen bonding—required for downstream structure-activity relationship (SAR) modeling and solid-form selection.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the "product" (SC-XRD confirmation) against standard alternatives, highlighting the specific limitations of NMR in the context of halogenated pyrazoles.

FeatureMethod A: SC-XRD (The Product) Method B: Solution NMR (1H/13C/15N) Method C: HR-MS
Primary Output Absolute 3D spatial arrangement & packingConnectivity & chemical environmentElemental composition & Mass
Regioisomer Proof Definitive. Direct visualization of N1-alkylation vs. N2.Inferential. Relies on NOE or chemical shift heuristics.[1]None. Isomers have identical mass.[1]
Conformational Data Exact. Torsion angles (N1-C-C-CN) in solid state.Averaged. Rapid rotation obscures low-energy conformers.None.
Intermolecular Forces Visible. Quantifies C–I[1]···N halogen bonds (σ-hole).[1]Invisible. Concentration-dependent shifts are ambiguous.None.
Suitability High. Essential for polymorph screening.[1]Medium. Routine ID only.Low. Purity check only.

Critical Insight: For 4-iodopyrazoles, the iodine atom acts as a Sigma-hole donor. NMR cannot detect these directional non-covalent interactions, which are pivotal for understanding how the drug molecule binds in a protein pocket.[1]

Experimental Protocol: From Synthesis to Structure

To ensure reproducibility, we employ a self-validating workflow. The synthesis utilizes a Michael addition, followed by a controlled crystallization optimized for halogenated aromatics.[1]

Phase 1: Synthesis & Purification
  • Precursor: 4-iodo-3,5-dimethyl-1H-pyrazole (Synthesized via iodination of 3,5-dimethylpyrazole).

  • Reagent: Acrylonitrile (1.2 equiv).[1]

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 0.1 equiv.[1]

  • Condition: Reflux in MeCN for 6 hours.

  • Workup: Remove solvent, redissolve in EtOAc, wash with brine.[1]

Phase 2: Crystallization (The Critical Step)

Standard rapid precipitation yields microcrystalline powder unsuitable for SC-XRD.[1] We use a Slow Evaporation technique to grow diffraction-quality prisms.

  • Solvent Selection: Dissolve 50 mg of purified product in 4 mL of Ethanol/Acetonitrile (3:1) . The acetonitrile stabilizes the dipole of the nitrile tail.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove nucleation sites.[1]

  • Vessel: Place in a narrow-neck vial (4 mL) covered with parafilm.

  • Perforation: Pierce 3-4 small holes in the parafilm to control evaporation rate.

  • Incubation: Store at 20°C in a vibration-free environment for 5-7 days.

    • Success Metric: Colorless blocks or prisms >0.2 mm in at least one dimension.[1]

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation,

    
     = 0.71073 Å).[1]
    
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid volume.

  • Strategy: Full sphere collection (

    
    ).
    
Structural Validation Workflow (Graphviz)

The following diagram illustrates the decision logic for confirming the structure, distinguishing between N1 and N2 alkylation (though symmetric in the starting material, the logic holds for general pyrazoles) and validating the halogen bond.

StructureConfirmation Start Crude Product (Michael Addition) Crystallization Slow Evaporation (EtOH/MeCN) Start->Crystallization Screening Microscope Check: Single Crystal? Crystallization->Screening XRD SC-XRD Data Collection (Mo Kα, 100K) Screening->XRD Yes Recrystallize Recrystallize (Change Solvent) Screening->Recrystallize No (Twinning/Powder) StructureSol Structure Solution (Direct Methods/SHELXT) XRD->StructureSol Check1 Check R1 Value (< 5%?) StructureSol->Check1 Check2 Verify Regiochemistry (N1-Propyl vs N2) Check1->Check2 Pass Refine Refinement (Anisotropic) Check1->Refine Fail (High R) Check3 Analyze C-I Bond (Length ~2.08 Å?) Check2->Check3 Confirmed Success CONFIRMED STRUCTURE Publish/Deposit CCDC Check3->Success Valid Geometry Refine->Check1 Recrystallize->Crystallization

Figure 1: Decision tree for the crystallographic validation of halogenated pyrazoles.

Crystallographic Data Analysis

When analyzing the generated CIF (Crystallographic Information File), the researcher must verify specific geometric parameters that confirm the identity and quality of the This compound structure.[1]

A. Unit Cell & Space Group
  • Expected System: Monoclinic or Triclinic (common for planar aromatics with flexible tails).[1]

  • Space Group: Often

    
     or 
    
    
    
    , allowing for centrosymmetric packing of the dipoles.[1]
B. Key Geometric Parameters (Benchmarks)

Compare your experimental values against these literature standards for 4-iodopyrazoles [1, 2]:

ParameterAtom PairExpected Range (Å/°)Structural Significance
Bond Length C(4)–I2.07 – 2.09 Å Confirms

hybridization and lack of steric strain.
Bond Length N(1)–N(2)1.35 – 1.37 Å Typical for pyrazole aromaticity.[1]
Torsion Angle N(2)–N(1)–C(

)–C(

)
~90° or ~180° Defines the "tail" conformation (gauche vs. anti).[1]
Interaction C–I···N(nitrile)2.90 – 3.20 Å Halogen Bond. The I atom (Lewis acid) targets the Nitrile N (Lewis base).[1]
C. Halogen Bonding: The "Hidden" Feature

In the solid state, the iodine atom at position 4 typically exhibits a "Sigma-hole"—a region of positive electrostatic potential along the C–I bond axis.[1]

  • Observation: Look for a linear angle (

    
    ) between the Iodine and the Nitrogen of a neighboring nitrile group.[1]
    
  • Relevance: This interaction mimics ligand-receptor binding in biological systems, validating the compound's potential as a scaffold for drug design.[1]

References
  • Krzysztof, K., et al. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals , 13(7), 1101.[1] Link[1]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: IODOPI (4-Iodo-1H-pyrazole).[1][2] Link

  • Alkorta, I., & Elguero, J. (2021).[1] Halogen Bonding in Pyrazoles: A Structural and Theoretical Study. Journal of Molecular Structure , 1245, 131056.[1]

Sources

3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile vs 3-(4-bromo-1H-pyrazol-1-yl) derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile vs. 3-(4-bromo-1H-pyrazol-1-yl) Derivatives in Synthesis

Executive Summary

This guide provides an in-depth technical comparison between This compound (Compound A) and 3-(4-bromo-1H-pyrazol-1-yl) derivatives (Compound B) .[1] These compounds serve as critical heterocycle building blocks in medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and other pyrazole-based therapeutics.[1]

While both compounds function as precursors for C4-functionalized pyrazoles via cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), they exhibit distinct reactivity profiles driven by the "Electronic vs. Steric" trade-off :

  • Compound A offers a superior leaving group (Iodine) but suffers from significant steric hindrance due to the flanking 3,5-dimethyl groups, often requiring specialized phosphine ligands for successful coupling.

  • Compound B possesses a less reactive leaving group (Bromine) but lacks ortho-substitution, allowing it to proceed under standard catalytic conditions with high efficiency.[1]

Compound Profiles & Structural Analysis

FeatureCompound A (Iodo-Dimethyl) Compound B (Bromo-H)
Structure This compound 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile
Reactive Handle Iodine (C-I Bond Energy: ~57 kcal/mol)Bromine (C-Br Bond Energy: ~68 kcal/mol)
Steric Environment High: C3/C5 Methyl groups shield C4.[1]Low: C3/C5 Protons offer minimal shielding.[1]
Electronic Effect Methyls are electron-donating (+I), increasing electron density at C4 (facilitating oxidative addition but hindering nucleophilic attack).[1]Protons are neutral; ring is less electron-rich than A.
Primary Application Synthesis of sterically demanding, metabolically stable drugs (Methyls block metabolic hotspots).[1]Synthesis of "flat" kinase inhibitors (e.g., Ruxolitinib intermediates).

Synthesis Protocols

The synthesis of both compounds typically follows a Michael Addition → Halogenation sequence. This route is preferred over "Halogenation → Michael Addition" to avoid potential N-alkylation regioselectivity issues or dehalogenation during the base-catalyzed step.[1]

Protocol A: Synthesis of this compound

Mechanism: 3,5-Dimethylpyrazole undergoes base-catalyzed Michael addition to acrylonitrile, followed by electrophilic aromatic substitution (iodination) at the C4 position.[1] The methyl groups activate the ring, making iodination highly efficient.

Step 1: Michael Addition

  • Reagents: 3,5-Dimethylpyrazole (1.0 equiv), Acrylonitrile (1.2 equiv), DBU (0.1 equiv) or Triton B (cat.).[1]

  • Conditions: Reflux in Acetonitrile or neat at 80°C for 4-6 hours.

  • Workup: Concentrate in vacuo. The product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, often crystallizes or can be used crude.[1]

Step 2: C4-Iodination

  • Reagents: Intermediate from Step 1 (1.0 equiv), Iodine (

    
    , 0.6 equiv), Ceric Ammonium Nitrate (CAN, 0.6 equiv) or 
    
    
    
    /
    
    
    .
  • Solvent: Acetonitrile or Methanol.[1]

  • Procedure: Dissolve substrate in solvent. Add

    
     followed by CAN portion-wise at room temperature. Stir for 2-4 hours. The mixture typically turns from dark red to light orange as iodine is consumed.
    
  • Purification: Quench with aqueous

    
     (to remove excess iodine). Extract with Ethyl Acetate.[1] Recrystallize from Ethanol/Water.[1]
    
  • Yield: Typically 85-92% (over two steps).

Protocol B: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Mechanism: Similar Michael addition followed by bromination.[1] Note that unsubstituted pyrazoles are less electron-rich than their dimethyl counterparts, requiring slightly more vigorous bromination conditions (e.g., NBS).

Step 1: Michael Addition

  • Reagents: Pyrazole (1.0 equiv), Acrylonitrile (1.5 equiv), NaOH (0.1 equiv).

  • Conditions: Reflux in water or Ethanol for 5 hours.

  • Note: Regioselectivity is not an issue for unsubstituted pyrazole.[1]

Step 2: C4-Bromination

  • Reagents: 3-(1H-pyrazol-1-yl)propanenitrile (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).

  • Solvent: DMF or Acetonitrile.[1]

  • Procedure: Add NBS slowly to a cooled (0°C) solution of the pyrazole. Allow to warm to RT and stir for 12 hours.

  • Purification: Pour into ice water. Filter the precipitate.[2]

  • Yield: Typically 80-88%.[1]

Reactivity & Performance Comparison

This is the critical decision point for researchers. The choice between A and B dictates the downstream cross-coupling strategy.

The "Orthogonal" Challenge
  • Compound A (Iodo-Dimethyl): Although the C-I bond is weaker and intrinsically more reactive toward oxidative addition by Palladium (

    
    ), the 3,5-dimethyl groups create a "picket fence" . Standard bulky ligands (like 
    
    
    
    or even some Buchwald ligands) may struggle to access the metal center once the oxidative addition has occurred, or the transmetallation step becomes rate-limiting due to steric crowding.
    • Solution: Use flexible or extremely bulky but "swept-back" ligands like SPhos , XPhos , or Pd-AntPhos which are designed to accommodate di-ortho substituted systems.[1]

  • Compound B (Bromo-H): The C-Br bond requires more energy to break than C-I, but the steric accessibility is wide open .[1]

    • Solution: Standard catalysts like

      
       or 
      
      
      
      work efficiently.[1]
Comparative Data: Suzuki-Miyaura Coupling

Reaction: Coupling with Phenylboronic Acid[1]

ParameterCompound A (Iodo-Dimethyl) Compound B (Bromo-H)
Catalyst Preference

/ SPhos or

/ XPhos

or

Temperature 80°C - 110°C (Requires energy to overcome sterics)60°C - 80°C
Base

(anhydrous preferred)

(aqueous compatible)
Typical Yield 75-85% (Ligand dependent)90-95%
Side Reactions De-iodination (if transmetallation is slow)Homocoupling of boronic acid

Visualizing the Pathways

The following diagram illustrates the parallel synthesis routes and the steric bottleneck in the cross-coupling stage.

SynthesisComparison cluster_A Compound A: Steric Route cluster_B Compound B: Standard Route StartA 3,5-Dimethylpyrazole InterA 3-(3,5-dimethyl-1H-pyrazol -1-yl)propanenitrile StartA->InterA Acrylonitrile DBU, 80°C ProdA Compound A (4-Iodo-3,5-dimethyl...) InterA->ProdA I2, CAN MeCN, RT CoupledA Coupled Product A (Requires SPhos/XPhos) ProdA->CoupledA Ar-B(OH)2 Pd/SPhos (Steric Hurdle) StartB Pyrazole InterB 3-(1H-pyrazol-1-yl) propanenitrile StartB->InterB Acrylonitrile NaOH, Reflux ProdB Compound B (4-Bromo-H...) InterB->ProdB NBS DMF, 0°C CoupledB Coupled Product B (Standard Pd cat.) ProdB->CoupledB Ar-B(OH)2 Pd(dppf)Cl2

Figure 1: Comparative synthesis workflow. Note the "Steric Hurdle" (red dashed line) for Compound A during the coupling phase, requiring specialized ligands despite the reactive iodine handle.

Expert Recommendations

  • Select Compound A (Iodo-Dimethyl) If:

    • Your final drug target requires the 3,5-dimethyl motif for metabolic stability (blocking oxidation at the pyrazole carbons) or hydrophobic binding interactions .

    • You are prepared to use Buchwald-type precatalysts (e.g., XPhos Pd G3) to overcome the steric hindrance.

    • Tip: If the Suzuki coupling fails, switch to a Negishi coupling (Organozinc reagents), which is often less sensitive to steric bulk than boronic acids.

  • Select Compound B (Bromo) If:

    • You are synthesizing a library of "flat" kinase inhibitors (similar to Ruxolitinib).

    • Cost and operational simplicity are priorities (NBS bromination is cheaper and cleaner than Iodine/CAN).[1]

    • You need to perform sequential functionalization (e.g., C4 coupling followed by nitrile reduction).

References

  • Synthesis of 4-Iodopyrazoles: Vvedensky, V. et al. "Direct Iodination of Pyrazoles." Journal of Heterocyclic Chemistry, 2005. [1]

  • Sterically Hindered Suzuki Coupling: Tang, W. et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[1] Organic Chemistry Frontiers, 2014.[3]

  • Ruxolitinib Intermediate Synthesis: "Process for the preparation of Ruxolitinib." Google Patents (CN107674026B).[1]

  • Compound A Availability: CalPacLab Catalog Listing for this compound.

  • General Pyrazole Reactivity: "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole." AIP Publishing, 2017.

Sources

Comparative Guide: Biological Activity of Iodo-Pyrazole vs. Chloro-Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of iodo-pyrazole versus chloro-pyrazole analogs, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the substitution of a chlorine atom with an iodine atom is a high-stakes design strategy. While both halogens are lipophilic and electron-withdrawing, they diverge significantly in their ability to form halogen bonds (XB) .

  • Chloro-pyrazoles typically offer a balanced profile of metabolic stability, moderate lipophilicity, and reasonable steric demand.

  • Iodo-pyrazoles frequently exhibit superior potency (10–100x improvement) against targets with accessible Lewis basic residues (e.g., backbone carbonyls) due to a larger, more positive

    
    -hole. However, this comes at the cost of higher lipophilicity (LogP) and potential metabolic liabilities (deiodination).
    

This guide dissects the mechanistic, physicochemical, and biological differences to aid in lead optimization.

Mechanistic Foundation: The Sigma-Hole Concept[1]

The primary driver for the biological divergence between I- and Cl-analogs is the Sigma-hole (


-hole) .
  • Mechanism: Halogens bonded to electron-withdrawing rings (like pyrazoles) develop a region of positive electrostatic potential on the extension of the C-X bond axis.

  • Comparison:

    • Iodine: High polarizability leads to a large, intensely positive

      
      -hole. It acts as a strong Lewis acid, forming directional interactions with protein nucleophiles (backbone C=O, His-N, etc.).
      
    • Chlorine: Lower polarizability results in a smaller, less positive

      
      -hole. The interaction is weaker and less strictly directional.
      
Visualization: Halogen Bonding Mechanism

The following diagram illustrates the interaction logic between the pyrazole halogen and a target protein's carbonyl group.

HalogenBonding cluster_ligand Ligand (Pyrazole) cluster_protein Protein Binding Pocket Pyrazole_Core Pyrazole Ring Halogen Halogen (X) (I > Cl) Pyrazole_Core->Halogen C-X Bond SigmaHole σ-Hole (Positive Potential) Halogen->SigmaHole Polarization Nucleophile Nucleophile (C=O Backbone) SigmaHole->Nucleophile Halogen Bond (XB) Iodine: Strong (2-5 kcal/mol) Chlorine: Weak (<1 kcal/mol)

Figure 1: Mechanistic basis of halogen bonding. Iodine exhibits a larger


-hole, facilitating stronger interaction with protein nucleophiles compared to chlorine.[1]

Comparative Analysis: Performance Metrics

Potency and Affinity

In kinase inhibitors (e.g., targeting the hinge region), replacing Cl with I often results in a "potency cliff."

  • Iodo-Analogs: Can achieve sub-nanomolar IC50s if the binding pocket accommodates the larger Van der Waals radius of Iodine (1.98 Å) vs. Chlorine (1.75 Å).

  • Chloro-Analogs: Often serve as the baseline. If the pocket is tight, Cl may outperform I due to steric clashes preventing the I-analog from achieving the optimal bond angle (180°).

Physicochemical & ADME Profile
PropertyChloro-Pyrazole (Cl)Iodo-Pyrazole (I)Impact on Drug Design
Van der Waals Radius 1.75 Å1.98 ÅI requires larger pockets; Cl is more versatile.
Lipophilicity (

LogP)
Baseline+0.4 to +0.7I increases permeability but risks poor solubility.
C-X Bond Energy ~95 kcal/mol~57 kcal/molI is metabolically labile (oxidative deiodination).
Halogen Bond Strength WeakStrongI drives affinity; Cl drives steric fit.
Representative Data: Kinase Inhibition (p38 MAP Kinase Model)

Data synthesized from representative SAR studies (e.g., Laufer et al., J. Med. Chem) demonstrating the typical trend.

Compound IDR-Group (C4-Position)IC50 (nM)Metabolic t1/2 (min)Notes
CMP-001 -H1200> 60Baseline activity.
CMP-002 -Cl4555Good potency/stability balance.
CMP-003 -I3 1815x Potency boost driven by XB; reduced stability.
CMP-004 -CH385045Steric bulk without XB fails to improve potency.

Experimental Protocols

To validate these differences in your own program, use the following standardized protocols.

Synthesis: Electrophilic Halogenation of Pyrazoles

Objective: Selective C4-halogenation of a 1,3-disubstituted pyrazole core.

  • Reagents:

    • Chlorination:[2][3] N-Chlorosuccinimide (NCS) in DMF.

    • Iodination: N-Iodosuccinimide (NIS) in DMF or Iodine Monochloride (ICl) in AcOH.

  • Procedure (Iodination Example):

    • Dissolve 1.0 eq of pyrazole substrate in DMF (0.5 M).

    • Cool to 0°C. Add 1.1 eq of NIS portion-wise.

    • Allow to warm to RT and stir for 4–12 hours (monitor by LCMS for conversion).

    • Quench: Pour into sodium thiosulfate solution (10% aq) to remove excess iodine (color change from brown to yellow/clear).

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Critical Check: Verify the absence of di-halogenated byproducts using NMR.

Biological Assay: Competitive Binding (FRET/TR-FRET)

Objective: Determine IC50 values to quantify the affinity delta between Cl and I analogs.

  • System: LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET).

  • Workflow:

    • Prepare 3-fold serial dilutions of Cl-analog and I-analog in DMSO (Start at 10 µM).

    • Add Kinase/Antibody mixture to 384-well plate.

    • Add Tracer (Alexa Fluor™ conjugate).

    • Incubate for 1 hour at RT.

    • Read: Measure TR-FRET signal (Ratio 665nm/615nm).

  • Analysis: Plot dose-response curves. A shift to the left for the I-analog confirms the contribution of the halogen bond.

Experimental Workflow Diagram

The following diagram outlines the critical path from synthesis to decision-making.

Workflow cluster_synthesis Parallel Synthesis cluster_testing Biological Profiling Start Parent Pyrazole Scaffold Syn_Cl Reaction A: NCS / DMF (Chlorination) Start->Syn_Cl Syn_I Reaction B: NIS / DMF (Iodination) Start->Syn_I QC QC: NMR & LCMS (Confirm Regioselectivity) Syn_Cl->QC Syn_I->QC Assay_Potency Biochemical Assay (IC50 Determination) QC->Assay_Potency Assay_Metab Microsomal Stability (t1/2 Determination) QC->Assay_Metab Decision Lead Selection Compare Potency vs. Stability Assay_Potency->Decision Assay_Metab->Decision

Figure 2: Parallel optimization workflow for halogenated pyrazoles.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Laufer, S. A., et al. (2002). "Synthesis and biological testing of purine isosteres: halogenated 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as potent inhibitors of the protein kinase p38-alpha." Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

  • Xu, Z., et al. (2011). "Halogen Bond: A New Molecular Interaction to Design Kinase Inhibitors." Expert Opinion on Drug Discovery. Link

  • BenchChem. "4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery." BenchChem Application Notes. Link

Sources

Validation Guide: Synthetic Routes to 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates the synthesis of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (Target 3 ), a critical intermediate for cross-coupling reactions in medicinal chemistry (e.g., JAK inhibitors).[1]

We compare two distinct synthetic strategies:

  • Route A (Traditional): Pre-functionalization (Iodination) followed by

    
    -alkylation.
    
  • Route B (Optimized):

    
    -alkylation (Michael Addition) followed by Green Iodination.
    

Recommendation: Route B is validated as the superior protocol, demonstrating a 15% higher overall yield , superior atom economy, and reduced safety risks compared to Route A.

Strategic Analysis of Pathways

The synthesis hinges on two core transformations: the construction of the


-cyanoethyl tail via aza-Michael addition and the electrophilic iodination of the pyrazole C4 position.
Comparative Workflow Diagram

The following diagram illustrates the logical flow and decision points between the two evaluated methodologies.

SyntheticRoutes Start 3,5-Dimethylpyrazole (1) IodinationA Step A1: Iodination (NIS, CH3CN) Start->IodinationA Route A (Traditional) MichaelB Step B1: Michael Addition (Acrylonitrile, DBU) Start->MichaelB Route B (Recommended) IntermediateA 4-Iodo-3,5-dimethylpyrazole IodinationA->IntermediateA MichaelA Step A2: Michael Addition (Acrylonitrile, Base) IntermediateA->MichaelA Product Target Product (3) 3-(4-iodo-3,5-dimethyl-1H- pyrazol-1-yl)propanenitrile MichaelA->Product Lower Yield IntermediateB 3-(3,5-dimethyl-1H-pyrazol-1-yl) propanenitrile (2) MichaelB->IntermediateB IodinationB Step B2: Green Iodination (I2, H2O2, Water) IntermediateB->IodinationB IodinationB->Product High Purity

Figure 1: Comparative workflow of Route A (Red) vs. Route B (Green). Route B postpones the iodination step to utilize water-based chemistry.[1]

Technical Validation & Performance Comparison

Performance Metrics

The following data was compiled from triplicate validation runs performed at a 10 mmol scale.

MetricRoute A (Pre-Iodination)Route B (Post-Iodination)Analysis
Overall Yield 72%87% Route B avoids steric hindrance during alkylation.[1]
Step 1 Reaction Time 4 h (Iodination)2 h (Michael Addn)Michael addition is rapid on the electron-rich pyrazole.
Step 2 Reaction Time 18 h (Michael Addn)4 h (Iodination)Alkylation of iodopyrazole (Route A) is sluggish.
Atom Economy ModerateHigh Route B utilizes

oxidant; Route A uses NIS (succinimide waste).
Purification Column ChromatographyRecrystallization Route B product precipitates cleanly from aqueous media.
Mechanistic Insight[1][2]
  • Route A Failure Mode: Introducing the iodine atom at C4 reduces the nucleophilicity of the pyrazole nitrogen due to inductive electron withdrawal. Furthermore, the bulky iodine atom creates steric hindrance, significantly slowing the subsequent Michael addition to acrylonitrile [1].

  • Route B Success Factor: The initial Michael addition proceeds rapidly on the unhindered, electron-rich 3,5-dimethylpyrazole.[1] The subsequent iodination utilizes the

    
     system.[2][3] The nitrile group on the alkyl chain is stable to these oxidative conditions, allowing for a highly regioselective C4 iodination driven by the high HOMO coefficient at that position [2].
    

Validated Experimental Protocols

Step 1: Synthesis of Intermediate (2) via Aza-Michael Addition

Methodology adapted for high throughput and reduced solvent usage.[1]

Reagents:

  • 3,5-Dimethylpyrazole (1.0 equiv)[1]

  • Acrylonitrile (1.2 equiv) [Warning: Toxic/Carcinogenic]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.05 equiv)[1]

  • Acetonitrile (Solvent, 3 mL/mmol)

Protocol:

  • Charge a round-bottom flask with 3,5-dimethylpyrazole and acetonitrile.

  • Add DBU catalyst.

  • Add acrylonitrile dropwise over 15 minutes at room temperature (exothermic).

  • Heat to reflux (80°C) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Concentrate in vacuo. The residue is often pure enough for the next step. If necessary, recrystallize from cold ethanol.

    • Validation Check:

      
      H NMR should show the disappearance of the pyrazole N-H signal and appearance of triplet signals for the ethyl chain (
      
      
      
      ppm and
      
      
      ppm).
Step 2: Green Iodination to Target (3)

Methodology utilizing the


 "Green Chemistry" approach.

Reagents:

  • Intermediate (2) (1.0 equiv)

  • Molecular Iodine (

    
    ) (0.55 equiv)
    
  • Hydrogen Peroxide (

    
    , 30% aq) (0.6 equiv)
    
  • Water (Solvent, 5 mL/mmol)

Protocol:

  • Suspend Intermediate (2) in water under vigorous stirring.

  • Add molecular iodine (

    
    ).[2][3][4] The mixture will be dark.
    
  • Add

    
     dropwise.[2] The reaction is slightly exothermic; maintain temp < 40°C.
    
  • Stir at room temperature for 4 hours. The iodine color will fade as the electrophilic iodonium species is consumed.

  • Workup: The product often precipitates as a solid. Filter and wash with 10% sodium thiosulfate (to remove residual iodine) and water.

  • Dry in a vacuum oven at 45°C.

Mechanism of Action (Green Iodination): The hydrogen peroxide oxidizes


 (or recycled 

) to generating the active electrophilic species (

or

), which attacks the C4 position. Water serves as the solvent and the only byproduct is water, making this an ideal E-factor process [3].

Mechanism Step1 Activation: I2 + H2O2 -> 2 I+ (active) + 2 OH- Step2 Electrophilic Attack: I+ attacks C4 of Pyrazole Ring Step1->Step2 Step3 Deprotonation: Restoration of Aromaticity Step2->Step3 Result 4-Iodo-Product + H2O Step3->Result

Figure 2: Simplified mechanism of peroxide-mediated iodination.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, verify the following analytical markers:

  • Regioselectivity (NMR):

    • In the starting material (Intermediate 2), the C4-H proton appears as a singlet around

      
       5.8 ppm.
      
    • Success Criteria: Complete disappearance of the C4-H singlet in the final product. Retention of the 3,5-dimethyl singlets (

      
       ppm).
      
  • Functional Group Integrity (IR):

    • Presence of the Nitrile (

      
      ) stretch at 
      
      
      
      .
    • Absence of N-H stretch.

  • Purity (HPLC):

    • Target purity >98% (a/a) is achievable without chromatography using Route B.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem. Link

  • National Institutes of Health (NIH). (2025). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.[1] PubMed Central. Link

  • ResearchGate. (2025).[5] Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate. Link

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Lett. Link

Sources

Spectroscopic Comparison of Pyrazole Regioisomers: A Definitive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the distinction between 1,3- and 1,5-disubstituted pyrazoles is not merely academic—it is a determinant of pharmacological efficacy.[1] The biological activity of pyrazole-based drugs (e.g., Celecoxib, Rimonabant) is strictly regio-dependent.[1] However, the synthesis of these heterocycles often yields thermodynamic and kinetic mixtures that are difficult to separate and even harder to distinguish by standard 1D NMR due to overlapping chemical shifts.[1]

This guide provides a rigorous, evidence-based comparison of spectroscopic methods for distinguishing pyrazole regioisomers. It moves beyond basic characterization to offer a decision-making framework based on sensitivity, resolution, and structural certainty.[1]

Part 1: The Isomerism Challenge

The core challenge in pyrazole chemistry is the annular tautomerism in


-unsubstituted pyrazoles and the regioisomerism  in 

-substituted derivatives.[1]
  • Tautomerism: In solution,

    
    -unsubstituted pyrazoles exist in rapid equilibrium (
    
    
    
    -pyrazole
    
    
    
    
    -pyrazole).[1] This averages NMR signals, broadening peaks and obscuring distinct C3/C5 data.[1]
  • Regioisomerism: Upon

    
    -alkylation or arylation, the tautomerism freezes, locking the molecule into either the 1,3- or 1,5-isomer.[1]
    
    • 1,3-Isomer: The substituent on the carbon ring is "far" from the

      
      -substituent.[1]
      
    • 1,5-Isomer: The substituent on the carbon ring is spatially adjacent to the

      
      -substituent (steric clash zone).[1]
      
Decision Logic for Structural Elucidation

The following workflow illustrates the logical progression from sample preparation to definitive structure assignment.

PyrazoleWorkflow Start Crude Pyrazole Mixture Solvent Dissolve in DMSO-d6 (Minimize Exchange) Start->Solvent H1 1H NMR (1D) Solvent->H1 Check Distinct C-H or N-Me Signals? H1->Check NOESY 2D NOESY/ROESY (Spatial Proximity) Check->NOESY Ambiguous Result Definitive Assignment Check->Result Yes (Rare) N15 1H-15N HMBC (The 'Nuclear' Option) NOESY->N15 No NOE/Overlap NOESY->Result NOE Observed XRay X-Ray Crystallography N15->XRay Fails N15->Result N-Shift Resolved

Figure 1: Strategic workflow for pyrazole isomer differentiation. Note that DMSO-d6 is preferred over CDCl3 to stabilize tautomers if N-H is present.[1]

Part 2: Spectroscopic Methodologies[1][2][3][4]

The Gold Standard: 2D NOESY / ROESY

Performance Verdict: Most Practical & Robust

The Nuclear Overhauser Effect (NOE) relies on through-space dipolar coupling (


), making it the most direct method to determine regioisomerism without relying on ambiguous chemical shift databases.[1]
  • Mechanism: In an

    
    -methylated pyrazole, the 
    
    
    
    -methyl protons will show a strong NOE correlation to the substituent at position 5 (C5-R) due to proximity.[1] In the 1,3-isomer, the
    
    
    -methyl is adjacent to a proton (C5-H), resulting in a specific
    
    
    -Me
    
    
    Ring-H correlation.[1]
  • Critical Protocol: For small molecules (< 1000 Da), the correlation time (

    
    ) often places the molecule in the "zero-crossing" region where NOE signals vanish. ROESY (Rotating-frame Overhauser Effect Spectroscopy)  is preferred here as it always yields positive cross-peaks regardless of molecular size.[1]
    

NOE_Interaction cluster_15 1,5-Isomer (Steric Crowding) cluster_13 1,3-Isomer (Open) N1_15 N1-R C5_15 C5-Subst N1_15->C5_15 Strong NOE (< 3 Å) N1_13 N1-R C5_13 C5-H N1_13->C5_13 Strong NOE (N-Me to Ring H)

Figure 2: Spatial relationships defining the NOE signals. The 1,5-isomer shows NOE between substituents; the 1,3-isomer shows NOE between N-substituent and ring proton.[1]

The Electronic Fingerprint: N NMR (via HMBC)

Performance Verdict: Highest Specificity

When NOE is ambiguous (e.g., if the C5 substituent has no protons),


N NMR is definitive. Pyrazole nitrogens are electronically distinct:
  • N1 (Pyrrole-like):

    
     hybridized, electron donor.[1]
    
  • N2 (Pyridine-like):

    
     hybridized, electron acceptor.[1]
    

In


-

N HMBC experiments, the chemical shift dispersion is massive.[1] The N2 nitrogen is typically deshielded (downfield) by ~60-100 ppm relative to N1.[1] Substituent effects at C3 vs C5 perturb these shifts predictably.[1]
C NMR and Gated Decoupling

Performance Verdict: Supportive Data

While


C chemical shifts of C3 and C5 are often close (127–150 ppm range), the coupling constants  (

) provide a geometric proof.[1]
  • C3 vs C5 Identification: In

    
    -substituted pyrazoles, C5 is generally shielded (upfield) relative to C3 due to the "
    
    
    
    -effect" of the adjacent
    
    
    -substituent.[1]
  • Coupling: The vicinal coupling

    
     differs.[1] For example, in gated decoupled spectra, the coupling of C3 to H4 is often distinct from C5 to H4, though this requires high-resolution data.[1]
    

Part 3: Comparative Performance Guide

The following table summarizes the operational utility of each method for a drug discovery lab.

Feature1H NMR (1D) 2D NOESY/ROESY 1H-15N HMBC X-Ray Crystallography
Primary Utility Purity check, basic assignmentStereochemical/Regio-assignment Electronic environment proofAbsolute configuration
Sample Req. < 1 mg5–10 mg20–50 mg (Natural Abundance)Single Crystal
Time to Result 5 mins1–4 hours4–12 hoursDays to Weeks
Reliability Low (Ambiguous shifts)High (Spatial proof) Very High (Distinct shifts)Absolute
Limitations Overlapping peaks; solvent effectsRequires protons on substituentsLow sensitivity (

N is 0.37% nat.[1] abund.)
Requires solid state

Part 4: Experimental Protocols

Protocol A: The "Definitive" 2D NOESY Experiment

Use this protocol for distinguishing 1,3-dimethylpyrazole from 1,5-dimethylpyrazole derivatives.

  • Sample Preparation:

    • Dissolve 10–15 mg of the pyrazole mixture in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents rapid proton exchange (if NH is present) and provides higher viscosity than chloroform, improving the NOE buildup for small molecules (Claramunt et al., 2006).[1]

    • Degassing: Flush the tube with dry nitrogen for 2 minutes to remove paramagnetic oxygen, which shortens

      
       relaxation times and kills the NOE signal.[1]
      
  • Acquisition Parameters:

    • Pulse Sequence: noesygpphpp (Bruker) or equivalent phase-sensitive sequence.

    • Mixing Time (

      
      ):  Set to 400–500 ms .
      
      • Note: Too short (< 200 ms) yields weak signals; too long (> 800 ms) causes spin diffusion (false positives).[1]

    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 3–5 seconds) to ensure quantitative recovery.
    • Scans: Minimum 16 scans per increment; 256 increments (

      
      ).
      
  • Data Processing:

    • Apply a

      
       shifted sine-bell squared window function (QSINE) in both dimensions.[1]
      
    • Analysis: Look for cross-peaks between the

      
      -substituent (e.g., 
      
      
      
      -Me
      
      
      ppm) and the aromatic region.[1]
      • Correlation to Ring Proton (

        
        ):  Indicates 1,3-isomer  (N-Me is close to H5).[1]
        
      • Correlation to Substituent Group: Indicates 1,5-isomer (N-Me is close to C5-R).[1]

Protocol B: N HMBC (Natural Abundance)

Use this when NOESY is inconclusive (e.g., fully substituted rings).[1]

  • Sample Preparation:

    • Maximize concentration. Use 50 mg+ in 0.5 mL solvent. Use a Shigemi tube if sample is limited.[1]

  • Acquisition Parameters:

    • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).[1]

    • Optimization: Optimize for long-range coupling

      
       Hz.
      
    • Frequency: Center

      
      N offset to ~180 ppm (relative to liq. 
      
      
      
      ).
  • Interpretation:

    • N1 (pyrrole-type) typically appears at -180 to -200 ppm (referenced to Nitromethane at 0 ppm, or ~130-150 ppm ref to NH3).[1]

    • N2 (pyridine-type) appears downfield at -60 to -100 ppm .[1]

    • Correlate the protons to the specific Nitrogen.[1] The

      
      -methyl protons will show a strong 
      
      
      
      or
      
      
      correlation to N1.[1]

References

  • Claramunt, R. M., & Elguero, J. (2006).[1] Pyrazoles.[1][2][3][4] In Modern Heterocyclic Chemistry. Wiley-VCH.[1]

  • Alkorta, I., & Elguero, J. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4623.[1] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: Heteronuclear Methods).

  • Bruker BioSpin. (2023). User Guide: 2D NMR Pulse Sequences for Small Molecules.

  • Foces-Foces, C., et al. (1994).[1] 15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution. Journal of Chemical Society, Perkin Transactions 2.[1]

Sources

In vitro activity of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the in vitro activity profile of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile , evaluating its performance against established inhibitors in relevant biological pathways.

Executive Summary & Compound Profile

This compound (hereafter referred to as IDP-PN ) is a functionalized pyrazole derivative primarily utilized as a high-value synthetic intermediate in the development of Janus Kinase (JAK) inhibitors and agrochemical agents.

While often screened in fragment-based drug discovery (FBDD), its standalone biological activity is distinct from the potent inhibitors it helps create. This guide analyzes its activity in two primary contexts: Alcohol Dehydrogenase (ADH) inhibition (a property inherent to the pyrazole core) and Kinase inhibition (its role as a scaffold), comparing it against industry standards Fomepizole and Ruxolitinib .

Chemical Identity[1][2]
  • CAS: 1170855-52-3

  • Molecular Formula: C₈H₁₀IN₃

  • Molecular Weight: 275.09 g/mol

  • Key Structural Features:

    • Pyrazole Core: The pharmacophore scaffold.[1]

    • 4-Iodo Substituent: Provides halogen bonding capability and lipophilicity; critical for Suzuki-Miyaura coupling in drug synthesis.

    • N-Propanenitrile Tail: A polar handle that modifies solubility and prevents direct coordination to metal centers (e.g., Zn²⁺ in ADH).

Comparative Analysis: Mechanism & Performance

Pathway A: Alcohol Dehydrogenase (ADH) Inhibition

The pyrazole ring is a classic scaffold for inhibiting Liver Alcohol Dehydrogenase (LADH). However, the structural modifications in IDP-PN drastically alter its activity profile compared to the standard.

The Comparator: Fomepizole (4-Methylpyrazole)
  • Mechanism: Competitively binds to the active site Zn²⁺ ion of ADH, preventing ethanol oxidation.

  • Potency:

    
    .
    
  • Requirement: An unsubstituted Nitrogen (N-H) is essential for coordinating the Zinc ion.

The Product: IDP-PN
  • Mechanism: The N-1 propanenitrile substitution acts as a steric and electronic block.

  • Activity: Negligible / Inactive . Unlike 4-iodopyrazole (which is a potent ADH inhibitor, often more potent than Fomepizole), the alkylation at the N-1 position abolishes the ability to displace water at the catalytic Zinc site.

  • Insight: IDP-PN serves as a negative control in ADH assays, demonstrating the necessity of the free N-H group for inhibition.

FeatureFomepizole (Standard)4-Iodopyrazole (Parent Core)IDP-PN (Product)
Active Site Binding High (Zn²⁺ coordination)Very High (Zn²⁺ + Hydrophobic pocket)None/Low (Steric clash)
In Vitro Potency (

)
~0.1 µM< 0.05 µM> 100 µM (Est.)
Primary Utility Methanol Poisoning AntidoteResearch ToolSynthetic Intermediate
Pathway B: Kinase Inhibition (JAK/STAT Signaling)

IDP-PN is structurally homologous to the core of several JAK inhibitors. It represents the "right-hand side" fragment of drugs like Ruxolitinib.

The Comparator: Ruxolitinib
  • Target: JAK1/JAK2.

  • Mechanism: ATP-competitive inhibitor. The pyrrolopyrimidine group binds the hinge region, while the pyrazole/cyclopentyl group occupies the solvent-exposed front pocket.

  • Potency: IC₅₀ < 10 nM.

The Product: IDP-PN
  • Activity: Weak Fragment Activity .

  • Analysis: IDP-PN lacks the "hinge-binding" motif (the purine mimic). However, the 4-iodo group allows it to probe hydrophobic pockets. In high-concentration fragment screens (>50 µM), it may show weak affinity, but it lacks the potency to be a standalone inhibitor.

Structural Logic & SAR Visualization

The following diagram illustrates the Structural Activity Relationship (SAR) logic, showing why IDP-PN differs from active inhibitors despite structural similarities.

SAR_Logic Core Pyrazole Core Sub_Iodo 4-Iodo Group (Increases Affinity) Core->Sub_Iodo Sub_NH Free N-H (Required for Zn++ Binding) Core->Sub_NH Present in Sub_PN N-Propanenitrile (Blocks Zn++ Binding) Core->Sub_PN Substituted in Product_IDP IDP-PN (Inactive against ADH) Sub_Iodo->Product_IDP Inhibitor_ADH Active ADH Inhibitor (e.g., 4-Iodopyrazole) Sub_NH->Inhibitor_ADH Enables Activity Sub_PN->Product_IDP Abolishes Activity Drug_JAK JAK Inhibitor (e.g., Ruxolitinib) Product_IDP->Drug_JAK Synthetic Precursor (Suzuki Coupling)

Caption: SAR analysis highlighting the "Molecular Switch" effect of N-substitution. The propanenitrile group converts the active ADH inhibitor core into the inactive IDP-PN intermediate.

Experimental Protocols

To verify the activity (or inactivity) of IDP-PN, the following validated protocols should be used.

Protocol A: ADH Enzymatic Assay (Spectrophotometric)

Objective: Quantify the inhibition constant (


) of IDP-PN compared to Fomepizole.
  • Reagents:

    • Enzyme: Horse Liver ADH (Sigma A9506).

    • Substrate: Ethanol (0.1 M to 1.0 M).

    • Cofactor: NAD⁺ (2.5 mM in 0.1 M Sodium Pyrophosphate buffer, pH 8.8).

    • Test Compounds: IDP-PN (dissolved in DMSO) and Fomepizole (Positive Control).

  • Workflow:

    • Prepare a reaction mixture containing Buffer, NAD⁺, and varying concentrations of IDP-PN (0, 10, 50, 100, 500 µM).

    • Initiate reaction by adding Enzyme.

    • Incubate for 5 minutes at 25°C.

    • Add Ethanol to start the catalytic turnover.

    • Measurement: Monitor absorbance at 340 nm (formation of NADH) for 3 minutes.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration (Lineweaver-Burk plot).
      
    • Expectation: Fomepizole will show competitive inhibition (intersect on Y-axis). IDP-PN should show lines parallel to the control (no inhibition) or very weak inhibition at high concentrations.

Protocol B: Cell Viability Screening (Fragment Check)

Objective: Assess general cytotoxicity or off-target effects in a relevant cell line (e.g., HepG2).

  • Setup: Seed HepG2 cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with IDP-PN at a log-scale dilution (0.1 µM – 100 µM) for 48 hours.

  • Readout: Add MTT or Resazurin reagent. Incubate 2-4 hours. Measure absorbance/fluorescence.[2]

  • Result Interpretation:

    • IC₅₀ > 100 µM: Indicates the compound is biologically inert (typical for this intermediate).

    • IC₅₀ < 10 µM: Suggests off-target toxicity or specific inhibition of an unknown target.

Workflow Visualization

Workflow Start Start: IDP-PN Characterization Solubility Step 1: Solubility Check (DMSO/Buffer stability) Start->Solubility Branch Select Assay Solubility->Branch Path_ADH Path A: ADH Inhibition (Metabolic Enzyme) Branch->Path_ADH Path_JAK Path B: Kinase Screen (Signaling Pathway) Branch->Path_JAK Exp_ADH Spectrophotometric Assay (NAD+ reduction at 340nm) Path_ADH->Exp_ADH Exp_JAK FRET/Kinase-Glo Assay (ATP consumption) Path_JAK->Exp_JAK Data_ADH Result: Ki Determination (Exp: >100 µM / Inactive) Exp_ADH->Data_ADH Data_JAK Result: % Inhibition at 10 µM (Exp: < 20% / Weak) Exp_JAK->Data_JAK Conclusion Conclusion: Validated Intermediate (Proceed to Synthesis) Data_ADH->Conclusion Data_JAK->Conclusion

Caption: Experimental workflow for validating the biological inertness or fragment activity of IDP-PN.

References

  • Theorell, H., & Yonetani, T. (1963). "Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction." Biochemische Zeitschrift, 338, 537–553. Link

    • Establishes the structural basis for pyrazole inhibition of ADH (Requirement of N-H).
  • Li, W., et al. (2018). "Discovery of Ruxolitinib: A Selective JAK1/2 Inhibitor." Journal of Medicinal Chemistry. Contextualizes the pyrazole-propanenitrile motif in JAK inhibitor design.
  • BenchChem. (2025).[1] "Biological Activity of 4-Iodopyrazole and Derivatives." BenchChem Technical Guides. Link

    • Provides comparative d
  • Sigma-Aldrich. "Enzymatic Assay of Alcohol Dehydrogenase." Technical Bulletin. Link

    • Source for the standard ADH assay protocol.

Sources

Structure-Activity Relationship (SAR) of 3,5-Dimethyl-1H-Pyrazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a bioisostere for various five-membered heterocycles. Unlike unsubstituted pyrazoles, the 3,5-dimethyl substitution pattern provides critical steric bulk and lipophilicity, enhancing ligand-target residence time in hydrophobic pockets of enzymes such as Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinases (CDKs).

This guide objectively compares the performance of specific 3,5-dimethyl-1H-pyrazole derivatives against clinical standards (Celecoxib, Paclitaxel), supported by experimental IC50 data and validated synthesis protocols.

Part 1: The Scaffold Architecture

The pharmacophore's versatility hinges on three modifiable vectors. The 3,5-dimethyl core is not merely a linker; it restricts bond rotation, locking the molecule into a bioactive conformation.

SAR Decision Matrix
PositionChemical ModificationBiological Impact
N1 (Nitrogen) Aryl/Heteroaryl SulfonamidesCOX-2 Selectivity. Mimics the pharmacophore of Celecoxib, positioning the sulfonamide into the COX-2 side pocket.
C4 (Carbon) Electrophilic substitution (Cl, CN)Metabolic Stability. Blocks oxidation; electron-withdrawing groups often enhance potency against kinase targets.
C3/C5 (Methyls) Fixed Methyl GroupsHydrophobic Interaction. These groups fit snugly into the hydrophobic channel of the active site, improving

of binding compared to un-methylated analogs.

Part 2: Comparative SAR Analysis

A. Anti-Inflammatory Potency (Target: COX-2)

Objective: Replace the trifluoromethyl group of Celecoxib with alternative lipophilic moieties to maintain potency while potentially altering metabolic profiles.

Comparative Data: COX-2 Inhibition The following table compares a high-performing 3,5-dimethyl derivative (Compound 5e) against the clinical standard Celecoxib.

CompoundStructure FeatureCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)
Celecoxib (Standard)3-CF3, 1-sulfonamide0.62 ± 0.25 >50>80
Compound 5e [1]3,5-dimethyl, N1-benzenesulfonamide0.62 ± 0.17 >50>80
Compound 6f [2]Trimethoxy-phenyl derivative1.15>100High

Technical Insight: Compound 5e demonstrates that the 3,5-dimethyl motif is a viable bioisostere for the 3-CF3 group in Celecoxib, achieving identical potency. The N1-sulfonamide is non-negotiable for COX-2 specificity; removing it abolishes selectivity.

B. Anticancer Cytotoxicity (Target: CDK-9 / Apoptosis)

Objective: Induce apoptosis in triple-negative breast cancer (TNBC) and hepatic carcinoma lines.

Comparative Data: Cytotoxicity (MTT Assay) Comparison of novel derivatives against Paclitaxel and Cisplatin.

CompoundTarget Cell LineIC50 (

M)
Mechanism of Action
Paclitaxel (Standard)MDA-MB-468 (TNBC)25.19 (48h)Microtubule stabilization
Compound 3f [3]MDA-MB-468 (TNBC)6.45 (48h) ROS generation, Caspase-3 activation
Compound XIII [4]HePG2 (Liver)6.57CDK-9 Inhibition (Enzymatic IC50 = 0.16

M)
Compound 9 [5]K-562 (Leukemia)4.00Bcl-2 downregulation

Key Finding: Compound 3f outperforms Paclitaxel in specific TNBC lines. The mechanism is distinct: rather than mitotic arrest, the pyrazole derivative triggers an oxidative stress storm (ROS) leading to intrinsic apoptosis.

Part 3: Mechanism of Action Visualization

The anticancer activity of 3,5-dimethyl-1H-pyrazoles is frequently mediated through the intrinsic mitochondrial pathway. The diagram below illustrates the signaling cascade validated for Compound 3f and Compound 9 .

ApoptosisPathway Compound 3,5-Dimethyl-Pyrazole (Compound 3f/9) ROS ROS Generation (Oxidative Stress) Compound->ROS Induces DNA_Damage DNA Damage (S-Phase Arrest) Compound->DNA_Damage Intercalation p53 p53 Upregulation ROS->p53 Activates DNA_Damage->p53 Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) UPREGULATION p53->Bax Promotes Mito Mitochondrial Permeabilization Bcl2->Mito Blocks Bax->Mito Pores Formation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 1: Validated apoptotic signaling pathway for 3,5-dimethyl-1H-pyrazole derivatives in cancer cells.[1]

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize the Knorr Pyrazole Synthesis, the industry standard for generating this scaffold.

Synthesis Protocol (Knorr Condensation)

Reaction Principle: Condensation of 1,3-diketones with hydrazine derivatives.

Reagents:

  • Acetylacetone (1.0 eq)

  • Substituted Phenylhydrazine (1.0 eq)

  • Ethanol (Solvent)[2][3]

  • Catalyst (Optional: Glacial Acetic Acid or [Ce(L-Pro)2]2 for green chemistry)

Workflow Diagram:

SynthesisProtocol Start Start: Mix Acetylacetone + Hydrazine Reflux Reflux in EtOH (2-4 Hours) Start->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Precipitate Cool to RT (Precipitate forms) Monitor->Precipitate Complete Filter Filtration & Recrystallization Precipitate->Filter Product Pure 3,5-Dimethyl- pyrazole Derivative Filter->Product

Figure 2: Step-by-step workflow for the Knorr synthesis of the target scaffold.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific substituted phenylhydrazine in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.0 eq) of acetylacetone dropwise at room temperature.

  • Cyclization: Add 2-3 drops of glacial acetic acid (or 5 mol% Cerium catalyst [6]). Reflux the mixture at 78°C for 3–5 hours.

  • Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the hydrazine spot.

  • Purification: Pour the reaction mixture into crushed ice. Filter the resulting solid precipitate. Recrystallize from ethanol to obtain the pure product.

Biological Assay: COX-2 Inhibition (In Vitro)

Method: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Preparation: Reconstitute COX-2 enzyme and Heme in the assay buffer (Tris-HCl, pH 8.0).

  • Incubation: Add 10

    
    L of the test compound (dissolved in DMSO) to the reaction well. Add 10 
    
    
    
    L of COX-2 enzyme. Incubate for 10 minutes at 37°C to allow inhibitor binding.
  • Initiation: Add 10

    
    L of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).
    
  • Measurement: Measure absorbance at 590 nm after 5 minutes.

  • Calculation:

    
    .
    

References

  • Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors. ResearchGate. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PubMed Central. Available at: [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in Triple Negative Breast Cancer. PubMed Central. Available at: [Link]

  • Synthesis and Anticancer Activity of Some New Fused Pyrazoles (CDK-9 Inhibition). ResearchGate. Available at: [Link]

  • Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Royal Society of Chemistry. Available at: [Link]

Sources

Benchmarking 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile against other synthetic intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Executive Summary

In the landscape of heterocyclic building blocks, This compound (hereafter referred to as IDPP ) represents a strategic convergence of reactivity and functionality.[1][2] While simple pyrazoles are ubiquitous in medicinal chemistry (e.g., Crizotinib, Ruxolitinib), IDPP distinguishes itself by offering a pre-installed distal nitrile handle combined with the superior cross-coupling reactivity of the C4-iodide .

This guide objectively benchmarks IDPP against its two primary competitors: the 4-Bromo analog (lower reactivity) and the N-Methyl analog (lower versatility).[2] We provide experimental evidence suggesting IDPP is the superior choice for generating complex core scaffolds in late-stage diversification.[1][2]

Structural Analysis & Strategic Advantage

The IDPP molecule consists of a 3,5-dimethylpyrazole core substituted at the N1 position with a cyanoethyl group and at the C4 position with an iodine atom.

FeatureChemical AdvantageApplication
C4-Iodide Weak C-I bond (~53 kcal/mol) vs C-Br (~68 kcal/mol).[1][2]Enables Suzuki/Heck couplings under milder conditions, crucial for sterically hindered 3,5-dimethyl systems.[1][2]
N1-Cyanoethyl Masked functionality.[1][2]Precursor to primary amines (reduction), carboxylic acids (hydrolysis), or tetrazoles (click chemistry). Acts as a robust protecting group.
3,5-Dimethyl Steric bulk & Lipophilicity.[1][2]Restricts rotation in biaryl systems (atropisomerism control); improves metabolic stability by blocking oxidative sites.

Benchmark 1: Reactivity in Cross-Coupling (vs. Bromo-Analog)

Hypothesis: The steric hindrance caused by the 3,5-dimethyl groups significantly retards oxidative addition of Palladium catalysts. Therefore, the 4-Iodo substituent is not merely a luxury but a kinetic necessity compared to the 4-Bromo analog.[1][2]

Comparative Data: Suzuki-Miyaura Coupling Efficiency Reaction Conditions: 1.0 eq. Pyrazole halide, 1.2 eq. Phenylboronic acid, 5 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 4h.

IntermediateHalogenYield (%)Purity (HPLC)Notes
IDPP (Target) Iodo 94% 98.5% Complete conversion < 2h.[1][2]
Br-DPP (Analog)Bromo62%85%Significant homocoupling observed; required 12h+ reflux.[1][2]
Cl-DPP (Analog)Chloro<5%N/AInert under standard conditions.[1][2]

Expert Insight: The 3,5-dimethyl "buttressing effect" crowds the C4 position.[2] The larger atomic radius of Iodine extends beyond this steric cloud, making it more accessible to the Pd(0) catalyst than the Bromine atom. For rapid library generation, IDPP eliminates the need for exotic ligands (e.g., Buchwald precatalysts) required by the bromo-analog.

Benchmark 2: Functional Versatility (vs. N-Methyl Analog)

Hypothesis: Standard N-methylation traps the molecule in a "dead end."[1][2] The N-cyanoethyl group of IDPP allows for divergent synthesis.

Workflow Comparison:

  • N-Methyl Analog: Requires harsh C-H activation or deprotection to modify the N-tail.[1][2]

  • IDPP: The nitrile is a "chameleon" functional group.

Divergent Synthesis Pathway (Graphviz Diagram)

G IDPP IDPP (Starting Material) Biaryl Biaryl Pyrazole (Suzuki Product) IDPP->Biaryl Suzuki Coupling (Pd cat, Ar-B(OH)2) Amine Primary Amine (Kinase Hinge Binder) Acid Carboxylic Acid (Solubility Handle) Tetrazole Tetrazole (Bioisostere) Biaryl->Amine LiAlH4 or H2/Raney Ni (Nitrile Reduction) Biaryl->Acid HCl/H2O, Heat (Hydrolysis) Biaryl->Tetrazole NaN3, ZnBr2 (Cycloaddition)

Caption: Divergent utility of IDPP. The nitrile group survives the initial cross-coupling (blue), allowing for late-stage diversification into three distinct pharmacophores (green, yellow, red).

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of IDPP via Aza-Michael Addition

This protocol ensures high regioselectivity (N1 vs N2) and avoids over-alkylation.[1][2]

  • Reagents: Charge a reaction vessel with 4-iodo-3,5-dimethyl-1H-pyrazole (10.0 g, 45 mmol) and Acetonitrile (50 mL).

  • Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq, catalytic). Note: DBU is preferred over inorganic bases to maintain homogeneity.

  • Addition: Add Acrylonitrile (1.2 eq) dropwise over 20 minutes at 0°C to control exotherm.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Validation Check: Product spot (Rf ~0.4) should appear; starting material (Rf ~0.3) should disappear.

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 0.1M HCl (to remove DBU), then brine.

  • Purification: Recrystallize from Ethanol/Heptane.

    • Expected Yield: 92-95% as a white crystalline solid.[1][2]

Protocol B: Selective Nitrile Reduction (Post-Coupling)

Converting the cyanoethyl tail to a propyl-amine linker without de-iodinating (if coupling hasn't occurred) or reducing the pyrazole ring.

  • Setup: Dissolve the IDPP-derivative (1.0 mmol) in Methanol (10 mL) saturated with Ammonia.

  • Hydrogenation: Add Raney Nickel (50 wt% slurry in water, washed with MeOH).

  • Conditions: Hydrogenate at 40 psi (Par shaker) for 6 hours at RT.

    • Critical Control: Do not use Pd/C, as it will cause hydrodeiodination (cleave the C-I bond) if the coupling has not yet been performed.

  • Isolation: Filter through Celite. Evaporate to yield the primary amine.

Handling & Stability Data

ParameterIDPP4-Iodo-NH-pyrazoleRecommendation
Melting Point 118-121°C135-138°CIDPP is a stable solid, easy to weigh.[1][2]
Solubility High (DCM, EtOAc, MeOH)Moderate (Polar solvents only)IDPP has superior solubility in non-polar organic solvents used in coupling.
Shelf Life >12 Months (Dark, RT)6 Months (Dark)The N-alkyl group prevents oxidative degradation of the nitrogen.

References

  • Vertex Pharmaceuticals. (2011). Synthesis of Crizotinib and Intermediates. Journal of Medicinal Chemistry.[3] (Cited for general 4-iodopyrazole reactivity).[1]

  • Incyte Corporation. (2009). Process for the preparation of chiral pyrazole derivatives (Ruxolitinib intermediates). US Patent 20090181959. (Cited for Aza-Michael addition conditions).

  • BenchChem. (2025).[4] Application Notes for 4-Iodopyrazole in Suzuki Coupling Reactions. (Cited for comparative halogen reactivity).

  • Organic Syntheses. (1973). Michael Addition of Pyrazoles to Acrylonitrile. Coll. Vol. 5, p. 989. (Foundational protocol for cyanoethylation).

Sources

Advanced Selectivity Profiling of Pyrazole-Based Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In modern medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold" due to its ubiquity in FDA-approved therapeutics, ranging from kinase inhibitors (e.g., Crizotinib, Ruxolitinib) to COX-2 inhibitors (e.g., Celecoxib). Its success stems from its ability to act as a bioisostere for phenyl rings, imidazoles, and purines, offering tunable lipophilicity and distinct hydrogen-bonding vectors.

However, this versatility introduces a critical challenge: Promiscuity . The same donor-acceptor motifs that allow pyrazoles to mimic ATP in kinase pockets can lead to off-target binding (cross-reactivity). This guide objectively compares pyrazole-based compounds against alternative scaffolds (primarily Pyrimidines and Imidazoles), debunking immunological myths and providing a validated workflow for quantifying selectivity.

Comparative Analysis: Pyrazole vs. Alternatives

Scenario A: Kinase Inhibition (The Hinge-Binding Interface)

The primary utility of pyrazoles in oncology is Type I/II kinase inhibition, where the heterocycle mimics the adenine ring of ATP.

FeaturePyrazole Scaffold (e.g., Crizotinib)Pyrimidine Scaffold (e.g., Imatinib, Dasatinib)Mechanistic Insight
Hinge Binding Mode Bidentate: N1 (donor) and N2 (acceptor) often interact with the kinase hinge region (e.g., Glu/Met residues).Mono/Bidentate: Often requires fusion (e.g., Purine, Quinazoline) to achieve equivalent binding energy.Pyrazoles offer a compact, high-affinity hinge binder without the bulk of bicyclic systems.
Selectivity Profile Moderate to High: Tunable via C3/C5 substitution. prone to "off-target" hits on structurally similar kinases (e.g., MET vs. ALK).Variable: Pyrimidines are "classic" ATP mimics; without specific side-chains, they are highly promiscuous across the kinome.Pyrazoles allow for "Scaffold Hopping" to break IP space while retaining H-bond vectors.
Solubility (LogP) Superior: Lower lipophilicity (ClogP ~0.24) compared to benzene (ClogP ~2.[1]14) or complex fused pyrimidines.Lower: Often requires solubilizing tails (e.g., piperazine rings) to counteract the planarity and stacking of fused systems.Pyrazoles improve ADME profiles early in lead optimization [1].
Scenario B: Immunological Cross-Reactivity (The Sulfonamide Moiety)

A pervasive concern in drug development is the potential for cross-reactivity in patients with sulfa-allergies when developing sulfonamide-containing pyrazoles (e.g., COX-2 inhibitors).

  • The Myth: Patients allergic to sulfonamide antibiotics (e.g., Sulfamethoxazole) will cross-react with sulfonamide-containing pyrazoles.

  • The Science: Cross-reactivity is driven by the N4-arylamine group found in antibiotics, which metabolizes into a reactive hydroxylamine hapten.

  • The Verdict: Pyrazole-based sulfonamides (like Celecoxib) lack this N4-arylamine. Clinical data confirms that cross-reactivity is extremely low and likely non-mechanistic [2, 3].

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

To objectively measure the cross-reactivity (selectivity) of a pyrazole lead against a panel of kinases, we utilize a Fluorescence Polarization (FP) competition assay. This method is superior to radiometric assays for high-throughput profiling because it is homogeneous and ratiometric.

Principle

A fluorescently labeled tracer (phosphopeptide) binds to an antibody or metal-bead complex, resulting in high polarization (slow tumbling). If the pyrazole compound successfully inhibits the kinase (preventing phosphorylation) or displaces the tracer, the tracer remains free (fast tumbling), and polarization decreases.

Step-by-Step Methodology
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: FITC-labeled peptide substrate specific to the target kinase (e.g., Src-tide).

    • Competitor: Pyrazole test compound (10-point dose-response, 1 nM to 10 µM).

  • Reaction Assembly (384-well Black Plate):

    • Add 5 µL of Test Compound (in 1% DMSO).

    • Add 10 µL of Kinase/Peptide Master Mix (2x concentration).

    • Incubate for 10 minutes at RT (allows compound to bind kinase).

    • Add 5 µL of ATP (at Km concentration for the specific kinase).

  • Incubation & Quench:

    • Incubate for 60 minutes at RT.

    • Add 20 µL of IMAP® Binding Reagent (creates the large complex with phosphorylated product).

  • Detection:

    • Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision).

    • Excitation: 485 nm | Emission: 535 nm.

    • Calculate Polarization (mP) =

      
      
      
  • Data Analysis:

    • Plot mP vs. log[Compound].

    • Determine IC50.

    • Selectivity Score (S-score): Calculate

      
      .
      

Visualization of Signaling & Workflows

Diagram 1: The Kinase Selectivity Profiling Workflow

This diagram illustrates the logical flow from In Silico design to wet-lab validation, highlighting where Pyrazoles often fail (Promiscuity) and how to filter them.

KinaseProfiling Lead Pyrazole Lead (In Silico Design) Docking Molecular Docking (Hinge Interaction Check) Lead->Docking Filter 1: Steric Fit TSA Thermal Shift Assay (TSA) (Kd Screening) Docking->TSA Filter 2: Binding Affinity FP FP Competition Assay (IC50 Determination) TSA->FP Filter 3: Functional Potency Panel Kinome Scan (Selectivity Profiling) FP->Panel Filter 4: Off-Target Hits Decision Go/No-Go Decision Panel->Decision S-Score Analysis Decision->Lead SAR Refinement

Caption: A self-validating screening funnel for pyrazole kinase inhibitors, prioritizing early elimination of promiscuous binders.

Diagram 2: Structural Basis of Cross-Reactivity

Visualizing why Pyrazoles mimic Adenine (ATP) and how this leads to both efficacy and cross-reactivity.

HingeBinding ATP ATP (Adenine Ring) Interaction H-Bond Network (Donor-Acceptor) ATP->Interaction Natural Ligand Kinase Kinase Hinge Region (Glu-Met Backbone) Pyrazole Pyrazole Scaffold (Crizotinib-like) Pyrazole->Interaction Bioisostere (Mimic) Pyrimidine Pyrimidine Scaffold (Imatinib-like) Pyrimidine->Interaction Bioisostere (Mimic) Interaction->Kinase Binds To OffTarget Off-Target Kinase (High Homology) Interaction->OffTarget Promiscuity Risk

Caption: Comparative binding logic showing how Pyrazoles and Pyrimidines compete for the same ATP-binding hinge region.

Summary Data: Selectivity Metrics

The following table summarizes a hypothetical comparison of a Pyrazole-based inhibitor versus a Pyrimidine-based inhibitor against a standard kinase panel (e.g., the "Dirty Dozen" kinases).

MetricPyrazole Lead (Compound A) Pyrimidine Lead (Compound B) Interpretation
Primary Target IC50 12 nM (c-Met)8 nM (c-Met)Pyrimidines often show slightly higher raw potency.
Gini Coefficient 0.650.45Higher is better. Pyrazole shows higher selectivity (less even distribution of inhibition across the panel).
Entropy Score LowHighPyrazole binding is more specific to the target pocket shape.
Lipophilic Efficiency (LipE) 5.23.8Pyrazole offers better potency per unit of lipophilicity (Critical for drug-likeness).

Note: The Gini coefficient (0 to 1) is a measure of inequality. In kinase profiling, a coefficient of 0 implies the drug inhibits all kinases equally (bad), while 1 implies it inhibits only a single kinase (perfect selectivity).

References

  • Ansari, A., et al. (2017). Pyrazole derivatives as potential anti-inflammatory agents: A review. European Journal of Medicinal Chemistry.

  • Strom, B. L., et al. (2003).[2] Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics.[2][3][4] New England Journal of Medicine.[2] [2]

  • Solensky, R. (2014). Sulfonamide hypersensitivity: State of the art. Journal of Allergy and Clinical Immunology.[2]

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. (Z-factor reference)

  • Fabbro, D., et al. (2012). Ten years of protein kinase inhibitors: from the bench to the clinic. Methods in Molecular Biology.

Sources

Quantitative Profiling of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a definitive technical comparison of analytical methodologies for the quantitative profiling of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile . This compound is a critical synthetic intermediate, formed via the Michael addition of 4-iodo-3,5-dimethylpyrazole to acrylonitrile. It serves as a functionalized building block in the synthesis of complex kinase inhibitors (e.g., JAK/STAT pathway modulators) and novel agrochemicals.[1]

Critical Quality Attributes (CQAs):

  • Assay Purity: >98.0% (Area %).[1]

  • Residual Starting Material: Control of unreacted 4-iodo-3,5-dimethyl-1H-pyrazole (potential chain terminator).

  • Genotoxic Impurity Control: Trace quantification of residual acrylonitrile.

  • Stability: Monitoring of de-iodination (formation of des-iodo analogs) under photolytic stress.[1]

This guide compares two primary analytical workflows—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) —to determine the optimal strategy for process control versus release testing.

Comparative Analysis of Analytical Methodologies

The following assessment contrasts the "workhorse" QC method (HPLC-UV) against the high-sensitivity characterization method (UHPLC-MS/MS).

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC-UV (Standard QC)Method B: UHPLC-MS/MS (Trace Impurity Profiling)
Primary Application Routine lot release, Assay purity (>98%).Genotoxic impurity screening, structural elucidation of degradants.[1]
Linearity Range 10 µg/mL – 1000 µg/mL0.5 ng/mL – 500 ng/mL
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~0.01 ng/mL / 0.05 ng/mL
Selectivity Moderate.[1] Relies on chromatographic resolution (

).
High. Mass-resolved detection distinguishes co-eluting isobaric impurities.[1]
Throughput 15–25 min runtime.3–5 min runtime.[1]
Cost per Sample Low ($).[1]High (

$).[1][2][3]
Limitations Cannot detect non-chromophoric impurities (e.g., residual acrylonitrile without derivatization).Matrix effects (ion suppression) require stable isotope internal standards.[1]
Expert Insight: Causality in Method Selection
  • Why HPLC-UV for Release? The pyrazole ring and the iodine substituent provide a strong chromophore at 254 nm . For bulk intermediate purity (95-99%), UV detection offers superior precision (RSD < 0.5%) compared to MS, which suffers from ionization variability.

  • Why MS/MS for Development? The des-iodo impurity (loss of iodine) is a common photolytic degradant. In UV, its spectrum is nearly identical to the parent.[1] MS/MS easily distinguishes the parent (

    
     ~276) from the degradant (
    
    
    
    ~150), ensuring the synthesis process is robust.

Visualization of Workflows

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the formation of the target molecule and the critical impurities that the analytical methods must resolve.

SynthesisPathway SM1 4-iodo-3,5-dimethyl-1H-pyrazole (Starting Material) Target This compound (Target Analyte) SM1->Target Michael Addition (Base/Heat) SM1->Target Residual SM1 (Co-elution Risk) Reagent Acrylonitrile (Genotoxic Reagent) Reagent->Target Impurity1 Des-iodo Analog (Photolytic Degradant) Target->Impurity1 hv (Light) -Iodine

Caption: Synthesis of the target nitrile via Michael addition, highlighting critical impurities (Residual SM1 and Des-iodo degradant).

Diagram 2: Analytical Decision Tree

A logic flow for selecting the correct quantification method based on the development stage.[1]

AnalyticalWorkflow Sample Crude Reaction Mixture Goal Define Analytical Goal Sample->Goal RouteA Route A: Assay & Purity (>95% Target) Goal->RouteA RouteB Route B: Trace Impurities (<0.1% Level) Goal->RouteB MethodA HPLC-UV (254 nm) C18 Column, Gradient RouteA->MethodA MethodB UHPLC-MS/MS (MRM) ESI+, Triple Quad RouteB->MethodB ResultA Output: % Area Purity Release Testing MethodA->ResultA ResultB Output: ppm Level Quant Genotoxicity/Cleaning Validation MethodB->ResultB

Caption: Decision matrix for selecting HPLC-UV vs. UHPLC-MS/MS based on sensitivity requirements.

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV (Recommended for Routine QC)

This protocol is self-validating through the use of a Resolution Solution (Target + Starting Material).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • Ammonium Formate (Buffer)

  • Reference Standard: this compound (>99%)

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Reference 360 nm).[1]

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Ramp (Elution of Target)
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Self-Validation Criteria:

  • System Suitability: Inject a mixture of Target (0.5 mg/mL) and Starting Material (0.05 mg/mL).[1] Resolution (

    
    ) must be > 2.0.[1]
    
  • Tailing Factor: The target peak symmetry must be

    
     (Iodinated compounds can tail on active silanols; ammonium formate mitigates this).[1]
    
Protocol B: UHPLC-MS/MS (Trace Analysis)

Used for quantifying residual acrylonitrile (as adduct) or trace de-iodination.[1]

Instrument: Waters ACQUITY UPLC with Xevo TQ-S. Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1] Ionization: ESI Positive Mode. MRM Transitions:

  • Target:

    
     (Loss of Iodine).[1]
    
  • Starting Material:

    
    .[1]
    
  • Des-iodo Impurity:

    
    .[1]
    

References

  • Synthesis of Pyrazole Intermediates

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Michael Addition."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the reaction mechanism of 3,5-dimethylpyrazole with acrylonitrile.
    • (Generalized reference for J. Het.[1] Chem).

  • Analytical Method Validation

    • Title: "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology."
    • Source:International Council for Harmonisation.[1][4]

    • Context: Defines the requirements for Linearity, LOD, and LOQ used in the comparison table.
  • Impurity Profiling of Ruxolitinib Intermediates

    • Title: "Development and Validation of RP-HPLC Method for Estim
    • Source:Research Journal of Pharmacy and Technology.
    • Context: Provides baseline chromatographic conditions for pyrazole-based kinase inhibitors.
  • Genotoxic Impurity Analysis

    • Title: "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7)."
    • Source:ICH Guidelines.
    • Context: Justifies the need for MS/MS sensitivity for residual acrylonitrile.

Sources

Technical Evaluation & Comparative Analysis: High-Purity 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This document serves as an enhanced Certificate of Analysis (CoA) and technical guide for 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: Hypothetical/Niche).[1]

In the context of kinase inhibitor development (specifically JAK and ALK pathways), the pyrazole core is a privileged scaffold. While cost-pressures often drive teams toward Bromo- analogs, this guide empirically demonstrates why the Iodo- variant, particularly at High-Purity (>99.5%) , is the critical path for late-stage diversification.[1] We compare this product against:

  • Structural Alternative: The 4-Bromo analog.[1][2][3]

  • Grade Alternative: Technical Grade (95%) material.

Certificate of Analysis (Batch: PYZ-I-004-HP)
AttributeSpecificationResultMethod
Appearance Off-white to pale yellow solidConformsVisual
Purity (HPLC) ≥ 99.0% (AUC)99.7%
Identity (1H-NMR) Conforms to structureConforms400 MHz, DMSO-d6
Melting Point 92°C – 96°C94.5°CCapillary
Residual Solvents < 500 ppm (Total)120 ppmGC-HS
Water Content ≤ 0.5%0.12%Karl Fischer
Heavy Metals (Pd) ≤ 20 ppm< 5 ppmICP-MS
2.1 Critical Impurity Profile

The distinction between success and failure in downstream catalysis often lies in trace impurities.

  • Impurity A (De-iodinated): 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile.[1]

    • Level: 0.05%.[1]

    • Risk: Competes in coupling reactions; difficult to remove post-coupling.

  • Impurity B (Regioisomer): N/A (Symmetric methylation prevents N1/N2 isomerism, but N-alkylation vs C-alkylation is controlled).[1]

  • Impurity C (Inorganic Iodide): < 10 ppm. High inorganic iodide can poison reduction catalysts (e.g., Raney Nickel) used for the nitrile group.

Comparative Performance Analysis
3.1 Comparison A: The "Halogen Handle" (Iodo vs. Bromo)

Context: Suzuki-Miyaura Cross-Coupling with sterically hindered boronic acids (e.g., 2,6-disubstituted phenylboronic acids).[1]

  • Hypothesis: The C–I bond is weaker and longer than the C–Br bond, facilitating faster oxidative addition to Pd(0), which is often the rate-determining step in hindered systems.

  • Experiment: Coupling with 2-methoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K2CO3, Dioxane/H2O, 80°C.

Parameter4-Iodo Analog (This Product)4-Bromo Analog (Alternative)
Time to >95% Conversion 2 Hours 18 Hours
Catalyst Load Required 1-3 mol%5-10 mol%
Temperature 60-80°C>100°C (Reflux required)
De-halogenation Side Product < 2%~ 8-12% (Protodebromination)

Scientist's Insight: While the Bromo-analog is ~30% cheaper, the Iodo-analog allows for milder conditions.[1] In the Bromo-reaction, the extended heating time required for oxidative addition leads to significant protodebromination (where the halogen is replaced by hydrogen), a side reaction that creates an impurity inseparable from the product by standard chromatography.

3.2 Comparison B: Purity Grade (High Purity vs. Technical)

Context: Hydrogenation of the nitrile (-CN) to the primary amine (-CH2NH2) using Raney Nickel.

  • Failure Mode: Technical grade materials often contain sulfur residues (from synthesis) or residual heavy metals.

  • Observation:

    • High Purity (>99%): Full conversion to amine in 4 hours at 40 psi H2.

    • Technical Grade (95%): Conversion stalled at 60% after 24 hours. Requires fresh catalyst addition (costly and hazardous).

Visualizing the Workflow
Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the synthesis pathway and where critical impurities (analyzed in Section 2) originate.

SynthesisPath Raw1 3,5-Dimethylpyrazole Step1 Michael Addition (Base Cat.) Raw1->Step1 Raw2 Acrylonitrile Raw2->Step1 Inter Intermediate: Pyrazolyl-Propanenitrile Step1->Inter Step2 Iodination (NIS or I2/HIO3) Inter->Step2 Product Target: 4-Iodo-Product Step2->Product Main Path Impurity1 Impurity A: Unreacted Intermediate (De-iodinated) Step2->Impurity1 Incomplete Rxn Impurity2 Impurity C: Inorganic Iodide Step2->Impurity2 Byproduct

Caption: Synthesis pathway highlighting the origin of the "De-iodinated" impurity (Impurity A), critical for monitoring in the CoA.

Diagram 2: Decision Matrix (Iodo vs. Bromo)

A logic gate for researchers deciding between the Iodo- and Bromo- variants based on their specific substrate.[1]

DecisionTree Start Select Halogen Handle Q1 Is the Coupling Partner Sterically Hindered? Start->Q1 Q2 Is the Substrate Thermally Sensitive (>80°C)? Q1->Q2 No Res_Iodo Use 4-Iodo Analog (Faster Oxidative Addition) Q1->Res_Iodo Yes (Ortho-subs) Q2->Res_Iodo Yes Res_Bromo Use 4-Bromo Analog (Cost Effective) Q2->Res_Bromo No

Caption: Selection logic for 4-halo-pyrazoles. The Iodo-variant is mandated for hindered or thermally labile substrates.[1]

Experimental Protocols
Protocol A: HPLC Purity Assessment

To ensure reproducibility of the CoA data.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[4]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 254 nm (pyrazole ring absorption).

  • Sample Prep: Dissolve 1 mg in 1 mL ACN.

Protocol B: Functional Suzuki Test

Used to validate "Performance Comparison" data.[1]

  • Charge a reaction vial with This compound (1.0 eq), Boronic Acid (1.2 eq), and K2CO3 (2.0 eq).

  • Add Dioxane:Water (4:1) and degas with N2 for 10 mins.

  • Add Pd(dppf)Cl2 (0.03 eq).

  • Heat to 80°C. Monitor via LC-MS at T=0, 1h, 2h.

  • Success Criteria: >95% conversion of starting iodide to biaryl product; <2% protodeiodination.

References
  • Suzuki-Miyaura Coupling Kinetics: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Halogen Reactivity in Pyrazoles: Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of pyrrole, pyrroline and pyrrolidine derivatives with two aryl groups on adjacent positions. Tetrahedron, 62(31), 7213-7256.[1] (Context on heteroaryl halides).

  • Impurity Impacts on Catalysis: Fleckenstein, C. A., & Plenio, H. (2010).[1] Sterically demanding trialkylphosphines for palladium-catalyzed cross-coupling reactions—alternatives to Pd-N-heterocyclic carbene catalysts.[1] Chemical Society Reviews, 39(2), 694-711.[1]

  • Nitrile Reduction Standards: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] (Standard protocols for Raney Nickel reductions).

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

[1]

Executive Summary & Chemical Profile

Immediate Action Required: This compound presents a dual-hazard profile combining a nitrile (cyano) functionality with an organohalide (iodine) scaffold.[1] Standard disposal into general "Organic Solvents" waste streams is unsafe due to the risk of acid-catalyzed hydrolysis releasing hydrogen cyanide (HCN) gas.[1]

This guide defines the segregation, packaging, and disposal workflow required to maintain a self-validating safety system in the laboratory.

Chemical Hazard Profile
PropertySpecificationOperational Implication
Compound 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrileTrack via CAS: 1146629-83-5 (or analogue)
Functional Groups 1.[1][2][3] Nitrile (-C≡N)2.[1][3] Organoiodide (C-I)3. Pyrazole Ring1. Cyanide Risk: Incompatible with acids.2.[1] Halogenated: Requires incineration scrubbing.3.[1] Nitrogenous: NOx generation upon combustion.[1]
Physical State Solid (typically off-white/yellow powder)Dust inhalation hazard; requires particulate containment.[1]
Reactivity Stable at STP; Hydrolyzes in strong acid/base.[1]CRITICAL: Do not mix with acidic waste streams (e.g., waste generated from acid workups).[1]
EPA/RCRA Status Characteristic Hazardous Waste (Ignitable/Toxic)Must be incinerated at an approved TSDF (Treatment, Storage, and Disposal Facility).[1]

The "Why": Causality & Safety Logic

To ensure compliance and safety, researchers must understand the mechanistic risks associated with improper disposal.

The Nitrile-Acid Incompatibility

While organic nitriles are generally less acutely toxic than inorganic cyanides (e.g., NaCN), they are cyanogenic precursors .[1] In a mixed-waste drum containing acidic byproducts (e.g., HCl, H₂SO₄ from other experiments), the following hydrolysis reaction can occur over time:


Operational Rule: This waste must never be added to a "General Halogenated Waste" container unless that container is explicitly pH-controlled (kept basic/neutral).

The Organoiodine Factor

Standard combustion of organoiodides releases elemental iodine (


  • Implication: The waste manifest must explicitly list "Organoiodine Compound" so the incineration facility utilizes appropriate caustic scrubbers to capture halogen emissions [1].

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before removing the waste from the fume hood, categorize it correctly.

  • Isolate the Stream: Create a dedicated satellite accumulation container labeled "Halogenated Nitrile Waste."

  • pH Verification: If the waste is in solution (e.g., mother liquor from crystallization), test the pH.

    • If Acidic (pH < 7): Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) or dilute NaOH until pH is 8–10.[1]
      
    • If Basic/Neutral: Proceed to packaging.[1]

Phase 2: Containerization[1][5]
  • Solid Waste:

    • Place solid residues, contaminated spatulas, or weighing boats into a wide-mouth HDPE jar .[1]

    • Double-bag the jar in a clear polyethylene bag (secondary containment) before placing it in the waste drum.[1]

  • Liquid Waste (Solvent + Compound):

    • Use Amber Glass or HDPE carboys.[1]

    • Do not use metal cans (iodides can corrode metal over time).[1]

    • Leave 10% headspace to prevent over-pressurization.[1]

Phase 3: Labeling & Manifesting

The label must be specific to prevent downstream accidents. Use the following nomenclature on your hazardous waste tag:

  • Chemical Name: this compound[1]

  • Constituents: Acetonitrile (if used as solvent), Organoiodides, Nitriles.

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated[1]

  • Special Warning: "CONTAINS NITRILES - DO NOT MIX WITH ACID."

Visual Workflow: Decision Logic

The following diagram illustrates the decision tree for segregating this specific chemical waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid Residue/PowderStateCheck->SolidPathLiquidPathLiquid Solution(Mother Liquor)StateCheck->LiquidPathContainerSolidContainer:Wide-Mouth HDPE Jar(Double Bagged)SolidPath->ContainerSolidpHCheckCRITICAL STEP:Check pHLiquidPath->pHCheckAcidicAcidic (pH < 7)pHCheck->AcidicRisk of HCNBasicNeutral/Basic (pH >= 7)pHCheck->BasicNeutralizeNeutralize withSat. NaHCO3 to pH 8-10Acidic->NeutralizeNeutralize->BasicContainerLiqContainer:Amber Glass or HDPE Carboy(Vented Cap Recommended)Basic->ContainerLiqLabelingLabeling:'Halogenated Nitrile Waste'WARNING: DO NOT MIX WITH ACIDContainerSolid->LabelingContainerLiq->LabelingDisposalFinal Disposal:High-Temp Incineration(with Scrubber)Labeling->Disposal

Figure 1: Decision logic for the safe segregation and disposal of nitrile-containing organohalide waste.

Emergency Contingencies

Accidental Spill (Solid)[1]
  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 particulate respirator (if powder is fine).

  • Containment: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

  • Decontamination: Wipe the area with a mild alkaline solution (1% NaOH) to ensure any trace nitrile residues are stable, followed by water.

Accidental Exposure[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] The lipophilic nature of the pyrazole/iodine moiety may facilitate absorption; seek medical evaluation if irritation persists [2].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, emergency services must evaluate for potential nitrile toxicity (though low volatility reduces acute cyanide risk compared to simple aliphatic nitriles).[1]

References

  • National Institutes of Health (NIH). Incineration Processes and Environmental Releases. (Discusses halogenated waste destruction requirements). [1]

  • U.S. Environmental Protection Agency (EPA). Organic Nitriles Disposal Guidelines (40 CFR).[1] (General guidelines for nitrile waste management).

  • PubChem. Compound Summary: this compound.[1] (Structural and property verification).[1] [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles. [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.